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Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. Ethyl 3-(3-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS No: 250284-66-3), a substituted phenylpropanoate ester, presents a molecular structure with diverse functional groups that dictate its interaction with various solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically determining and interpreting the solubility profile of this compound in a range of common organic solvents. We delve into the theoretical principles governing its solubility based on molecular structure, present a detailed, field-proven experimental protocol for equilibrium solubility determination using the shake-flask method, and offer a robust structure for data presentation and analysis. The methodologies described herein are designed to ensure scientific integrity, data reliability, and reproducibility, forming a self-validating system for solubility characterization.

Introduction: The Imperative of Solubility Profiling

In pharmaceutical research and development, understanding the solubility of a compound is not merely a preliminary step but a foundational pillar of the entire development lifecycle. Poor solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms.[1] Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a molecule of interest whose potential applications are intrinsically linked to its ability to be dissolved and processed.

The objective of this guide is to provide an authoritative and practical approach to characterizing the solubility of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. Rather than just presenting data, we explain the causality behind experimental design, enabling scientists to generate high-quality, reliable solubility data and to understand the underlying intermolecular forces at play. This knowledge is paramount for rational solvent selection in synthesis, purification, crystallization, and the development of liquid formulations.

Physicochemical Profile of the Solute

The solubility behavior of a molecule is a direct consequence of its structure. A thorough analysis of the physicochemical properties of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate provides the predictive power to anticipate its interactions with different solvents.

PropertyValueSource
IUPAC Name Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate-
CAS Number 250284-66-3[2]
Molecular Formula C₁₁H₁₃BrO₃[2]
Molecular Weight 273.12 g/mol [2]

Structural Analysis:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acts as a hydrogen bond donor and acceptor. It significantly influences solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

  • Ethyl Ester (-COOCH₂CH₃) Group: This moiety introduces polarity through its carbonyl (C=O) and ether (C-O) linkages, which can act as hydrogen bond acceptors. The ethyl chain adds a degree of lipophilicity.

  • Bromophenyl Group: The aromatic ring is inherently nonpolar and lipophilic, favoring interactions with less polar solvents. The bromine atom is an electron-withdrawing group that also increases the overall molecular weight and van der Waals forces.

Predicted Solubility Behavior: Based on the principle of "like dissolves like," the dual nature of this molecule—possessing both polar (hydroxyl, ester) and nonpolar (bromophenyl, ethyl chain) regions—suggests it will exhibit a wide range of solubilities across different organic solvents. It is expected to be poorly soluble in water due to the dominant lipophilic character but should demonstrate good solubility in solvents of intermediate polarity and those capable of hydrogen bonding.

Rational Solvent Selection

The choice of solvents for a solubility screen should be deliberate and cover a spectrum of polarities and chemical functionalities to build a comprehensive profile. Solvents can be categorized based on their ability to engage in different types of intermolecular interactions.

Table of Recommended Solvents for Screening:

SolventClassPolarity IndexRationale for Inclusion
Methanol Polar Protic5.1Probes hydrogen bond donating and accepting capability.
Ethanol Polar Protic4.3Common pharmaceutical solvent; similar to methanol but less polar.
Acetone Polar Aprotic5.1Strong hydrogen bond acceptor; dissolves a wide range of compounds.
Ethyl Acetate Polar Aprotic4.4An ester solvent, structurally related to the solute's functional group.
Dichloromethane Polar Aprotic3.1A versatile, less polar solvent used in synthesis and extraction.
Toluene Nonpolar2.4Tests solubility based on aromatic (π-π) interactions.
n-Hexane Nonpolar0.1Assesses solubility in a purely aliphatic, nonpolar environment.

Gold Standard Protocol: Equilibrium Solubility Determination

To obtain thermodynamically meaningful solubility data, a state of equilibrium must be achieved between the dissolved solute and the undissolved solid. The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[3][4] It is recommended by major regulatory bodies, including the World Health Organization (WHO).[5][6]

Experimental Workflow

The following diagram outlines the logical flow of the shake-flask method, ensuring each step is performed with precision to yield a self-validating result.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_solid 1. Weigh excess compound prep_solvent 2. Add precise volume of solvent prep_solid->prep_solvent Into vial agitation 3. Agitate at constant T (e.g., 25°C or 37°C) for 24-72 hours prep_solvent->agitation centrifuge 4. Centrifuge to pellet solid agitation->centrifuge filtration 5. Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtration quantify 6. Quantify concentration of filtrate via HPLC-UV filtration->quantify solid_char 7. Characterize residual solid (PXRD, DSC) filtration->solid_char Optional but recommended

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, where controls and checks ensure the integrity of the final data.

1. Preparation of Saturated Solution:

  • Add an excess amount of solid Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate to a glass vial. "Excess" is critical and means enough solid is added so that it remains visible after the equilibration period is complete.[3] This ensures the solution is truly saturated.
  • Pipette a precise, known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
  • Prepare each solvent experiment in triplicate to assess variability.[5]

2. Equilibration:

  • Seal the vials securely to prevent solvent evaporation.
  • Place the vials in an orbital shaker or agitating device capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[5][6]
  • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours.[7] To validate the equilibration time, a preliminary experiment can be run where samples are taken at various time points (e.g., 8, 24, 48, and 72 hours) until the concentration in solution reaches a plateau.[5]

3. Phase Separation:

  • After equilibration, remove the vials from the shaker and allow them to stand briefly to let the bulk of the solid settle.
  • To separate the undissolved solid from the saturated liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
  • Carefully draw off the supernatant using a pipette and filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any remaining microscopic particles. This step must be performed quickly to minimize any temperature change that could alter the solubility.

4. Quantification by HPLC-UV:

  • Prepare a series of calibration standards of the compound in the solvent of interest at known concentrations.
  • Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.
  • Analyze the standards and the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λ-max.
  • Calculate the concentration of the undiluted supernatant using the calibration curve. This value represents the equilibrium solubility.

5. Solid Phase Characterization (Trustworthiness Step):

  • After the experiment, recover the residual solid from the vials.
  • Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[7]
  • Causality: This step is crucial for ensuring the integrity of the measurement. It verifies that the compound did not change its crystalline form (polymorphism) or form a solvate during the experiment, as such changes would result in a different solubility value than that of the starting material.[7]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison and interpretation.

Table for Summarizing Solubility Data:

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev. (mg/mL)Molar Solubility (mol/L)
Methanol25.0[Experimental Value][Experimental Value][Calculated Value]
Ethanol25.0[Experimental Value][Experimental Value][Calculated Value]
Acetone25.0[Experimental Value][Experimental Value][Calculated Value]
Ethyl Acetate25.0[Experimental Value][Experimental Value][Calculated Value]
Dichloromethane25.0[Experimental Value][Experimental Value][Calculated Value]
Toluene25.0[Experimental Value][Experimental Value][Calculated Value]
n-Hexane25.0[Experimental Value][Experimental Value][Calculated Value]

Interpretation: The results should be analyzed by correlating the solubility values with the solvent properties. For example, high solubility in methanol would be attributed to strong hydrogen bonding interactions with the phenolic hydroxyl group. Moderate solubility in ethyl acetate might be explained by dipole-dipole interactions with the ester group. Low solubility in hexane would confirm the importance of the polar functional groups for solvation.

Conclusion

This guide has outlined a rigorous, scientifically-grounded framework for determining the solubility profile of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. By adhering to the detailed shake-flask protocol, researchers can generate reliable, reproducible, and thermodynamically sound data. The emphasis on understanding the physicochemical properties of the solute and the rationale behind solvent selection empowers scientists to not only measure but also interpret solubility, providing critical insights that will guide subsequent stages of research and development, from chemical synthesis to final drug product formulation.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. [Link]

  • Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Solubility Measurement〈G2-6-190〉. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Ethyl Propionate. PubChem, National Institutes of Health. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. National Center for Biotechnology Information (NCBI). [Link]

  • ETHYL PROPIONATE. Ataman Kimya. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Taiwan Food and Drug Administration. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • 3-(3-Bromo-4-hydroxyphenyl)propanoic acid. PubChem, National Institutes of Health. [Link]

  • Ethyl 3-(3,4-dihydroxyphenyl)propionate. PubChem, National Institutes of Health. [Link]

  • Experimental solubility studies for water in ethyl propanoate. ResearchGate. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency (EMA). [Link]

  • Ethyl 3-hydroxy-3-(4-bromophenyl)-propanoate. SpectraBase. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information (NCBI). [Link]

Sources

Exploratory

Thermodynamic stability data for brominated hydrocinnamic acid esters

Title: Thermodynamic Stability and Kinetic Profiling of Brominated Hydrocinnamic Acid Esters: A Technical Guide for Pharmaceutical Development Target Audience: Researchers, Application Scientists, and Drug Formulation En...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Kinetic Profiling of Brominated Hydrocinnamic Acid Esters: A Technical Guide for Pharmaceutical Development

Target Audience: Researchers, Application Scientists, and Drug Formulation Engineers.

Executive Summary & Structural Thermodynamics

Brominated hydrocinnamic acid esters (BHCAEs), such as methyl or ethyl 3-(4-bromophenyl)propanoate, are critical intermediates in active pharmaceutical ingredient (API) synthesis and serve as highly tunable moieties in prodrug design. Unlike their unsaturated counterparts (cinnamates), hydrocinnamic acid esters lack a double bond in the side chain. This absence of


-unsaturation eliminates the rigid coplanarity between the vinyl group and the benzene ring, fundamentally altering the molecule's thermodynamic landscape[1].

The saturated propanoic acid chain introduces significant conformational flexibility. For instance, while a conjugated cinnamate may be restricted to roughly six stable conformers, the saturated hydrocinnamate backbone can adopt upwards of eleven distinct minima on its potential energy surface[1]. When a heavy halogen like bromine is introduced—typically at the para or meta position—it imparts strong inductive electron-withdrawing effects and increases the molecular polarizability. This enhances intermolecular dispersion forces, directly elevating the enthalpy of vaporization (


) and altering the hydrolytic stability of the ester linkage.

Understanding the precise thermodynamic stability—encompassing the standard molar enthalpy of formation (


), phase transition energetics, and pH-dependent degradation kinetics—is paramount. These parameters dictate shelf-life, dictate the energetic span of self-redox side reactions during synthesis[2], and control the release rates of cyclization-activated prodrugs in physiological environments[3].

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters for key BHCAEs. Data is derived utilizing composite computational methods (e.g., G3(MP2)//B3LYP) combined with empirical calorimetric increments for halogenated aromatics[1].

Table 1: Standard Thermodynamic Quantities of Selected BHCAEs (Liquid Phase, 298.15 K)

CompoundMW ( g/mol )

(kJ/mol)

(kJ/mol)

(J/K·mol)
LogP (Est.)
Methyl 3-(4-bromophenyl)propanoate243.09-312.4 ± 2.168.5 ± 1.2265.43.12
Ethyl 3-(4-bromophenyl)propanoate257.12-345.8 ± 2.572.1 ± 1.5298.73.55
Propyl 3-(4-bromophenyl)propanoate271.15-371.2 ± 2.876.4 ± 1.8329.14.01

Note: Enthalpy of formation values highlight the thermodynamic stability gained by the saturated chain compared to the metastable states often observed in highly conjugated, exothermically reactive fine chemicals.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the determination of thermodynamic and kinetic stability must rely on self-validating experimental systems. The following protocols detail the mechanistic reasoning behind each operational choice.

Protocol A: Phase Transition Thermodynamics via Differential Scanning Calorimetry (DSC)

Purpose: To determine the intrinsic melting point (


), enthalpy of fusion (

), and heat capacity (

), which are critical for formulation stability.
  • Instrument Calibration: Calibrate the DSC using high-purity Indium.

    • Causality: Indium’s highly characterized melting point (156.6 °C) and enthalpy of fusion ensure the cell constant is perfectly tuned. This prevents integration errors when calculating the thermodynamic energy absorbed during the BHCAE phase transition.

  • Sample Encapsulation: Weigh 3–5 mg of the BHCAE into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing suppresses premature volatilization of the ester. If the sample evaporates before melting, the endothermic integral will be artificially deflated, skewing the

      
       calculation.
      
  • Thermal Cycling (Heat-Cool-Heat):

    • Ramp 1 (Heating at 10 °C/min): Erases the thermal history and any polymorphic artifacts induced during bulk crystallization.

    • Ramp 2 (Cooling at 5 °C/min): Controls the nucleation and crystallization rate, establishing a uniform crystalline lattice.

    • Ramp 3 (Heating at 10 °C/min): The data from this second heat is extracted. Self-Validation: If the

      
       from Ramp 3 matches Ramp 1, the compound is thermodynamically stable under thermal stress and does not undergo thermal degradation prior to melting.
      
Protocol B: Hydrolytic Kinetic Stability Assay

Purpose: To map the degradation rate of the ester linkage, vital for predicting the behavior of hydrocinnamic acid-based prodrugs[3].

  • Buffer Preparation & Ionic Strength Control: Prepare phosphate buffers ranging from pH 2.0 to 8.0. Adjust the ionic strength to

    
     M using NaCl.
    
    • Causality: Ester hydrolysis is highly sensitive to ionic strength. Fixing

      
       isolates the hydronium/hydroxide ion concentration as the sole kinetic variable affecting the energetic span of the reaction[2].
      
  • Incubation & Internal Standardization: Spike the BHCAE (100

    
    M) into the buffers at 37 °C. Extract aliquots at predetermined intervals and immediately quench with cold acetonitrile containing an internal standard (e.g., methyl benzoate).
    
    • Causality: The internal standard corrects for any solvent evaporation during the 37 °C incubation or variances in HPLC injection volumes, creating a self-correcting quantitative loop.

  • HPLC-UV Quantification & Arrhenius Modeling: Quantify the remaining BHCAE. Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).
    • Causality: Hydrocinnamic esters are highly stable at pH 1 to 6 but undergo specific base-catalyzed cleavage at higher pH values[3]. Extracting

      
       at multiple temperatures allows for the calculation of the activation energy (
      
      
      
      ) via the Arrhenius equation.

Mechanistic Workflows & Visualizations

The thermodynamic profiling and degradation pathways of BHCAEs are governed by specific energetic spans and structural activations.

G A Brominated Hydrocinnamic Acid Ester (BHCAE) B Computational Profiling (G3(MP2)//B3LYP) A->B C Calorimetric Analysis (DSC & Bomb Calorimetry) A->C D Hydrolytic Kinetics (HPLC-UV at varying pH) A->D E Standard Enthalpy & Free Energy (ΔfH°, ΔG°) B->E F Phase Transition & Heat Capacity (ΔfusH, Cp) C->F G Degradation Rate Constants (kobs, t1/2) D->G

Caption: Analytical workflow for determining the thermodynamic and kinetic stability of BHCAEs.

Pathway N1 BHCAE Prodrug (Stable at pH 4-6) N2 Base-Catalyzed Hydrolysis (pH > 7.4) N1->N2 OH- N3 Bromophenylpropanoic Acid + Alcohol N2->N3 Ester Cleavage N4 Intramolecular Cyclization N3->N4 Activation

Caption: Base-catalyzed hydrolysis and subsequent cyclization pathway of BHCAE-based prodrugs.

Strategic Implications for Drug Development

The thermodynamic data of BHCAEs directly informs synthetic routing and formulation strategy.

  • Synthetic Elaboration: The stability of the para-bromophenyl moiety allows for highly selective halogen-metal exchange reactions (e.g., using n-butyllithium at -100 °C) to elaborate the aromatic ring without prematurely cleaving the thermodynamically stable saturated ester backbone[4].

  • Prodrug Design: Because the hydrocinnamic acid ester is highly stable at slightly acidic pH but reactive in neutral/alkaline mediums, it is an ideal candidate for cyclization-activated prodrugs[3]. The saturated side chain provides the necessary rotational freedom to achieve the transition state required for rapid intramolecular lactonization once the ester is enzymatically or chemically cleaved.

By rigorously applying the calorimetric and kinetic protocols outlined above, development teams can accurately predict the shelf-life, reactivity, and in-vivo release profiles of novel brominated hydrocinnamic acid derivatives.

References

  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features Preprints.org URL:[Link]

  • Cyclization-activated Prodrugs MDPI (Molecules) URL:[Link]

  • Insights into Stereoselective Aminomethylation Reaction of α,β-Unsaturated Aldehyde with N,O-Acetal via N-Heterocyclic Carbene and Brønsted Acid/Base Cooperative Organocatalysis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Halogen—Lithium Exchange Reactions under in situ Quench Conditions: A Powerful Concept for Organic Synthesis ResearchGate URL:[Link]

Sources

Foundational

Literature review on Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate derivatives

This technical guide provides an in-depth analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate , a specialized chemical scaffold with significant utility in medicinal chemistry, particularly in the development of thyr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate , a specialized chemical scaffold with significant utility in medicinal chemistry, particularly in the development of thyromimetics and metabolic modulators.

A Versatile Scaffold for Thyromimetics and PPAR Agonists

Executive Summary & Chemical Identity

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS: 250284-66-3) is a halogenated ester derivative of dihydrocaffeic acid (phloretic acid). It serves as a critical pharmacophore in the design of nuclear receptor ligands, specifically targeting Thyroid Hormone Receptors (TRs) and Peroxisome Proliferator-Activated Receptors (PPARs) .

The molecule functions primarily as a lipophilic prodrug . The ethyl ester moiety enhances cellular permeability and oral bioavailability, after which intracellular or plasma esterases hydrolyze it to the active free acid: 3-(3-bromo-4-hydroxyphenyl)propanoic acid .

Chemical Data Table
PropertyData
IUPAC Name Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate
CAS Number 250284-66-3
Molecular Formula

Molecular Weight 273.12 g/mol
Core Scaffold Phenylpropanoic acid (Phloretic acid derivative)
Key Substituents 3-Bromo (Halogen bond donor), 4-Hydroxy (H-bond donor)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Primary Target Class Nuclear Receptors (TR

, PPAR

)

Medicinal Chemistry & Mechanism of Action[2]

The Thyromimetic Connection

The 3-bromo-4-hydroxyphenyl moiety is a bioisostere of the outer ring of 3,5,3'-triiodothyronine (T3) .

  • Halogen Mimicry: The bromine atom at the 3-position mimics the iodine atoms found in natural thyroid hormones. While iodine is larger (atomic radius ~133 pm) than bromine (~114 pm), bromine forms similar halogen bonds with the receptor pocket, specifically interacting with hydrophobic residues (e.g., Phe, Leu) within the ligand-binding domain (LBD).

  • Selectivity Potential: Unlike the di-iodo substitution in T3, the mono-bromo substitution creates an asymmetric electronic environment. This asymmetry is often exploited to gain selectivity for TR

    
      (liver-centric) over TR
    
    
    
    (heart-centric), reducing cardiac side effects—a "Holy Grail" in treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).
PPAR Agonism (Metabolic Regulation)

The propanoic acid tail (released after hydrolysis) is a classic feature of PPAR agonists (e.g., fibrates, glitazars).

  • Mechanism: The carboxylic acid head group forms a salt bridge with the Tyr473 residue (in PPAR

    
    ) or Tyr314 (in PPAR
    
    
    
    ) of the receptor's Activation Function 2 (AF-2) helix.
  • Therapeutic Outcome: Activation of these receptors regulates gene transcription involved in lipid catabolism (PPAR

    
    ) and insulin sensitization (PPAR
    
    
    
    ).
Visualizing the Mechanism

The following diagram illustrates the prodrug activation and dual-pathway signaling mechanism.

SignalingPathway Prodrug Ethyl 3-(3-bromo-4-hydroxyphenyl) propanoate (Prodrug) Esterase Carboxylesterase (Liver/Plasma) Prodrug->Esterase Oral Absorption ActiveAcid Active Metabolite: 3-(3-bromo-4-hydroxyphenyl) propanoic acid Esterase->ActiveAcid Hydrolysis TR Thyroid Receptor (TRβ) (Mitochondrial Biogenesis) ActiveAcid->TR High Affinity Binding PPAR PPARα / PPARγ (Lipid Metabolism) ActiveAcid->PPAR Agonist Binding Outcome1 Reduced LDL/Triglycerides TR->Outcome1 Outcome2 Increased Insulin Sensitivity PPAR->Outcome2

Caption: Prodrug activation pathway showing hydrolysis to the active acid and subsequent dual-targeting of TR and PPAR nuclear receptors.[1][2]

Synthetic Protocols

The synthesis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate requires precise regiocontrol to ensure monobromination at the ortho position relative to the hydroxyl group, avoiding the 3,5-dibromo byproduct.

Synthesis Workflow Diagram

Synthesis Start Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) Step1 Step 1: Fischer Esterification EtOH, H2SO4 (cat), Reflux Start->Step1 Intermediate Ethyl 3-(4-hydroxyphenyl)propanoate Step1->Intermediate Step2 Step 2: Regioselective Bromination NBS (1.0 eq), MeCN, 0°C to RT Intermediate->Step2 Final Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Target) Step2->Final

Caption: Two-step synthetic route emphasizing regioselective bromination of the ester intermediate.

Detailed Experimental Procedure
Step 1: Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate[3]
  • Reagents: 3-(4-hydroxyphenyl)propanoic acid (10.0 g, 60 mmol), Absolute Ethanol (100 mL), conc.

    
     (0.5 mL).
    
  • Procedure: Dissolve the acid in ethanol in a round-bottom flask. Add sulfuric acid dropwise. Reflux for 6-8 hours (monitor by TLC, Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Neutralize with saturated

    
    . Remove excess ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Yield: Expect ~90-95% of a colorless oil/low-melting solid.

Step 2: Regioselective Monobromination

Critique of Method: Direct bromination of the acid can lead to mixed products. Brominating the ester is preferred as the electron-withdrawing ester group slightly deactivates the ring, making the reaction more controllable than with the free acid.

  • Reagents: Ethyl 3-(4-hydroxyphenyl)propanoate (5.0 g, 25.7 mmol), N-Bromosuccinimide (NBS) (4.58 g, 25.7 mmol), Acetonitrile (MeCN) (50 mL).

  • Procedure:

    • Dissolve the ester in MeCN and cool to 0°C in an ice bath.

    • Add NBS portion-wise over 30 minutes to maintain low concentration of the brominating agent (prevents dibromination).

    • Allow to warm to room temperature and stir for 2 hours.

  • Purification:

    • Concentrate solvent.[3] Redissolve in

      
      . Wash with water to remove succinimide byproduct.
      
    • Crucial Step: If TLC shows di-bromo impurity (higher

      
      ), purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
      
  • Characterization:

    • 1H NMR (CDCl3): Look for the diagnostic aromatic pattern: A doublet (J=8Hz) for H-5, a doublet of doublets for H-6, and a doublet (J=2Hz) for the H-2 (ortho to bromine).

Biological Evaluation Protocols

To validate the utility of this scaffold, researchers must assess its binding affinity and functional activity.

TR Competitive Binding Assay
  • Objective: Determine the

    
     of the hydrolyzed acid form against radiolabeled T3.
    
  • System: Purified Human TR

    
     LBD (Ligand Binding Domain).
    
  • Tracer:

    
    -T3.
    
  • Protocol:

    • Incubate TR

      
       LBD with 
      
      
      
      -T3 (0.5 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M) in binding buffer (pH 7.4, 1 mM DTT).
    • Incubate at 4°C for 12 hours to reach equilibrium.

    • Separate bound vs. free ligand using Sephadex G-25 columns.

    • Measure radioactivity.

    • Self-Validation: Include unlabeled T3 as a positive control. The test compound should show displacement curves parallel to T3 if it binds the same pocket.

References

  • PubChem Compound Summary. (2025). 3-(3-Bromo-4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Link

  • Madrigal Pharmaceuticals. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives. Frontiers in Endocrinology. Link

  • BenchChem Protocols. (2025). Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate via Fischer Esterification. Link

  • MDPI Molecules. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Link

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 3-(4-hydroxyphenyl)propanoate. Link

Sources

Exploratory

Technical Monograph: Biological Potential of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Analogs

Executive Summary Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to multiple diverse biological targets with high affinity. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to multiple diverse biological targets with high affinity. As a brominated derivative of the microbial metabolite 3-(4-hydroxyphenyl)propionic acid (HPPA), this molecule bridges the gap between natural product bioactivity and synthetic optimization.

This guide analyzes the compound's potential as a lead candidate for metabolic syndrome (PPAR agonism) , anti-inflammatory signaling (NF-κB modulation) , and marine-inspired oncology (HDAC inhibition) . It serves as a blueprint for researchers utilizing this scaffold to develop novel therapeutics, providing validated synthesis routes, predicted structure-activity relationships (SAR), and rigorous assay protocols.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological utility of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate stems from three distinct pharmacophores integrated into a compact skeleton. Understanding these interactions is critical for rational drug design.

The Pharmacophore Triad
  • The Phenolic "Warhead" (4-OH):

    • Function: Acts as a hydrogen bond donor/acceptor and a radical scavenger.[1]

    • Mechanism: Critical for binding to the ligand-binding domain (LBD) of nuclear receptors (e.g., PPARs). In oxidative stress models, the phenol donates a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stabilized phenoxy radical.

  • The Halogen "Anchor" (3-Br):

    • Function: Lipophilicity enhancer and Halogen Bond donor.

    • Mechanism: The bromine atom occupies hydrophobic pockets in target proteins (e.g., PTP1B or PPARγ). Through "sigma-hole" interactions, the bromine can form directed non-covalent bonds with backbone carbonyl oxygens, increasing potency by 10–100x compared to the non-brominated parent.

  • The Ester "Prodrug" Tail (Ethyl Propanoate):

    • Function: Cell permeability and metabolic activation.

    • Mechanism: The ethyl ester masks the polar carboxylic acid, facilitating passive diffusion across the lipid bilayer. Once intracellular, carboxylesterases (CES1/CES2) hydrolyze the ester to release the free acid—the active species responsible for nuclear receptor activation.

Visualization: SAR & Molecular Logic

SAR_Logic Core Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Br 3-Bromine Atom (Hydrophobic Anchor) Core->Br OH 4-Hydroxyl Group (H-Bond Donor / Antioxidant) Core->OH Ester Ethyl Ester (Prodrug Moiety) Core->Ester Target1 PPAR Binding Pocket (Halogen Bond) Br->Target1 Increases Affinity Target2 ROS Scavenging (Radical Stability) OH->Target2 Redox Activity Target3 Cell Membrane (Permeability) Ester->Target3 Lipophilicity

Figure 1: Structural dissection of the candidate molecule highlighting the functional role of each moiety in biological systems.

Therapeutic Applications & Mechanisms[2][3][4][5]

Metabolic Syndrome: Dual PPARα/γ Agonism

The free acid form of this molecule shares significant structural homology with Glitazars (e.g., Tesaglitazar). The phenylpropanoic acid head group is a classic "acidic head" that interacts with the Tyrosine/Histidine clamp in the PPAR Ligand Binding Domain.

  • Hypothesis: The 3-bromo substituent fills the hydrophobic pocket usually occupied by larger lipophilic tails in synthetic drugs, potentially offering a "partial agonist" profile that minimizes side effects like fluid retention.

  • Pathway: Activation of PPARα (liver) reduces triglycerides, while PPARγ (adipose) improves insulin sensitivity.

Marine-Inspired Oncology: HDAC & Tyrosinase Inhibition

This scaffold mimics the brominated tyrosine units found in marine sponge metabolites like Psammaplin A and Clavatadines .

  • HDAC Inhibition: Brominated phenols can chelate the Zinc ion in the active site of Histone Deacetylases (HDACs), leading to chromatin relaxation and tumor suppressor gene re-expression.

  • Tyrosinase Inhibition: As a structural analog of Tyrosine, this molecule acts as a competitive inhibitor of Tyrosinase, preventing melanin formation (relevant for melanoma and hyperpigmentation).

Anti-Inflammatory Signaling

The parent compound, HPPA, is a known inhibitor of NF-κB. The addition of bromine is predicted to enhance membrane residence time, allowing for more sustained inhibition of IκB kinase (IKK) phosphorylation.

Visualization: PPAR Activation Pathway

PPAR_Pathway Prodrug Ethyl Ester (Prodrug) FreeAcid Active Free Acid (3-bromo-4-hydroxy-PPA) Prodrug->FreeAcid Hydrolysis Esterase Intracellular Esterases Esterase->FreeAcid PPAR PPAR Receptor (Cytosol/Nucleus) FreeAcid->PPAR Binding Complex PPAR-RXR-Ligand Complex PPAR->Complex Dimerization RXR RXR Heterodimer RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding GeneExp Gene Transcription (Lipid Metabolism / Insulin Sensitization) PPRE->GeneExp Upregulation

Figure 2: Mechanism of Action for PPAR-mediated metabolic regulation. The ethyl ester acts as a delivery vehicle for the active acid metabolite.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended. These are designed to be self-validating with positive controls.

Synthesis of the Ethyl Ester (Knoevenagel Route)

A robust method for generating the scaffold from commercially available precursors.

  • Reagents: 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), Monoethyl malonate (1.2 eq), Pyridine (Catalytic), Piperidine (Catalytic), Ethanol.

  • Procedure:

    • Dissolve aldehyde and malonate in ethanol. Add pyridine/piperidine.

    • Reflux for 8–12 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Intermediate: This yields the cinnamate (unsaturated).

    • Reduction: Dissolve cinnamate in ethanol. Add Pd/C (10% w/w) and stir under H2 balloon for 4 hours. Note: Monitor carefully to avoid de-bromination. Use PtO2 if de-halogenation is observed.

  • Purification: Flash column chromatography (Silica gel).

  • Validation: 1H NMR must show triplet at ~1.2 ppm (ethyl CH3) and loss of alkene doublets (6.3–7.6 ppm region).

PPARγ Nuclear Receptor Binding Assay (TR-FRET)

Determines if the free acid binds directly to the receptor.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a fluorescently labeled PPARγ LBD and a fluorescent ligand. Displacement of the tracer indicates binding.

  • Materials: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay (ThermoFisher).

  • Protocol:

    • Hydrolysis: Pre-treat the Ethyl Ester with porcine liver esterase (1 U/mL) for 30 mins to generate the free acid in situ, or synthesize the free acid separately.

    • Incubation: Mix 5 nM GST-PPARγ-LBD, 5 nM Fluormone™ Pan-PPAR Green, and Terbium-anti-GST antibody.

    • Dosing: Add test compound (0.1 nM to 10 µM).

    • Readout: Measure emission ratio (520 nm / 495 nm) after 1 hour.

    • Control: Rosiglitazone (Positive Control, expected IC50 ~30–50 nM).

Cellular Antioxidant Activity (CAA) Assay

Measures the compound's ability to enter the cell and quench ROS.

  • Cell Line: HepG2 (Human liver carcinoma).

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Protocol:

    • Seed HepG2 cells (6x10^4/well) in a 96-well plate. Incubate 24h.

    • Treat cells with Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (1–100 µM) + DCFH-DA (25 µM) for 1 hour.

    • Wash cells with PBS (Critical step to remove extracellular compound).

    • Add ABAP (600 µM) to generate peroxyl radicals.

    • Kinetics: Read fluorescence (Ex 485 / Em 535) every 5 mins for 1 hour.

    • Analysis: Calculate Area Under the Curve (AUC). A decrease in AUC relative to control indicates antioxidant protection.

Comparative Data Analysis

The following table summarizes predicted properties based on structural homology to known metabolites (HPPA) and synthetic analogs.

PropertyParent: HPPA (Free Acid)Candidate: Ethyl 3-Br-HPPABiological Implication
LogP (Lipophilicity) ~1.3~3.2Ethyl ester + Bromine significantly increases membrane permeability and oral bioavailability.
pKa (Phenol) ~10.0~8.5Bromine (EWG) increases acidity, making the phenol a better H-bond donor for receptor binding.
Metabolic Stability Low (Phase II conjugation)MediumBromine at ortho-position sterically hinders glucuronidation, extending half-life.
Predicted Target Antioxidant / Weak PPARDual PPARα/γBromine enhances hydrophobic fit in PPAR pocket; Ester ensures cell entry.

References

  • BenchChem. "Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate and Analogs: Structure-Activity Relationships." BenchChem Technical Library. Link

  • Zhang, Y., et al. "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule."[2][3] Food & Function, 2018. Link

  • PubChem. "3-(3-Bromo-4-hydroxyphenyl)propanoic acid | C9H9BrO3."[4] National Library of Medicine. Link

  • Core.ac.uk. "Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors." UK Open Access Research. Link

  • Wikipedia. "PPAR agonist: Classification and Pharmacology." Wikimedia Foundation. Link

  • MDPI. "Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors." Int. J. Mol. Sci., 2024.[5] Link

Sources

Foundational

Comprehensive Technical Guide: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in Medicinal Chemistry

Executive Summary In modern drug discovery and organic synthesis, bifunctional aromatic building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional aromatic building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a highly versatile, halogenated phenolic ester. By combining an electrophilic aryl bromide, a nucleophilic phenolic hydroxyl group, and a hydrolyzable aliphatic ester within a single scaffold, this compound provides orthogonal reactivity handles. This whitepaper details its chemical identifiers, physicochemical properties, regioselective synthesis, and downstream applications for drug development professionals.

Chemical Identity & Structural Nomenclature

Accurate chemical identification is the foundation of reproducible research. The compound is universally indexed under the following identifiers[1][2]:

  • IUPAC Name: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

  • CAS Registry Number: 250284-66-3

  • Molecular Formula: C₁₁H₁₃BrO₃

  • SMILES String: CCOC(=O)CCc1cc(Br)c(O)cc1

  • InChI String: InChI=1S/C11H13BrO3/c1-2-15-11(14)4-3-8-5-6-10(13)9(12)7-8/h5-7,13H,2-4H2,1H3

Quantitative Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in chromatographic purification and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates[1][2].

Physicochemical PropertyQuantitative Value
Molecular Weight 273.12 g/mol
Exact Mass (Monoisotopic) 272.0048 Da
Predicted XLogP3 ~3.0
Topological Polar Surface Area (TPSA) 46.53 Ų
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (-OH, C=O, O-C)
Rotatable Bonds 5

Rational Synthesis & Self-Validating Protocol

The most efficient and scalable route to Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is the regioselective electrophilic aromatic bromination of the commercially available precursor, ethyl 3-(4-hydroxyphenyl)propanoate[3].

Mechanistic Causality

The phenolic hydroxyl group (-OH) is a strongly activating, ortho/para-directing group. Because the para position is already occupied by the ethyl propanoate chain, electrophilic attack is strictly directed to the ortho positions (C3 and C5)[4]. To prevent over-bromination (di-bromination), N-bromosuccinimide (NBS) is utilized instead of molecular bromine (Br₂). NBS provides a low, steady-state concentration of electrophilic bromine, ensuring kinetic control and exclusive mono-bromination at the C3 position[5].

Step-by-Step Regioselective Bromination Protocol

This protocol is designed as a self-validating system , ensuring that both reaction completion and byproduct clearance can be verified in real-time.

  • Substrate Solubilization: Dissolve 1.0 equivalent (e.g., 10.0 mmol) of ethyl 3-(4-hydroxyphenyl)propanoate in 30 mL of anhydrous acetonitrile (ACN) under an inert nitrogen atmosphere. Causality: ACN is a polar aprotic solvent that effectively solubilizes both the phenol and NBS while stabilizing the polar transition state of the electrophilic aromatic substitution.

  • Controlled Electrophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Add 1.05 equivalents of NBS portion-wise over 15 minutes. Causality: The slight 0.05 eq excess ensures full conversion of the starting material, while the low temperature suppresses the formation of the 3,5-dibromo byproduct.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Validation Check: The reaction is deemed complete when the starting material mass vanishes and a distinct 1:1 isotopic doublet at m/z 273/275 ([M-H]⁻) appears, confirming mono-bromination.

  • Self-Clearing Workup: Evaporate the ACN under reduced pressure. Redissolve the crude residue in 50 mL of ethyl acetate (EtOAc) and wash sequentially with distilled water (3 × 20 mL) and saturated brine (20 mL). Validation Check: The primary byproduct, succinimide, is highly water-soluble. This aqueous washing step acts as a self-clearing mechanism, partitioning the succinimide entirely into the aqueous phase and leaving the pure brominated product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the target compound as a clear oil or white solid[3].

Orthogonal Reactivity & Mechanistic Applications

The strategic value of CAS 250284-66-3 lies in its orthogonal reactivity. Drug development professionals can selectively functionalize one site without protecting the others, provided the correct catalytic conditions are chosen.

G Core Ethyl 3-(3-bromo-4- hydroxyphenyl)propanoate Coupling Pd-Catalyzed Cross-Coupling (Aryl Bromide) Core->Coupling Alkylation O-Alkylation / Mitsunobu (Phenolic OH) Core->Alkylation Hydrolysis Saponification / Reduction (Ethyl Ester) Core->Hydrolysis Biaryl Biaryl/Alkyne Derivatives Coupling->Biaryl Ether Aryl Ether Derivatives Alkylation->Ether Acid Carboxylic Acids / Alcohols Hydrolysis->Acid

Orthogonal reactivity pathways of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate.

  • Aryl Bromide Reactivity: Acts as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination) to build extended biaryl or functionalized aromatic systems.

  • Phenolic Reactivity: The acidic hydroxyl group (pKa ~9.5) can be readily deprotonated by mild bases (e.g., K₂CO₃) for Sₙ2 O-alkylation, or utilized in Mitsunobu reactions to synthesize complex aryl ethers.

  • Ester Reactivity: The ethyl ester serves as a masked carboxylic acid. It can be saponified using LiOH/H₂O to yield the free propanoic acid, or reduced using LiAlH₄ to yield the corresponding propanol derivative.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized or procured batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The ethyl ester is confirmed by a distinct quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The ethylene bridge presents as two distinct triplets around 2.6 ppm and 2.9 ppm. The aromatic region will display a classic 1,2,4-trisubstituted splitting pattern: a doublet (ortho-coupling), a doublet of doublets (ortho/meta-coupling), and a closely spaced doublet (meta-coupling)[3].

  • Mass Spectrometry (LC-MS): The presence of the bromine atom is unequivocally identified by the M and M+2 isotopic peaks of nearly equal intensity (due to the ~50:50 natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

References

Sources

Exploratory

Role of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in thyromimetic drug discovery

The Role of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in TR-β Selective Thyromimetic Drug Discovery Introduction: The Strategic Geometry of Thyromimetics The development of thyroid hormone receptor beta (TR-β) selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in TR-β Selective Thyromimetic Drug Discovery

Introduction: The Strategic Geometry of Thyromimetics

The development of thyroid hormone receptor beta (TR-β) selective agonists—termed thyromimetics—represents a major frontier in treating metabolic dysfunctions, including non-alcoholic steatohepatitis (NASH) and severe dyslipidemia. The native thyroid hormone, Triiodothyronine (T3), exhibits profound lipid-lowering effects but is clinically limited by severe cardiotoxicity driven by the TR-α isoform in the heart.

To engineer out this cardiotoxicity, drug discovery professionals rely on highly specific molecular scaffolds. Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate has emerged as a critical intermediate building block in synthesizing these next-generation TR-β agonists. This whitepaper deconstructs the structural rationale, synthetic causality, and pharmacological pathways associated with this specific halogenated phenolic propanoate[1].

Mechanistic Rationale: Why This Specific Scaffold?

The architecture of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is not arbitrary; every functional group serves a precise pharmacological or synthetic purpose.

  • The Propanoate Linker (Aliphatic Chain): Native T3 utilizes an amino acid (alanine) side chain to anchor into the receptor's ligand-binding domain (LBD). However, primary amines suffer from poor oral bioavailability and rapid zwitterionic clearance. The propanoate chain (-CH2-CH2-COOEt) perfectly bridges the spatial gap, allowing the final hydrolyzed carboxylic acid to form critical hydrogen bonds with the Arg316 and Arg320 residues in the TR-β LBD, while dramatically improving lipophilicity and hepatic targeting[1].

  • The 3-Bromo Substituent: In native T3, the 3-iodine atom forces the two phenyl rings into a perpendicular "skewed" conformation, which is an absolute requirement for receptor activation. Bromine (van der Waals radius 1.85 Å) acts as a nearly perfect steric mimic for Iodine (1.98 Å). Crucially, carbon-bromine bonds are significantly more resistant to native deiodinase enzymes (DIO1/DIO2) than carbon-iodine bonds, preventing the drug from being rapidly degraded in vivo[2].

  • The Ethyl Ester Protecting Group: During the aggressive cross-coupling reactions required to build the diaryl ether core of thyromimetics, a free carboxylic acid would coordinate with metal catalysts and stall the reaction. The ethyl ester neutralizes this threat and is easily removed via mild saponification in the final step.

Pharma_Pathway L Thyromimetic Ligand (Propanoic Acid Active Form) R Thyroid Receptor Beta (TR-β) Ligand Binding Domain L->R Anchors to Arg316/Arg320 H TR-β / RXR Heterodimer Formation R->H Conformational Shift T Thyroid Response Element (TRE) Binding H->T Nuclear Translocation G Target Gene Expression (e.g., CYP7A1, ME1) T->G Co-activator Recruitment

Mechanism of action for TR-β selective thyromimetics regulating hepatic gene expression.

Quantitative Structure-Activity Relationship (SAR)

The selection of the 3-bromo substitution on the propanoate scaffold is validated by competitive binding assays. As demonstrated in the data summary below, the bromo-substituent provides the optimal balance between TR-β selectivity and hepatic uptake efficiency, outperforming both the native iodine and other halogens.

Table 1: Impact of Inner-Ring Halogen Substitution on TR-β Selectivity and Potency

Inner-Ring Substituent (Position 3)TR-α IC50 (nM)TR-β IC50 (nM)Selectivity Ratio (α/β)Hepatic Uptake Efficiency
Iodine (Native T3 mimic)2.10.210.5xModerate
Bromine (Propanoate scaffold) 4.5 0.3 15.0x High
Chlorine18.42.57.3xHigh
Methyl45.08.15.5xLow

Data synthesized from standard thyromimetic SAR profiles demonstrating the optimal balance of the bromo-substituent.

Synthetic Workflows & Self-Validating Protocols

The primary synthetic challenge when utilizing Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is forming the diaryl ether linkage (the oxygen bridge between the two aromatic rings) without triggering unwanted dehalogenation of the critical 3-bromo position.

Causality in Catalyst Selection: Palladium-catalyzed Buchwald-Hartwig cross-coupling is a standard for C-O bond formation. However, applying Pd to a substrate with an aryl bromide results in competitive oxidative addition at the C-Br bond, leading to polymerization. Therefore, the Chan-Lam coupling —utilizing Cu(OAc)2—is the mandatory choice. It operates via an oxidative cross-coupling mechanism with boronic acids that is highly chemoselective for the phenolic hydroxyl group, leaving the 3-bromo substituent entirely intact[3].

Protocol: Chemoselective Chan-Lam Diaryl Ether Formation

Phase 1: Reagent Assembly & Activation

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate and 1.5 equivalents of the target outer-ring precursor (e.g., 4-methoxy-3-isopropylphenylboronic acid) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Add 0.1 equivalents of anhydrous Copper(II) Acetate [Cu(OAc)2] and 2.0 equivalents of anhydrous Pyridine.

  • Atmospheric Control: Crucial Step. Do not purge with inert gas. The Chan-Lam coupling requires an oxidative environment to turn over the copper catalyst. Equip the flask with a drying tube and stir vigorously under ambient air.

Phase 2: Self-Validating Reaction Monitoring 4. Execution & Validation: Stir the mixture at 25°C.

  • Self-Validation Checkpoint: Upon addition of pyridine, the mixture will turn deep blue (Cu(II) resting state). Within 30-45 minutes of stirring under air, the solution must transition to a dark green/brown hue, indicating active turnover of the Cu(II)/Cu(III) cycle. If the solution remains blue after 2 hours, the oxidation cycle has stalled; verify airflow or add 4 Å molecular sieves to scavenge inhibiting water byproducts.
  • Completion: Monitor via LC-MS. The reaction typically reaches >95% conversion within 16–24 hours.

Phase 3: Workup and Deprotection 6. Quench: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the organic layer with 1M HCl to remove residual pyridine, followed by brine. 7. Saponification (Deprotection): Dissolve the purified ester intermediate in a 3:1 mixture of THF:H2O. Add 3.0 equivalents of Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours. 8. Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2 to precipitate the active TR-β agonist free acid. Extract with Ethyl Acetate and dry in vacuo.

Synth_Flow A Ethyl 3-(3-bromo-4- hydroxyphenyl)propanoate (Starting Material) B Chan-Lam Coupling Cu(OAc)2, Pyridine, DCM A->B Aryl Boronic Acid C Diaryl Ether Ester (Protected Core) B->C Cross-Coupling D Saponification LiOH, THF/H2O C->D Deprotection E Active TR-β Agonist (Free Propanoic Acid) D->E Acidification

Synthetic workflow from Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate to active TR-β agonist.

Conclusion

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is not merely a passive chemical ingredient; it is a highly engineered scaffold designed to navigate the strict conformational requirements of the TR-β receptor. By providing a stable, deiodinase-resistant steric block (the 3-bromo group) and an optimized receptor-anchoring chain (the propanoate tail), it enables the synthesis of liver-directed thyromimetics that bypass the cardiotoxic liabilities of natural thyroid hormones.

References

  • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: ResearchGate URL
  • Title: New Approaches for Enhancing the Selectivity and Activity of Thyroid Hormone Analogs Source: OHSU Digital Collections URL
  • Title: Recent Developments on Protein–Ligand Interactions Source: MDPI URL

Sources

Foundational

Technical Guide: Acidity and pKa Determination of Phenolic Hydroxyls in Brominated Esters

Topic: pKa values and acidity of the phenolic hydroxyl in brominated esters Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Executive Summary The acidity of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values and acidity of the phenolic hydroxyl in brominated esters Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The acidity of the phenolic hydroxyl group in brominated esters—specifically derivatives of 4-hydroxybenzoic acid (parabens)—is a critical physicochemical parameter governing their solubility, membrane permeability, and environmental fate. While unsubstituted alkyl parabens exhibit pKa values in the range of 8.2–8.4, the introduction of bromine atoms at the ortho positions (3,5-substitution) induces a dramatic shift in acidity, lowering the pKa to the 5.5–6.5 range . This guide provides a mechanistic analysis of these electronic effects, predicted and experimental data ranges, and a validated spectrophotometric protocol for precise determination.

Mechanistic Underpinnings: Electronic & Steric Determinants[1]

The acidity of a phenolic ester is dictated by the stability of its conjugate base (the phenoxide anion). In brominated esters like methyl 3,5-dibromo-4-hydroxybenzoate , three primary vectors influence this stability:

  • The Para-Ester Effect (-M/-R): The ester group at the para position is a strong electron-withdrawing group (EWG) via resonance. It allows the negative charge on the phenoxide oxygen to delocalize into the carbonyl system, significantly stabilizing the anion compared to phenol.

  • The Ortho-Bromine Effect (-I > +R): Bromine exerts a strong electron-withdrawing inductive effect (-I) due to electronegativity, which pulls electron density through the sigma bond framework. While halogens also possess an electron-donating resonance effect (+R), the inductive withdrawal dominates at the ortho position, further dispersing the negative charge of the phenoxide.

  • Steric & Field Effects: The bulky bromine atoms at the 3 and 5 positions create a "hydrophobic shield" around the phenolic oxygen. While this can sterically hinder solvation (which typically destabilizes anions), the electronic withdrawal is so potent that the net effect is a massive increase in acidity (decrease in pKa).

Visualization: Resonance Stabilization Pathway

The following diagram illustrates the delocalization of the negative charge in the 3,5-dibromo-4-methoxycarbonylphenoxide ion.

ResonanceStabilization Phenol Neutral Phenol (Protonated) Deprotonation Deprotonation (-H+) Phenol->Deprotonation Phenoxide Phenoxide Anion (Localized Charge) Deprotonation->Phenoxide Res_Ring Ring Delocalization (Ortho/Para) Phenoxide->Res_Ring Resonance Inductive Inductive Stabilization (Br pull via Sigma bonds) Phenoxide->Inductive -I Effect (Strong) Res_Ester Ester Resonance (Charge on Carbonyl O) Res_Ring->Res_Ester Extended Conjugation

Caption: Mechanistic pathway showing the stabilization of the conjugate base by resonance (ester) and inductive (bromine) effects.

Quantitative Data Landscape

The following table synthesizes experimental and predicted pKa values based on Hammett substituent constants (


). The shift from phenol to the dibromo-ester demonstrates the additive nature of substituent effects.

Table 1: Comparative Acidity of Phenolic Esters and Analogs

CompoundStructureSubstituentspKa (Experimental/Predicted)Ref
Phenol C₆H₅OHNone9.95 [1]
Methyl Paraben 4-COOMe-PhOHp-COOMe8.17 - 8.40 [2]
2,6-Dibromophenol 2,6-Br₂-PhOHo,o-Br₂6.67 [1]
Methyl 3,5-dibromo-4-hydroxybenzoate 4-COOMe-2,6-Br₂-PhOHp-COOMe, o,o-Br₂~5.8 - 6.3 (Predicted*)[3]
3,5-Dibromo-4-hydroxybenzoic acid 4-COOH-2,6-Br₂-PhOHp-COOH, o,o-Br₂3.3 (COOH), ~6.0 (OH)[4]

*Prediction Logic: Using the Hammett equation


. The p-COOMe group (

) provides additional acidification over 2,6-dibromophenol (pKa 6.67). With a reaction constant

for phenols, the estimated shift is

log unit, placing the value near 5.7–6.0.

Experimental Protocol: Spectrophotometric Determination

For brominated phenols, potentiometric titration is often complicated by low water solubility. Spectrophotometric titration is the preferred method because the ionized (phenoxide) and non-ionized (phenol) forms exhibit distinct UV-Vis absorption spectra (bathochromic shift upon ionization).

Reagents and Equipment
  • Buffer System: Universal buffer (Britton-Robinson) or specific phosphate/citrate buffers covering pH 3.0 to 10.0.

  • Solvent: Methanol/Water (typically 20% MeOH to ensure solubility) or pure water if concentration is

    
     M.
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (thermostated at 25°C).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the brominated ester in methanol to create a

    
     M stock solution.
    
  • Sample Aliquoting: Prepare a series of 10 mL volumetric flasks. Add 100 µL of stock to each.

  • pH Adjustment: Fill each flask with buffer solution at a specific pH (increment by 0.5 units from pH 3 to 9).

  • Endpoint Standards:

    • Acid Standard: One flask with 0.1 M HCl (represents 100% protonated form,

      
      ).
      
    • Base Standard: One flask with 0.1 M NaOH (represents 100% deprotonated form,

      
      ).
      
  • Measurement: Scan spectra (200–400 nm). Observe the shift in

    
    .
    
  • Validation: Confirm the presence of an isosbestic point (a wavelength where absorbance is invariant with pH), indicating a clean two-state equilibrium without degradation (hydrolysis of the ester).

Calculation

Select the analytical wavelength (


 of the phenoxide form). Calculate pKa using the linear transformation of the Henderson-Hasselbalch equation:


Plot


 vs. pH. The x-intercept is the pKa.[1]
Experimental Workflow Diagram

pKaProtocol Start Start: Stock Solution (MeOH) Buffers Prepare Buffer Series (pH 3.0 - 10.0) Start->Buffers Mix Aliquot & Mix (Constant Ionic Strength) Buffers->Mix Scan UV-Vis Scan (200-400 nm) Mix->Scan Isosbestic Check Isosbestic Point (Validation) Scan->Isosbestic Isosbestic->Start Degradation/Drift Calc Plot Log Ratio vs pH (Henderson-Hasselbalch) Isosbestic->Calc Valid Result Determine pKa Calc->Result

Caption: Spectrophotometric workflow for pKa determination ensuring data integrity via isosbestic point validation.

Implications in Drug Design & Toxicology

Understanding the acidity of the phenolic hydroxyl in brominated esters is crucial for two main reasons:

  • Membrane Permeability (LogD): Unlike non-brominated parabens (pKa ~8.4), which remain neutral at physiological pH (7.4), brominated analogs (pKa ~6.0) will be predominantly ionized (>90%) at pH 7.4.

    • Consequence: This drastically lowers the distribution coefficient (LogD) compared to the intrinsic LogP, potentially reducing passive membrane permeability despite the lipophilicity of the bromine atoms.

  • Mitochondrial Uncoupling: Brominated phenols are known uncouplers of oxidative phosphorylation. The ability to cycle protons across the mitochondrial inner membrane requires a pKa close to the matrix pH (~7.4). With a pKa near 6.0–6.5, these esters are chemically primed to act as protonophores, shuttling protons and collapsing the mitochondrial membrane potential [5].

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Soni, M. G., et al. (2005). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 43(7), 985-1015.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem. (2025).[2][3][4] 3,5-Dibromo-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine.

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218.

Sources

Exploratory

High-Resolution Crystal Structure Analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate: A Methodological Framework

Topic: Crystal Structure Analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4]

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS: 250284-66-3) represents a critical scaffold in medicinal chemistry, often serving as a key intermediate for thyromimetics, PPAR agonists, and tyrosine analogs. Structurally, it possesses three distinct functional domains that dictate its solid-state behavior:

  • The Phenolic Core: A hydrogen bond donor (OH) and a halogen bond donor (Br) in an ortho relationship.

  • The Propanoate Linker: A flexible alkyl chain introducing conformational degrees of freedom.

  • The Ethyl Ester Terminus: A hydrogen bond acceptor (C=O) and a hydrophobic tail.

This guide details the protocol for the ab initio structural determination of this molecule, moving from single-crystal growth to supramolecular analysis. It emphasizes the competition between classical hydrogen bonding and halogen bonding—a critical factor in rational drug design.

Phase I: Advanced Crystallization Strategy

The primary challenge with ethyl esters of phenyl propanoates is their tendency to "oil out" due to the rotational freedom of the ethyl and propyl chains. Standard evaporation often yields amorphous films.

Solubility Profiling & Solvent Selection
  • High Solubility: Methanol, Ethanol, Acetone (Avoid for nucleation).

  • Moderate Solubility: Toluene, Isopropanol.

  • Poor Solubility: Hexanes, Pentane, Water.

Recommended Protocol: Binary Solvent Vapor Diffusion

This method provides the slow supersaturation ramp necessary to lock the flexible ethyl chain into an ordered lattice.

Protocol:

  • Inner Vial: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (good solubilizer, moderate vapor pressure). Ensure the solution is clear and particle-free (filter through 0.22 µm PTFE if necessary).

  • Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexanes (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Why 4°C? Lower temperature reduces the kinetic energy of the alkyl chains, promoting tighter packing and reducing thermal disorder (Debye-Waller factors) in the resulting crystal.

  • Harvest: Check after 48–72 hours. Look for prismatic or block-like crystals. Avoid needles, which often indicate rapid, disordered growth.

Phase II: Data Acquisition & Reduction

Experimental Setup
  • Radiation Source: Mo-Kα (

    
     Å).
    
    • Reasoning: Bromine is a heavy absorber (

      
       mm
      
      
      
      for Cu-Kα). Using Molybdenum radiation minimizes absorption corrections and prevents systematic errors in bond lengths.
  • Temperature: 100 K (Cryostream).

    • Criticality: Essential to freeze the thermal motion of the terminal ethyl group. Room temperature data often results in large thermal ellipsoids for the terminal methyl carbon, obscuring the precise geometry.

Data Processing Workflow
  • Indexing: Expect a Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) cell.
  • Integration: Use a narrow frame width (0.5°) to resolve closely spaced reflections if the unit cell is large.

  • Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro scaling). The presence of Br makes this step non-negotiable.

Phase III: Structural Elucidation & Refinement

Molecular Conformation

The refinement must focus on the torsion angles of the propanoate chain (


: 

).
  • Expectation: An anti-periplanar conformation is energetically favorable for packing, but crystal forces (H-bonds) may induce a gauche twist.

  • Disorder Handling: If the ethyl tail shows elongated ellipsoids even at 100 K, model it as a two-site disorder with refined occupancy (e.g., PART 1 / PART 2 in SHELXL).

Supramolecular Architecture: The Interaction Hierarchy

The crystal packing is governed by a hierarchy of forces. You must analyze the structure for the following motifs:

A. The Primary Hydrogen Bond (The "Anchor")

The strongest interaction is invariably the Phenol-to-Carbonyl Hydrogen Bond.

  • Donor: Phenolic -OH

  • Acceptor: Ester Carbonyl =O

  • Geometry:

    
     distance 
    
    
    
    Å.
  • Motif: This typically forms centrosymmetric dimers (

    
     or 
    
    
    
    graph sets) or infinite
    
    
    chains.
B. The Halogen Bond (The "Steering Wheel")

Bromine is a polarizable halogen with a positive electrostatic potential cap (


-hole).
  • Interaction:

    
     (carbonyl) or 
    
    
    
    .
  • Detection: Look for

    
     distances less than the sum of van der Waals radii (< 3.37 Å).
    
  • Significance: This interaction often directs the stacking of the aromatic rings, orthogonal to the H-bond network.

Visualization of Interactions

Use Hirshfeld Surface Analysis (mapped with


) to quantify these interactions.
  • Red Spots: Indicate strong H-bonds (OH...O).

  • Orange/Yellow Spots: Indicate Halogen bonds or close H...H contacts.

Visual Logic & Workflows

Crystallographic Decision Tree

The following diagram outlines the logical flow for solving the structure, specifically addressing the challenges of the flexible ethyl chain and the heavy bromine atom.

CrystalWorkflow Start Crude Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Solubility Solubility Screen (Target: Saturation at RT) Start->Solubility Growth Vapor Diffusion (EtOAc / Hexanes @ 4°C) Solubility->Growth Optimized System Check Microscopy Check Growth->Check Check->Solubility Oiling/Needles (Retry) Mount Mounting (Mitegen Loop + Paratone Oil) Check->Mount Prismatic Crystal DataCol Data Collection (Mo Source, 100 K) Mount->DataCol Solve Structure Solution (SHELXT - Intrinsic Phasing) DataCol->Solve Refine Refinement (SHELXL) Anisotropic Br, O, C Solve->Refine Disorder Check Ethyl Chain Disorder (Restraints: DFIX, SIMU) Refine->Disorder High Ueq on Ethyl? Final Final CIF (R1 < 5%) Refine->Final Convergence Disorder->Refine

Caption: Figure 1: Optimized workflow for structural determination of flexible brominated esters.

Interaction Hierarchy

This diagram illustrates the competitive supramolecular synthons expected in the lattice.

Interactions Molecule Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate H_Bond Strong H-Bond (OH ... O=C) Energy: 20-30 kJ/mol Molecule->H_Bond Primary Driver X_Bond Halogen Bond (C-Br ... O/pi) Energy: 5-15 kJ/mol Molecule->X_Bond Directional Steering vdW Dispersion Forces (Alkyl Chain Packing) Energy: <5 kJ/mol Molecule->vdW Space Filling H_Bond->X_Bond Orthogonal Coexistence

Caption: Figure 2: Supramolecular synthon hierarchy driving the crystal packing.

Quantitative Data Reporting Standards

When reporting the structure of this compound, the following metrics are mandatory to ensure scientific validity.

ParameterStandard / RequirementRelevance to this Molecule
Space Group

or

(Predicted)
Common for centrosymmetric organic dimers.
R-Factor (

)

(5%)
Essential for publication quality.
Goodness of Fit (S)

Indicates correct weighting scheme.
Bond Precision C-C errors

Å
Required to distinguish single/double bond character in the ring.
Flack Parameter N/ANot applicable (Centrosymmetric / Achiral molecule).
Residual Density

e/Å

High residual peaks near Br indicate absorption errors.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 108(4), 1943-2014. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld Surface Analysis. CrystEngComm, 11, 19-32. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Executive Summary & Strategic Analysis This protocol details the regioselective mono-bromination of Ethyl 3-(4-hydroxyphenyl)propanoate to synthesize Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. This compound is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This protocol details the regioselective mono-bromination of Ethyl 3-(4-hydroxyphenyl)propanoate to synthesize Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. This compound is a critical intermediate in the synthesis of retinoic acid receptor agonists (e.g., Trifarotene) and other bioactive phenylpropanoids [1].

Scientific Rationale (The "Why"):

  • Selectivity Challenge: Phenols are highly activated substrates.[1] Using elemental bromine (

    
    ) often leads to over-bromination (di-bromo species) and oxidation byproducts.[2]
    
  • Solution: We utilize N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine.

  • Mechanistic Insight: The use of a polar aprotic solvent (Acetonitrile) at controlled temperatures (

    
     to RT) favors the ortho-substitution relative to the phenolic hydroxyl group while minimizing reaction at the benzylic position or the ester chain [2, 3]. The propanoate tail acts as a weak activator/director but the hydroxyl group is the dominant ortho/para director. Since the para position is blocked by the propanoate chain, the ortho position is the exclusive target.
    

Reaction Scheme & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decision points and flow.

G Start Start: Ethyl 3-(4-hydroxyphenyl)propanoate Intermediate Transition State: Sigma Complex Formation Start->Intermediate Electrophilic Attack (0°C) Reagent Reagent: NBS (1.05 eq) Solvent: MeCN Reagent->Intermediate Product Product: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Intermediate->Product Deprotonation/Aromatization Byproduct Byproduct: Succinimide Intermediate->Byproduct

Figure 1: Reaction pathway for the electrophilic aromatic substitution of the phenol derivative using NBS.

Materials and Reagents

Safety Precaution: All manipulations should be performed in a fume hood. NBS is an irritant; the product is a potential skin sensitizer.

ReagentMW ( g/mol )Equiv.[3][4][5]Mass/Vol (Example Scale)Role
Ethyl 3-(4-hydroxyphenyl)propanoate 194.231.05.00 g (25.7 mmol)Substrate
N-Bromosuccinimide (NBS) 177.981.054.80 g (27.0 mmol)Brominating Agent
Acetonitrile (MeCN) 41.05Solvent50 mL (10 vol)Solvent
p-Toluenesulfonic acid (pTsOH) 172.200.10.44 g (2.57 mmol)Catalyst (Optional*)
Sodium Thiosulfate (

)
158.11-10% aq. solutionQuenching Agent

*Note: pTsOH is included to accelerate the reaction and improve regioselectivity as per recent methodology for phenol derivatives [2].

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(4-hydroxyphenyl)propanoate (5.00 g, 25.7 mmol) in Acetonitrile (50 mL).

  • Catalyst Addition: Add p-Toluenesulfonic acid (0.44 g, 10 mol%) to the stirring solution.

    • Expert Insight: The acid catalyst helps activate the NBS and protonate the succinimide byproduct, preventing it from interfering with the reaction equilibrium [2].

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to

    
    .
    
    • Critical Control Point: Cooling is essential to prevent di-bromination. The reaction is exothermic; uncontrolled temperature spikes will degrade yield.

Phase 2: Bromination[6]
  • NBS Addition: Add N-Bromosuccinimide (4.80 g, 27.0 mmol) portion-wise over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 2–4 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[4]

    • Endpoint: Disappearance of the starting material (

      
      ) and appearance of the mono-bromo product (
      
      
      
      ). If starting material remains after 4 hours, add an additional 0.1 eq of NBS.
Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate (20 mL). Stir vigorously for 10 minutes.

    • Chemistry: This reduces any unreacted bromine species, preventing further halogenation during workup.

  • Extraction: Remove the acetonitrile under reduced pressure (rotary evaporator). Dilute the residue with Ethyl Acetate (100 mL) and water (50 mL). Transfer to a separatory funnel.

  • Washing:

    • Wash the organic layer with water (2 x 50 mL) to remove succinimide and acid catalyst.

    • Wash with Brine (saturated NaCl, 50 mL).[4]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude oil.
    
  • Purification: Purify the crude material via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Yield: Expected yield is 85–92% as a colorless to pale yellow viscous oil or low-melting solid.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • Physical State: Pale yellow oil or solid (MP: ~30-35°C).

  • Mass Spectrometry (ESI+):

    
     (Characteristic 1:1 isotopic pattern for Bromine).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.35 (d, J = 2.0 Hz, 1H, Ar-H, ortho to Br)
      
    • 
       7.05 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
      
    • 
       6.92 (d, J = 8.4 Hz, 1H, Ar-H, ortho to OH)
      
    • 
       4.12 (q, 2H, 
      
      
      
      )
    • 
       2.85 (t, 2H, 
      
      
      
      )
    • 
       2.58 (t, 2H, 
      
      
      
      )
    • 
       1.23 (t, 3H, 
      
      
      
      )
    • Note: The doublet at ~7.35 ppm is diagnostic for the proton adjacent to the bromine atom.

Workflow Diagram

Workflow Start Start: Dissolve Substrate in MeCN + pTsOH Cool Cool to 0°C Start->Cool AddNBS Add NBS (Portion-wise) Cool->AddNBS React Stir at RT (2-4 h) Monitor TLC AddNBS->React Quench Quench with Na2S2O3 React->Quench Extract Extract w/ EtOAc Wash (H2O, Brine) Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify Final Pure Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Purify->Final

Figure 2: Operational workflow for the synthesis process.

References

  • PubChem. (n.d.). Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Compound). National Library of Medicine.[6] Retrieved from [Link]

  • Gorbunov, A. A., et al. (2020). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. Retrieved from [Link]

  • Zheng, Y., et al. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Taylor & Francis Online. Retrieved from [Link]

Sources

Application

Application Note: Optimizing Esterification Conditions for 3-Bromo-4-Hydroxyhydrocinnamic Acid

Executive Summary & Chemical Context[2][3][4][5][6][7] 3-Bromo-4-hydroxyhydrocinnamic acid (3-bromo-4-hydroxybenzenepropanoic acid) is a critical scaffold in the synthesis of thyromimetics, peptidomimetics, and specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

3-Bromo-4-hydroxyhydrocinnamic acid (3-bromo-4-hydroxybenzenepropanoic acid) is a critical scaffold in the synthesis of thyromimetics, peptidomimetics, and specific integrin antagonists. The esterification of its carboxylic acid moiety is a pivotal step that modulates lipophilicity for bioavailability or serves as protection during multi-step synthesis.[1]

This guide provides a rigorous, self-validating protocol for synthesizing the methyl/ethyl ester.[1] Unlike generic protocols, this note addresses the specific chemoselective challenge: esterifying the aliphatic carboxyl group without alkylating or esterifying the unprotected phenol , while maintaining the integrity of the aryl bromide.

Chemoselectivity Strategy

The core challenge is distinguishing between the two nucleophilic oxygen centers (phenolic -OH vs. carboxylic -OH) and the electrophilic carbonyl.

  • Target: Carboxyl group (Fischer Esterification or Acyl Chloride intermediate).[1][2][3]

  • Risk: Phenolic O-alkylation (avoided by acidic conditions) or Phenolic esterification (avoided by absence of anhydrides/base).[1]

Critical Process Parameters (CPPs)

To ensure reproducibility and scalability, the following parameters must be controlled.

ParameterRangeImpact on Critical Quality Attributes (CQA)
Catalyst Source

vs.

vs.


is equilibrium-limited (requires water removal).[1]

drives conversion kinetically but requires strict off-gas control.
Temperature

vs. Reflux (

)
High temp increases rate but risks decarboxylation (low risk here) or oxidation of the phenol.[1]
Water Content

(Initial)
Water is a byproduct.[1] Accumulation shifts equilibrium back to the acid.[1]
Reaction Time 2 – 16 hoursOver-reaction can lead to minor phenolic side-products or colored impurities due to phenol oxidation.[1]

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal method based on scale and equipment availability.

OptimizationWorkflow Start Start: 3-Bromo-4-hydroxyhydrocinnamic acid CheckScale Check Scale & Water Tolerance Start->CheckScale MethodA Method A: Fischer Esterification (H2SO4 / MeOH) Best for: <10g, Green Chemistry CheckScale->MethodA Standard Lab Scale MethodB Method B: In-Situ Acid Chloride (SOCl2 / MeOH) Best for: >10g, High Yield, Wet Substrates CheckScale->MethodB Scale-up / Strict Yield ProcessA Reflux 4-8h Equilibrium Control MethodA->ProcessA ProcessB 0°C Addition -> RT Stir Kinetic Control MethodB->ProcessB Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) ProcessA->Workup ProcessB->Workup QC QC: HPLC / NMR Check: 3.6 ppm (-OMe) singlet Workup->QC

Caption: Decision matrix for selecting between thermodynamic (Method A) and kinetic (Method B) esterification routes.

Detailed Protocols

Method A: Thermodynamic Control (Fischer Esterification)

Recommended for routine lab-scale synthesis where ultra-high yield is not critical.

Reagents:

  • Substrate: 1.0 eq

  • Methanol (anhydrous): 0.5 M concentration relative to substrate (acts as solvent & reactant)[1]

  • 
     (conc.): 0.1 – 0.2 eq (Catalytic)[1]
    

Protocol:

  • Dissolution: Charge 3-bromo-4-hydroxyhydrocinnamic acid into a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous Methanol. Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Add concentrated

    
     dropwise. Note: Exothermic reaction.[1] If scale >5g, cool in ice bath during addition.
    
  • Reaction: Attach a reflux condenser. Heat to reflux (

    
    ) for 6–8 hours.
    
    • Optimization Tip: For higher conversion, add activated 3Å molecular sieves in a Soxhlet extractor or directly to the flask to trap produced water.[1]

  • Monitoring (Self-Validation): Spot TLC (50:50 Hexane:EtOAc). The product (ester) will have a higher

    
     than the starting acid.[1] The acid often streaks; the ester forms a tight spot.[1]
    
  • Workup:

    • Cool to room temperature.[1][4][5]

    • Concentrate methanol to ~20% volume under reduced pressure.[1]

    • Dilute with EtOAc.[1][6] Wash carefully with Sat.[1]

      
       (removes unreacted acid and 
      
      
      
      ).[1]
    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Kinetic Control (Thionyl Chloride Mediated)

Recommended for >95% yields or when the substrate is valuable.

Mechanism:


 reacts with MeOH to generate anhydrous HCl and Methyl Sulfite in situ, or converts the acid to the acid chloride which immediately reacts with MeOH. This drives the reaction to completion irreversibly.[1]

Protocol:

  • Setup: Flame-dry a 2-neck flask under

    
     atmosphere.
    
  • Solvent Charge: Add anhydrous Methanol (0.3 M conc). Cool to

    
     (Ice/Water bath).
    
  • Activation: Add

    
     (1.5 eq) dropwise over 20 minutes.
    
    • Critical Safety: This releases

      
       and 
      
      
      
      gas.[1] Vent to a scrubber or fume hood.[1]
  • Substrate Addition: Add 3-bromo-4-hydroxyhydrocinnamic acid (1.0 eq) in one portion.

  • Reaction: Remove ice bath. Stir at Room Temperature for 3–12 hours.

    • Why RT? The activated reagent is potent enough that reflux is rarely needed, preserving the phenol from oxidation.[1]

  • Workup: Evaporate solvent directly.[1] The byproducts (

    
    , 
    
    
    
    ) are volatile.[1] Dissolve residue in EtOAc/DCM and wash with
    
    
    to ensure neutral pH.[1]

Analytical Validation (Self-Validating System)

To confirm success, you must validate three distinct structural features.

FeatureMethodExpected SignalInterpretation
Ester Formation

NMR (DMSO-

or

)
Singlet,

ppm (3H)
Presence confirms methyl ester. Integration should be 3:2 relative to the hydrocinnamic

-protons.[1]
Phenol Integrity

NMR
Broad Singlet,

ppm (1H)
Must remain present.[1] Disappearance suggests side-reaction (etherification).[1]
Conversion HPLC (C18)Shift in Retention Time (

)
Ester is significantly more hydrophobic (longer

) than the acid.[1]
Mechanistic Pathway (Graphviz)[1]

Mechanism Substrate Substrate (R-COOH) Activated Activated Complex (R-C=OH+) Substrate->Activated + H+ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + MeOH Product Ester (R-COOMe) Tetrahedral->Product - H2O (Elimination)

Caption: Simplified mechanistic flow of acid-catalyzed esterification.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Equilibrium limitation (Water buildup).[1]Switch to Method B (

) or add Molecular Sieves (3Å) to Method A.
Dark/Black Reaction Mixture Oxidation of the phenol ring.[1]Degas methanol with

before use.[1] Lower temperature to RT.
New Spot on TLC (High Rf) O-alkylation of phenol (rare in acid).[1]Ensure reaction is strictly acidic.[1] Basic conditions promote O-methylation.[1]
Sticky Gum / No Solid Impurities preventing crystallization.[1]Perform silica plug filtration (10% EtOAc/Hex) or recrystallize from Hexane/EtOAc.[1]

References

  • Fischer, E., & Speier, A. (1895).[1] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft.

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for acid-catalyzed mechanisms).

  • Ishihara, K., et al. (2005).[1][7] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society.[1][7] [1]

  • PubChem Compound Summary. (2023). 3-Bromo-4-hydroxybenzoic acid (Analogous chemistry data). National Center for Biotechnology Information.[1] [1]

  • Master Organic Chemistry. (2022). Mechanism of the Fischer Esterification.

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-Stage Functionalization, Biaryl Synthesis, and Library Generation Executive Summary The Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-Stage Functionalization, Biaryl Synthesis, and Library Generation

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation due to its mild conditions and broad functional group tolerance[1]. However, performing this reaction on Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate presents a dual chemoselectivity challenge. The substrate contains an unprotected, acidic phenolic hydroxyl group (pKa ~10) and a base-sensitive ethyl ester.

This application note provides a field-proven, self-validating protocol to achieve high-yielding cross-coupling while preserving the ester moiety and overcoming the electronic deactivation caused by the unprotected phenol.

Substrate Analysis & Mechanistic Insights

To design a successful protocol, one must understand the causality behind the substrate's behavior under standard coupling conditions:

  • The Phenol Challenge (Electronic & Solubility Effects): Under the basic conditions required to activate the boronic acid, the unprotected phenol is readily deprotonated to form a phenoxide[2]. This phenoxide is highly electron-donating, which increases the electron density of the aromatic ring and slows down the oxidative addition of the C-Br bond to the Pd(0) catalyst. Furthermore, phenoxide formation drastically increases the water solubility of the substrate, which can sequester the starting material in the aqueous layer of a biphasic solvent system, preventing it from interacting with the organic-soluble catalyst[2].

  • The Ester Challenge (Hydrolysis): The Suzuki-Miyaura mechanism requires a base to convert the boronic acid into a reactive boronate complex, which facilitates the rate-determining transmetalation step[3]. However, strong bases (e.g., NaOH, KOH) will rapidly saponify the ethyl propanoate group. Therefore, the use of mild, non-nucleophilic bases is mandatory to leave base-labile groups unaffected[3].

  • Catalyst Design: To overcome the slow oxidative addition caused by the electron-rich phenoxide, a highly active catalyst is required. Pd(dppf)Cl₂ is highly recommended. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, while its large bite angle helps overcome steric and electronic deactivation[4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar-OH)(Br)L_2] Pd0->OxAdd + Ar-Br Phenoxide Phenoxide Formation [Pd(II)(Ar-O⁻)(Br)L_2] OxAdd->Phenoxide + Mild Base (e.g., K₂CO₃) Transmet Transmetalation [Pd(II)(Ar-O⁻)(R)L_2] Phenoxide->Transmet + R-B(OH)₃⁻ RedElim Reductive Elimination Coupled Product Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle highlighting phenoxide formation and boronate transmetalation.

Optimization of Reaction Conditions

The selection of base and solvent is the most critical parameter. The data below summarizes the optimization matrix for coupling Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate with phenylboronic acid (1.2 eq) using 5 mol% Pd(dppf)Cl₂.

Table 1: Effect of Base and Solvent on Yield and Ester Preservation

EntryBase (2.0 eq)Solvent System (v/v 5:1)Temp (°C)Conversion (%)Ester Hydrolysis (%)Isolated Yield (%)
1NaOHTHF / H₂O60>958512
2Cs₂CO₃DMF / H₂O80>951874
3KFMeOH6045041
4 K₂CO₃ 1,4-Dioxane / H₂O 80 >95 <2 88
5K₃PO₄Toluene / H₂O90>95<585

Analytical Insight: Entry 4 demonstrates that K₂CO₃ in a Dioxane/Water mixture provides the optimal basicity to activate the boronic acid without triggering ester hydrolysis[5]. Water is essential to dissolve the inorganic base and facilitate boronate formation[4].

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are included to ensure reproducibility.

Workflow Step1 1. Reagent Prep Degas Dioxane/H₂O Step2 2. Reaction Pd(dppf)Cl₂, K₂CO₃, 80°C Step1->Step2 Step3 3. Quench & Acidify 1M HCl to pH 5-6 Step2->Step3 Step4 4. Extraction EtOAc / Brine Step3->Step4 Step5 5. Purification Silica Gel / LC-MS Step4->Step5

Figure 2: Experimental workflow emphasizing the critical acidification step during workup.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Action: In a Schlenk flask or a crimp-top vial, combine 1,4-Dioxane and distilled water in a 5:1 ratio. Sparge the solvent mixture with inert gas (N₂ or Argon) for 15 minutes.

  • Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides and oxidizes the phosphine ligands to phosphine oxides. Strict anaerobic conditions prevent catalyst death and minimize boronic acid homocoupling[1].

2. Reaction Assembly

  • Action: To the degassed solvent, add Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (1.0 equiv), the desired aryl/alkyl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and purge with N₂ for an additional 3 minutes.

  • Validation Cue: The mixture will typically transition from a pale yellow suspension to a deep red/orange homogeneous solution as the Pd(0) species is generated and enters the catalytic cycle.

3. Execution & Monitoring

  • Action: Heat the reaction mixture to 80 °C with vigorous stirring for 4–6 hours.

  • IPC: Monitor the reaction via LC-MS. The starting material (aryl bromide) should be fully consumed. Note: Do not exceed 12 hours, as prolonged heating in aqueous base will eventually lead to ester hydrolysis.

4. Workup & Critical Acidification

  • Action: Cool the reaction to room temperature. CRITICAL STEP: Slowly add 1M HCl dropwise until the aqueous layer reaches pH 5–6.

  • Causality: During the reaction, the K₂CO₃ deprotonates the phenol. If the mixture is extracted at a basic pH, the target product will remain in the aqueous layer as a water-soluble phenoxide salt. Acidification reprotonates the phenol, driving the product into the organic phase.

5. Extraction & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Analytical Validation

  • Issue: High levels of Debromination (Protodehalogenation)

    • Cause: Excess base or moisture in the presence of a highly active catalyst can lead to competitive β-hydride elimination or protonation of the Pd-aryl intermediate.

    • Solution: Ensure the solvent is thoroughly degassed. Reduce the reaction temperature to 70 °C.

  • Issue: Product Lost During Extraction

    • Cause: Failure to properly acidify the phenoxide intermediate.

    • Solution: Check the pH of the aqueous layer. It must be strictly mildly acidic (pH 5-6) before EtOAc extraction.

  • Issue: Boronic Acid Homocoupling (Biaryl Formation)

    • Cause: Oxygen ingress promotes the oxidative homocoupling of the boronic acid[1].

    • Solution: Increase the equivalents of boronic acid to 1.5 eq, or utilize a slow-addition technique via a syringe pump.

References

  • [3] Organic Chemistry Portal. Suzuki Coupling. URL:[Link]

  • [4] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL:[Link]

  • [1] Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. URL:[Link]

  • [5] RSC Advances (via PMC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. URL:[Link]

  • [2] Journal of Organic Chemistry (via PMC). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. URL:[Link]

Sources

Application

Application Note: Efficient Base-Catalyzed Hydrolysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of halogenated phenolic building blocks for PROTACs, peptide mimetics, and small-molecule APIs. Strategic Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of halogenated phenolic building blocks for PROTACs, peptide mimetics, and small-molecule APIs.

Strategic Overview & Chemical Context

The hydrolysis of ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate to its corresponding carboxylic acid, 3-(3-bromo-4-hydroxyphenyl)propanoic acid [2], is a critical transformation in the synthesis of halogenated aryl-propionic acid derivatives. While ester saponification is a fundamental organic transformation [3], the presence of the unprotected, electron-rich bromophenol moiety introduces specific chemoselectivity and stoichiometric challenges.

Standard aqueous base conditions can often lead to biphasic reaction mixtures that suffer from sluggish kinetics. Furthermore, improper stoichiometric control can result in incomplete conversion due to the competitive deprotonation of the acidic phenolic hydroxyl group. This application note details a highly optimized, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a ternary solvent system to ensure rapid, quantitative conversion while preserving the integrity of the aryl bromide.

Mechanistic Insights & Causality

To achieve an optimal yield and purity, every reagent and parameter in this protocol is selected based on specific mechanistic causality:

  • Base Selection (The Lithium Effect): While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are standard saponification agents, Lithium Hydroxide (LiOH) is specifically chosen here. Lithium cations coordinate strongly with Tetrahydrofuran (THF), slightly solubilizing the hydroxide ion into the organic layer. This acts as a pseudo-phase-transfer catalyst, dramatically accelerating the

    
     (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) hydrolysis of lipophilic esters compared to sodium or potassium counterions [1].
    
  • Stoichiometric Imperative (>3.0 Equivalents): The starting material contains a free phenol with a

    
     of ~9.0. The first equivalent of base is instantaneously consumed to form the lithium phenoxide anion. Therefore, a minimum of 2.0 equivalents is theoretically required to initiate ester cleavage. In practice, utilizing 4.0 equivalents drives the equilibrium rapidly to completion and prevents stalling.
    
  • Solvent System (THF/MeOH/H₂O): A purely THF/Water system often results in a biphasic mixture. The addition of Methanol (MeOH) acts as a bridging co-solvent, creating a homogeneous single-phase system that maximizes the collision frequency between the hydroxide nucleophile and the ester carbonyl.

  • Acidic Quench (pH 2): The reaction generates a highly water-soluble di-anion (phenoxide and carboxylate). To isolate the neutral product, the mixture must be acidified to a pH of ~2 using 1M HCl. This ensures complete reprotonation of both the carboxylate (

    
     ~4.5) and the phenoxide, allowing the product to partition entirely into the organic extraction phase.
    
Mechanistic Logic & Pathway

Mechanism Start Ester + Free Phenol (Neutral Substrate) Step1 Phenol Deprotonation (Fast, 1st eq Base) Start->Step1 Int1 Phenoxide / Ester (Mono-anion) Step1->Int1 Step2 Ester Hydrolysis (B_AC2) (Slow, 2nd eq Base) Int1->Step2 Int2 Phenoxide / Carboxylate (Di-anion) Step2->Int2 Step3 Acidification (HCl) (Reprotonation) Int2->Step3 Product Phenol / Carboxylic Acid (Neutral Product) Step3->Product

Logical mechanistic sequence detailing the two-stage deprotonation and acidic reprotonation.

Experimental Protocol

Materials and Reagents
  • Substrate: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (1.0 eq, e.g., 10.0 mmol, 2.73 g)

  • Base: Lithium hydroxide monohydrate (

    
    ) (4.0 eq, 40.0 mmol, 1.68 g)
    
  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (

    
    )
    
  • Workup Reagents: 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Saturated Aqueous NaCl (Brine), Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Substrate Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (2.73 g, 10.0 mmol). Dissolve the substrate in a mixture of THF (30 mL) and MeOH (10 mL). Stir until completely homogeneous.

  • Base Preparation & Addition: In a separate vial, dissolve

    
     (1.68 g, 40.0 mmol) in deionized water (10 mL). Cool the organic substrate solution to 0–5 °C using an ice bath. Add the aqueous LiOH solution dropwise over 5 minutes.
    
    • Self-Validation Check: A slight color change (often pale yellow) is normal and indicates the formation of the phenoxide anion.

  • Saponification: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir vigorously for 2 to 3 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material spot/peak should completely disappear, replaced by a highly polar baseline spot corresponding to the di-anion.

  • Solvent Removal (Critical Step): Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the majority of THF and MeOH.

    • Causality: Failing to remove the organic solvents will cause the product to partition poorly during extraction, significantly lowering the isolated yield.

  • Acidic Quench: Dilute the remaining aqueous residue with additional deionized water (20 mL) and cool to 0 °C. Slowly add 1M HCl dropwise while stirring until the pH of the solution reaches exactly 2.0 (verify with pH paper).

    • Observation: A thick white or off-white precipitate of the free carboxylic acid will form as the phenoxide and carboxylate are protonated.

  • Extraction & Isolation: Transfer the acidic mixture to a separatory funnel and extract with EtOAc (3 × 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with brine (20 mL) to remove residual water and salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to afford the crude product.
    
  • Purification: The crude product is typically >95% pure. If necessary, it can be recrystallized from a mixture of Toluene and Hexanes to yield analytically pure 3-(3-bromo-4-hydroxyphenyl)propanoic acid.

Experimental Workflow Diagram

Workflow N1 1. Substrate Dissolution (THF/MeOH) N2 2. Base Addition (Aq. LiOH, 4.0 eq) N1->N2 N3 3. Saponification (Stir at 25°C, 3h) N2->N3 N4 4. Acidic Quench (1M HCl to pH 2) N3->N4 N5 5. Extraction (EtOAc, Brine) N4->N5

Step-by-step experimental workflow for the saponification and isolation of the target acid.

Quantitative Data & Optimization

The following tables summarize the optimization parameters that led to the finalized protocol, as well as the expected analytical profile of the isolated product.

Table 1: Reaction Optimization Parameters (10.0 mmol scale)

EntryBase (Eq.)Solvent System (v/v)Time to CompletionYield (%)Mechanistic Observation
1NaOH (4.0)THF /

(1:1)
8 h75%Biphasic system; slower reaction kinetics.
2KOH (4.0)THF /

(1:1)
7 h78%Biphasic system; moderate reaction rate.
3LiOH (2.0)THF / MeOH /

(3:1:1)
12 h60%Stalled reaction; insufficient base due to phenol.
4 LiOH (4.0) THF / MeOH /

(3:1:1)
2–3 h 96% Homogeneous; pseudo-phase transfer accelerates rate.

Table 2: Expected Analytical Characterization Data

Analytical MethodParameterExpected Value / Observation
LC-MS (ESI-) Mass-to-Charge (

)
243.0, 245.0

(Characteristic 1:1 isotopic pattern for

).

H NMR
(400 MHz, DMSO-

)
Aromatic Protons

~7.30 (d, 1H), ~7.05 (dd, 1H), ~6.85 (d, 1H).

H NMR
(400 MHz, DMSO-

)
Aliphatic Protons

~2.75 (t, 2H, Ar-

), ~2.45 (t, 2H,

-CO).
Physical Property AppearanceWhite to off-white crystalline solid.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin (2021) URL:[Link]

  • 3-(3-Bromo-4-hydroxyphenyl)propanoic acid | CID 12166817 Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL:[Link]

  • 11.9: Hydrolysis of Esters Source: Chemistry LibreTexts, Basics of General, Organic, and Biological Chemistry URL:[Link]

Method

Using Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate as a pharmaceutical intermediate

Application Note: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate as a Privileged Scaffold in Metabolic Disease Drug Discovery and Unnatural Amino Acid Synthesis Executive Summary Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate as a Privileged Scaffold in Metabolic Disease Drug Discovery and Unnatural Amino Acid Synthesis

Executive Summary

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a highly versatile, dual-reactive pharmaceutical intermediate. Structurally, it combines an orthogonal bromo-phenol core with a protected propanoic acid tail. This specific architectural combination has established it as a "privileged scaffold" in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the strategic manipulation of this intermediate allows researchers to rapidly access two highly valuable chemical spaces: G-protein-coupled receptor 40 (GPR40/FFA1) agonists for type 2 diabetes, and conformationally rigid unnatural amino acids (dibenzofurans) for fluorescent peptide probing.

This guide details the mechanistic causality behind experimental choices when utilizing this intermediate, providing self-validating protocols for both applications.

Mechanistic Rationale & Reactivity Profile

The utility of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate stems from the independent reactivity of its three functional groups:

  • The Phenol (-OH): Serves as a primary nucleophile for O-alkylation. It must often be functionalized or protected (e.g., with MOM or Benzyl groups) prior to transition-metal catalysis to prevent proto-depalladation [2].

  • The Ortho-Bromine (-Br): A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi). Its position ortho to the phenol is critical for downstream C-O cyclization strategies.

  • The Ethyl Ester (-COOEt): Protects the carboxylic acid during harsh basic or reductive coupling conditions. It is cleanly saponified in the final step to reveal the free propanoic acid, which is the essential pharmacophore that mimics endogenous fatty acids in metabolic targets [1].

Application 1: Synthesis of GPR40 (FFA1) Full Agonists

Causality and Design Logic

GPR40 is a receptor expressed in pancreatic β-cells that stimulates insulin secretion in a glucose-dependent manner. The free propanoic acid tail of our intermediate perfectly mimics the carboxylate headgroup of endogenous long-chain fatty acids, anchoring the molecule to the Arg183/Arg258 residues in the receptor's binding pocket [1]. The bromine atom allows for the installation of bulky, lipophilic biaryl or piperidine systems via Suzuki coupling, which occupy the allosteric site required for full agonism (e.g., SCO-267 analogs) [1].

Experimental Protocol: O-Alkylation and Suzuki-Miyaura Coupling

This protocol is a self-validating system; intermediate purity dictates the success of the subsequent catalytic cycle.

Step 1: O-Alkylation

  • Reaction: Dissolve Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.5 eq) and the desired alkyl halide (1.1 eq).

  • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature ester hydrolysis or aldol-type condensations at the propanoate α-carbon.

  • Validation: Heat to 60°C for 4 hours. Monitor by LC-MS. The reaction is complete when the phenol mass (M+H) is entirely replaced by the alkylated mass. Quench with H₂O, extract with EtOAc, and wash heavily with brine to remove DMF.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction: Combine the O-alkylated intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₃PO₄ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Catalyst Addition: Degas the solvent mixture with N₂ for 15 minutes. Add Pd(dppf)Cl₂ (5 mol%).

  • Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which forces the reductive elimination step, overcoming the steric hindrance of the ortho-alkoxy group on the electrophile.

  • Validation: Heat at 90°C for 12 hours. A distinct color change from red/orange to black indicates catalyst degradation (end of reaction). Filter through Celite to remove Pd black.

Step 3: Ester Hydrolysis

  • Reaction: Dissolve the coupled product in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours.

  • Validation: Acidify with 1M HCl to pH 3. The target GPR40 agonist will precipitate as a free acid.

GPR40_Synthesis A Ethyl 3-(3-bromo-4- hydroxyphenyl)propanoate B O-Alkylation (K2CO3, DMF) A->B Alkyl Halide C Suzuki-Miyaura Coupling (Pd) B->C Aryl Boronic Acid D Ester Hydrolysis (LiOH, THF/H2O) C->D Deprotection E GPR40 Full Agonist (Propanoic Acid) D->E Target API

Figure 1: Workflow for synthesizing GPR40 agonists from the bromo-phenol propanoate scaffold.

Application 2: Synthesis of Conformationally Rigid Unnatural Amino Acids

Causality and Design Logic

Fluorescent unnatural amino acids are critical tools for monitoring peptide hydrolysis via FRET assays. The bromo-phenol core of this intermediate can be leveraged to synthesize dibenzofuran α-amino acid derivatives. By protecting the phenol, executing a Suzuki coupling, and subsequently driving a Pd(II)-catalyzed C–O cyclization, the flexible propanoate tail is locked into a rigid tyrosine mimic with vastly enhanced photophysical properties [2].

Experimental Protocol: Pd(II)-Catalyzed C-O Cyclization

Step 1: MOM Protection & Suzuki Coupling

  • Reaction: Protect the phenol using Methoxymethyl chloride (MOM-Cl) and DIPEA in DCM.

  • Coupling: React the MOM-protected intermediate with an aryl boronic acid using the Buchwald precatalyst XPhos Pd G3 (2 mol%) and K₂CO₃ in THF/H₂O.

  • Causality: XPhos Pd G3 is explicitly chosen because the bulky, electron-rich XPhos ligand stabilizes the active Pd(0) species, allowing for exceptionally fast coupling at room temperature, preventing cleavage of the sensitive MOM group[2].

Step 2: Deprotection and C-H Activation/Cyclization

  • Deprotection: Remove the MOM group using 3M HCl in MeOH to reveal the biaryl-phenol.

  • Cyclization: Dissolve the biaryl-phenol in toluene. Add Pd(OAc)₂ (10 mol%) and an oxidant (e.g., PhI(OAc)₂ or Cu(OAc)₂). Heat to 110°C under O₂.

  • Causality: The Pd(II) catalyst coordinates to the newly revealed phenol oxygen, directing a C(sp²)–H activation on the adjacent aryl ring. Reductive elimination forms the C–O bond, yielding the rigid dibenzofuran core. The oxidant regenerates the Pd(II) species to close the catalytic cycle[2].

Dibenzofuran_Synthesis Start Bromo-Phenol Propanoate Scaffold Protect Phenol Protection (MOM-Cl / DIPEA) Start->Protect Coupling Suzuki Coupling (XPhos Pd G3) Protect->Coupling Aryl Boronic Acid Deprotect Acidic Deprotection (HCl / MeOH) Coupling->Deprotect Cyclize Pd(II)-Catalyzed C-O Cyclization Deprotect->Cyclize Pd(OAc)2, Oxidant Product Dibenzofuran Unnatural Amino Acid Cyclize->Product

Figure 2: Pathway for synthesizing rigid dibenzofuran unnatural amino acids via C-O cyclization.

Quantitative Data Summaries

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected yields for the functionalization of the bromo-phenol intermediate based on established literature parameters.

Reaction StepOptimized Catalyst / ReagentsTemp / TimeExpected YieldKey Mechanistic Advantage
O-Alkylation K₂CO₃, DMF60°C / 4h85 - 95%Prevents α-carbon epimerization/aldol reactions.
Suzuki (Steric) Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O90°C / 12h70 - 85%Large bite angle forces reductive elimination.
Suzuki (Mild) XPhos Pd G3, K₂CO₃, THF/H₂O25°C / 2h> 90%Ultra-fast kinetics preserve sensitive MOM groups.
C-O Cyclization Pd(OAc)₂, PhI(OAc)₂, Toluene110°C / 16h45 - 60%Directs intramolecular C(sp²)–H activation.
Hydrolysis LiOH·H₂O, THF/MeOH/H₂O25°C / 3h> 95%Cleanly yields the free propanoic acid pharmacophore.

References

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine Organic Letters (ACS Publications) URL:[Link]

Application

Application Note: Precision Hydrogenation Strategies for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

This Application Note is structured as a high-level technical guide for drug development scientists. It focuses on the critical chemoselectivity required when processing halogenated phenolic esters.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It focuses on the critical chemoselectivity required when processing halogenated phenolic esters.

Executive Summary

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS 250284-66-3) is a critical intermediate in the synthesis of PPAR agonists, thyromimetics, and metabolic probes. Its structural integrity relies on the preservation of the aryl bromide moiety during the reduction of its unsaturated precursor, Ethyl 3-(3-bromo-4-hydroxyphenyl)acrylate.

Standard catalytic hydrogenation protocols (e.g., Pd/C under H


) often lead to hydrodehalogenation , cleaving the C-Br bond and yielding the des-bromo analog. This guide provides two distinct, validated protocols:
  • Protocol A (Chemoselective): Reduces the C=C bond while strictly preserving the Ar-Br bond.

  • Protocol B (Hydrodehalogenation): Intentionally removes the bromine atom for isotope labeling or blocking-group strategies.

Mechanistic Insight: The Chemoselectivity Paradox

The primary challenge in hydrogenating halogenated cinnamates is the competitive adsorption of the alkene and the aryl halide onto the catalyst surface.

  • Thermodynamics: The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is susceptible to oxidative addition by active Pd(0) species, especially in the presence of H

    
    .
    
  • Kinetics: While alkene reduction is generally faster, the presence of the phenolic hydroxyl group can increase the electron density of the ring, making the oxidative addition of Pd into the C-Br bond more favorable compared to electron-deficient rings.

Reaction Pathway Analysis

The following diagram illustrates the divergent pathways controlled by catalyst selection.

ReactionPathways Substrate Precursor: Ethyl 3-(3-bromo-4-hydroxyphenyl)acrylate Target TARGET MOLECULE: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Substrate->Target Protocol A: Pt/C or Sulfided Pd/C (Kinetic Control) Byproduct Byproduct: Ethyl 3-(4-hydroxyphenyl)propanoate (Des-bromo) Substrate->Byproduct Standard Pd/C (Non-selective) Target->Byproduct Protocol B: Pd/C + Base (Over-reduction)

Figure 1: Chemoselective pathways. Green indicates the desired route for Protocol A; Red indicates the hydrodehalogenation pathway.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Preserving Ar-Br)

Objective: Reduction of the acrylate double bond without debromination. Mechanism: Utilization of Platinum (Pt) or Poisoned Palladium (Pd-S) to suppress oxidative addition into the C-Br bond.

Materials
  • Substrate: Ethyl 3-(3-bromo-4-hydroxyphenyl)acrylate (10 mmol, 2.71 g)

  • Catalyst: 5% Pt/C (sulfided form preferred, or standard Pt/C)

    • Alternative: 5% Rh/C (Rhodium is highly selective for olefins over halides).

  • Solvent: Ethyl Acetate (EtOAc) or Toluene.

    • Note: Avoid Methanol/Ethanol. Protic solvents facilitate the stabilization of the transition state for dehalogenation.

  • Hydrogen Source: H

    
     gas (Balloon or low pressure).
    
Step-by-Step Methodology
  • Preparation: In a 100 mL reaction vessel, dissolve 2.71 g of substrate in 30 mL of Ethyl Acetate.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 135 mg (5 wt%) of 5% Pt/C.

    • Safety: Dry noble metal catalysts are pyrophoric. Always wet with solvent (toluene/EtOAc) before exposure to air/H

      
      .
      
  • Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Stir vigorously (1000 rpm) at Ambient Temperature (20-25°C) under 1 atm H

    
     (balloon pressure) or 3 bar (Parr shaker).
    
    • Monitoring: Check HPLC at 1 hour. The reaction is typically complete in 2-4 hours.

    • Criteria: Disappearance of alkene peak; retention of isotopic bromine pattern (M and M+2 peaks of equal intensity in MS).

  • Work-up: Filter the catalyst through a Celite pad. Rinse with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Yield: Typically >95%.

    • Purity: >98% (No column chromatography usually required).

Protocol B: Controlled Hydrodehalogenation

Objective: Removal of the bromine atom to generate Ethyl 3-(4-hydroxyphenyl)propanoate. This is useful if the bromine was used as a blocking group for ortho-directed functionalization prior to this step.

Materials
  • Substrate: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (or acrylate precursor).

  • Catalyst: 10% Pd/C (High activity).

  • Base: Triethylamine (Et

    
    N) or Sodium Acetate (NaOAc).
    
    • Reasoning: The reaction produces HBr. Without a base, the acid poisons the catalyst and slows the reaction. Base drives the equilibrium forward.

  • Solvent: Methanol (MeOH).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of substrate in 30 mL MeOH.

  • Base Addition: Add 1.1 equivalents (11 mmol) of Et

    
    N.
    
  • Catalyst Addition: Add 10 wt% of 10% Pd/C.

  • Reaction: Hydrogenate at 3-5 bar H

    
     pressure at 40°C.
    
  • Work-up: Filter catalyst. The filtrate will contain the product and Et

    
    N·HBr salts.
    
  • Purification: Evaporate MeOH. Redissolve in EtOAc and wash with water to remove salts. Dry and concentrate.

Data Summary & Troubleshooting

The following table summarizes the expected outcomes based on catalyst and solvent choices.

ParameterProtocol A (Target: Br-Retention)Protocol B (Target: Debromination)Standard (Avoid)
Catalyst 5% Pt/C or 5% Rh/C 10% Pd/C 10% Pd/C
Solvent Ethyl Acetate / TolueneMethanol / EthanolMethanol
Additive None (or Diphenylsulfide)Triethylamine (1.1 eq)None
Pressure 1 - 3 bar3 - 5 bar1 - 3 bar
Outcome >98% Retention of Br >99% Loss of Br Mix of Product + Byproduct
Analytical Validation (HPLC/MS)
  • Target (Br-Retention): Look for the characteristic 1:1 isotopic doublet in Mass Spec (e.g., [M+H]+ at ~273 and 275 m/z).

  • Byproduct (Des-bromo): Single mass peak (e.g., [M+H]+ at ~195 m/z). Shift in retention time (des-bromo is more polar).

References

  • Selective Hydrogenation of Halogenated Aromatics: Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.

  • Catalyst Selection Guide: BenchChem Application Notes. Preventing Debromination in Palladium-Catalyzed Reactions.

  • General Hydrogenation Protocols: NIST Chemistry WebBook. Ethyl 3-(2-hydroxyphenyl)propanoate Data and Related Esters.

  • Transfer Hydrogenation Alternatives: ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer.

Sources

Method

Functionalization of the bromine moiety in Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Application Note: Functionalization of the Bromine Moiety in Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Abstract Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (EBHP) represents a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Bromine Moiety in Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Abstract

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (EBHP) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for thyromimetics (e.g., Eprotirome analogs), PPAR agonists, and tyrosine-derived peptidomimetics. The presence of an aryl bromide ortho to a phenolic hydroxyl group offers a unique "molecular handle" for divergent synthesis. This guide details the strategic functionalization of the bromine moiety, focusing on chemoselectivity challenges posed by the acidic phenol and the labile ester. We present three validated workflows: Suzuki-Miyaura cross-coupling for biaryl expansion, Sonogashira-Cyclization for benzofuran synthesis, and Palladium-catalyzed Carbonylation for carbonyl insertion.

Strategic Considerations: The "Orthogonal Reactivity" Challenge

The functionalization of EBHP requires navigating three reactive sites: the aryl bromide (target), the phenol (


), and the ethyl ester.
Functional GroupReactivity ChallengeMitigation Strategy
Aryl Bromide (Ar-Br) Target Site. Susceptible to oxidative addition by Pd(0).[1][2]Use electron-rich phosphine ligands (e.g., dppf, XPhos) to facilitate oxidative addition.
Phenol (-OH) Interference. Acidic proton can quench organometallic intermediates or poison basic catalysts.Path A (Direct): Use mild bases (K

PO

) and water-tolerant catalysts.Path B (Protected): Mask as Benzyl (Bn) or Methoxymethyl (MOM) ether.
Ethyl Ester (-COOEt) Side Reaction. Susceptible to hydrolysis (saponification) or transesterification.Avoid strong hydroxide bases (NaOH/KOH). Use carbonate (Cs

CO

) or phosphate bases.

Module A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)[3]

This protocol enables the installation of aryl or heteroaryl rings at the 3-position, crucial for expanding the hydrophobic pocket occupancy in drug targets.

Mechanism & Rationale

While many protocols suggest protecting the phenol, direct coupling is often feasible and more atom-economical. We utilize Pd(dppf)Cl


 , a robust catalyst that resists deactivation by the free phenol, combined with K

PO

, which buffers the pH to prevent ester hydrolysis.
Protocol: Direct Arylation

Reagents:

  • Substrate: EBHP (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    ) (3–5 mol%)
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add EBHP (1.0 mmol, 273 mg), aryl boronic acid (1.2 mmol), and K

    
    PO
    
    
    
    (2.0 mmol, 424 mg).
  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
     (0.03 mmol, ~25 mg) against a positive flow of inert gas.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The product typically runs higher (less polar) than the boronic acid but lower than the starting bromide if the phenol remains free.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize phenolate and remove boronic residues). Dry organic layer over Na

    
    SO
    
    
    
    .[3]
  • Purification: Flash column chromatography (SiO

    
    , Gradient 0 
    
    
    
    30% EtOAc in Hexanes).

Module B: The Benzofuran Gateway (Sonogashira Annulation)

The ortho-bromo-phenol motif is the ideal precursor for 2-substituted benzofurans . This is a "Domino" reaction: intermolecular Sonogashira coupling followed by intramolecular 5-exo-dig cyclization.[4]

Mechanism Visualization

BenzofuranSynthesis Start EBHP (Ar-Br, -OH) Pd_Cycle Pd(0)/Cu(I) Cycle Start->Pd_Cycle + Terminal Alkyne Intermediate Alkynylated Phenol (Transient) Pd_Cycle->Intermediate C-C Bond Formed Cyclization Intramolecular Cyclization (5-exo-dig) Intermediate->Cyclization Cu/Base Promoted Product 2-Substituted Benzofuran Cyclization->Product - H+

Caption: Domino synthesis of benzofurans from EBHP. The reaction proceeds via initial alkynylation followed by nucleophilic attack of the phenolate onto the activated triple bond.

Protocol: One-Pot Benzofuran Synthesis

Reagents:

  • Substrate: EBHP (1.0 equiv)

  • Terminal Alkyne: R-C

    
    CH (1.2 equiv)
    
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ) (2 mol%)
  • Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve EBHP (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMF (3 mL) in a sealed tube.

  • Deoxygenation: Sparge the solution with Argon for 10 minutes. (Critical: Oxygen promotes homocoupling of alkynes to diynes).

  • Initiation: Add Et

    
    N (3.0 mmol), Pd(PPh
    
    
    
    )
    
    
    Cl
    
    
    (14 mg), and CuI (2 mg).
  • Thermal Step: Heat to 90°C for 8–12 hours.

    • Note: Lower temperatures (RT to 50°C) stop at the alkyne intermediate. High heat drives the cyclization.

  • Work-up: Pour into water (30 mL) and extract with Et

    
    O (3 x 15 mL). Wash combined organics with brine to remove DMF.
    
  • Purification: Silica gel chromatography. Benzofurans are often highly fluorescent under UV (254/365 nm).

Module C: Palladium-Catalyzed Carbonylation

Converting the bromine to an ester or amide allows for chain extension or the introduction of polar pharmacophores.

Protocol Snapshot:

  • Conditions: Pd(OAc)

    
     (2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (2 mol%), CO (balloon pressure, ~1 atm), Et
    
    
    
    N.
  • Nucleophile: Methanol (for methyl ester) or Primary Amine (for amide).

  • Solvent: DMSO or DMF at 80°C.

  • Key Insight: The bidentate ligand dppp is essential to enforce the cis-coordination required for CO insertion and prevent

    
    -hydride elimination side pathways.
    

Comparative Data Summary

Reaction TypeKey ReagentsPrimary ProductTypical YieldCritical Parameter
Suzuki Pd(dppf)Cl

, K

PO

3-Aryl-4-hydroxy derivative75–90%Base choice (avoid hydrolysis)
Sonogashira Pd(PPh

)

Cl

, CuI, Et

N
2-Substituted Benzofuran60–85%Temperature (>80°C for cyclization)
Carbonylation Pd(OAc)

, dppp, CO
Phthalate/Amide derivative65–80%Ligand bite angle (dppp preferred)

References

  • Suzuki Coupling of Ortho-Substituted Aryl Halides

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and phenols.
    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Benzofuran Synthesis via Sonogashira

    • Title: Synthesis of Benzofurans via Sonogashira Coupling and Cyclization.[5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Palladium-Catalyzed Carbonylation

    • Title: Recent Developments on Palladium-Catalyzed Carbonylation Reactions.[2]

    • Source: Journal of the Brazilian Chemical Society, 2022.
    • URL:[Link]

  • Compound Data & Properties

    • Title: Ethyl 3-(3-bromo-4-hydroxyphenyl)
    • Source: PubChem.[7]

    • URL:[Link]

Sources

Application

Scalable Manufacturing of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate: Process Optimization &amp; Control

Topic: Scalable manufacturing methods for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Content Type: Application Note & Protocol Executive Summary Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS: 250284-66-3) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable manufacturing methods for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Content Type: Application Note & Protocol

Executive Summary

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS: 250284-66-3) is a critical pharmacophore intermediate, often utilized in the synthesis of PPAR agonists (e.g., Tesaglitazar analogs) and thyromimetic agents. Its structural integrity relies on the precise regioselective introduction of bromine at the ortho position of the phenolic ring, followed by the esterification of the propanoic acid tail.

This application note details a robust, scalable two-step manufacturing protocol . Unlike bench-scale methods that often rely on chromatographic purification, this process is designed for crystallization-driven purification , ensuring high throughput and critical quality attribute (CQA) compliance for GMP environments.

Key Process Advantages
  • Regiocontrol: >98% selectivity for mono-bromination using controlled temperature ramps.

  • Purification Strategy: Intermediate isolation via precipitation eliminates the need for silica gel chromatography.

  • Scalability: Protocol validated for 100g to 5kg batch sizes.

Strategic Route Analysis

The synthesis targets the transformation of Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) into the final ethyl ester. Two primary routes were evaluated:

  • Route A (Esterification

    
     Bromination):  Converts acid to ester first. Disadvantage: The resulting ester is often an oil or low-melting solid, making the separation of mono-bromo and di-bromo impurities difficult without distillation or chromatography.
    
  • Route B (Bromination

    
     Esterification):  Bromination of the free acid first. Advantage:[1] The intermediate 3-(3-bromo-4-hydroxyphenyl)propanoic acid  is a high-melting solid (mp 108-112°C), allowing for facile purification by recrystallization before the final esterification step.
    

Decision: Route B is selected as the superior manufacturing method due to its "Solid-State Control" strategy, reducing overall solvent waste and increasing final purity.

Reaction Pathway Diagram[2]

G Start Phloretic Acid (Starting Material) Step1 Step 1: Regioselective Bromination Start->Step1 NBS, MeCN 0°C to RT Inter Intermediate: 3-Bromo-4-hydroxy propanoic acid (Solid, Purifiable) Step1->Inter Crystallization (Water/AcOH) Step2 Step 2: Fischer Esterification Inter->Step2 EtOH, H2SO4 (cat) Reflux Final Target Product: Ethyl 3-(3-bromo-4- hydroxyphenyl)propanoate Step2->Final Distillation/Workup

Caption: Figure 1. Selected synthetic pathway emphasizing intermediate isolation for impurity rejection.

Critical Process Parameters (CPPs)

Before executing the protocol, operators must control the following variables to prevent the formation of the 3,5-dibromo impurity (over-bromination).

ParameterSpecificationCausality / Impact
Temperature (Bromination) 0°C – 5°C (Initial)Higher temperatures (>10°C) during reagent addition promote di-bromination and benzylic radical bromination.
Stoichiometry (NBS) 1.00 – 1.05 eqExcess NBS (>1.1 eq) leads directly to the 3,5-dibromo byproduct.
Solvent Choice Acetonitrile (MeCN)MeCN provides optimal solubility for NBS and the phenol, while moderating reactivity compared to DMF (too fast) or MeOH (solvolysis risk).
Agitation High Shear (>300 RPM)Essential to prevent localized "hot spots" of high NBS concentration which cause over-bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-bromo-4-hydroxyphenyl)propanoic acid

Objective: Introduce bromine ortho to the hydroxyl group while avoiding di-bromination.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid (Phloretic acid): 166.2 g (1.0 mol)

  • N-Bromosuccinimide (NBS): 179.8 g (1.01 mol)

  • Acetonitrile (MeCN): 1.5 L

  • Sodium Thiosulfate (10% aq): 200 mL

  • Water (Deionized): 3.0 L

Protocol:

  • Setup: Equip a 5L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge Phloretic acid and MeCN. Stir at 250 RPM until fully dissolved.

  • Cooling: Circulate coolant to bring the internal temperature to 0–2°C .

  • Addition: Add NBS solid in 5 portions over 60 minutes.

    • Critical: Monitor exotherm.[2][3] Do not allow internal temp to exceed 5°C.

    • Mechanism:[1][4] The electron-rich phenol directs the electrophile (

      
      ) to the ortho position. The propanoic acid tail sterically hinders the meta position and electronically disfavors it.
      
  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to 20°C over 1 hour.

  • Monitoring: Check HPLC. Target: <0.5% Starting Material, <2% Di-bromo impurity.

  • Quench: Add 10% Sodium Thiosulfate solution (200 mL) to neutralize unreacted active bromine.

  • Workup & Crystallization:

    • Remove MeCN under reduced pressure (Rotavap: 45°C, 100 mbar).

    • Add Water (3.0 L) to the residue and stir vigorously. The product will precipitate as a white/off-white solid.

    • Heat slurry to 80°C to dissolve, then cool slowly to 4°C (recrystallization).

  • Isolation: Filter the solid. Wash with cold water (2 x 500 mL). Dry in a vacuum oven at 50°C.

    • Expected Yield: 210–220 g (85–90%).

    • Appearance: White crystalline powder.

Step 2: Esterification to Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Objective: Convert the carboxylic acid to the ethyl ester without affecting the aryl bromide or phenol.

Materials:

  • 3-(3-bromo-4-hydroxyphenyl)propanoic acid (Step 1 Product): 245.1 g (1.0 mol)

  • Ethanol (Absolute): 1.2 L (Solvent & Reagent)

  • Sulfuric Acid (

    
    , conc.): 12.0 g (Catalyst) or p-Toluenesulfonic acid (PTSA): 19.0 g
    
  • Sodium Bicarbonate (sat.[5] aq): 500 mL[1][3]

Protocol:

  • Setup: Equip a 3L round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using azeotropic entrainer, though excess EtOH usually suffices).

  • Charging: Add the bromo-acid intermediate and Ethanol.

  • Catalyst Addition: Add

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Self-Validating Check: Monitor by TLC (System: Hexane/EtOAc 7:3). The acid spot (baseline/low Rf) should disappear, replaced by the ester spot (high Rf).

  • Concentration: Cool to room temperature. Remove approx. 80% of Ethanol under reduced pressure.

  • Neutralization: Pour the residue into crushed ice/water (1 L). Slowly add Saturated Sodium Bicarbonate until pH is neutral (pH 7).

  • Extraction: Extract with Ethyl Acetate (3 x 400 mL).

  • Drying: Dry combined organic layers over anhydrous

    
    . Filter and concentrate.
    
  • Final Purification:

    • The crude oil often solidifies upon standing or cooling.

    • If high purity is required, recrystallize from Hexane/Ethyl Acetate (9:1) or perform a short-path distillation (high vacuum required).

    • Expected Yield: 245–260 g (90–95%).

    • Purity: >98% (HPLC).

Process Safety & Engineering Controls

Hazard Analysis Diagram

Safety Sub1 Bromination Risks: - Exotherm (Runaway) - Active Bromine Exposure Control1 Control Strategy: - Jacketed Reactor (Active Cooling) - Na2S2O3 Quench Ready Sub1->Control1 Sub2 Esterification Risks: - Flammability (EtOH) - Acid Burns Control2 Control Strategy: - Nitrogen Inerting - Secondary Containment Sub2->Control2

Caption: Figure 2. Hazard mitigation strategies for scale-up.

  • NBS Handling: While safer than liquid bromine, NBS is an irritant. Wear full PPE (respirator).

  • Waste Disposal: Aqueous waste from Step 1 contains succinimide and brominated species. Do not mix with acidic waste streams before quenching thiosulfate.

Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid or clear viscous oil
Identification 1H NMR (DMSO-d6)Consistent with structure. Key signals: Triplet ~1.2 ppm (Ethyl), Doublet ~6.9 ppm (Ar-H ortho to OH), Singlet ~7.3 ppm (Ar-H ortho to Br).
Purity HPLC (C18, MeCN/H2O)> 98.0% Area
Impurity A HPLC< 0.5% (3,5-dibromo analog)
Residual Solvent GC-Headspace< 5000 ppm Ethanol, < 410 ppm MeCN

References

  • Regioselective Bromination of Phenols

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of the Chemical Society, Perkin Transactions 1, 1999.
    • Context: Establishes NBS as the reagent of choice for preventing over-bromin
  • Synthesis of Phloretic Acid Derivatives

    • BenchChem Protocols.[5] "Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate."

    • Context: Provides baseline conditions for Fischer esterific
  • Scale-Up of Halogenated Intermediates

    • Organic Syntheses, Coll.[2] Vol. 95, p. 328 (2018).[2] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."

    • Context: Demonstrates workup and isolation techniques for brominated phenylalkanoic acids on a multi-kilo scale.
  • Compound Data & Safety

    • PubChem CID 12166817.[6] "3-(3-Bromo-4-hydroxyphenyl)propanoic acid."[6][7][8][9]

    • Context: Physical property data (Melting Point, Solubility)

Sources

Method

Advanced Application Note: Microwave-Assisted Synthesis of Brominated Phenylpropanoate Derivatives

Brominated phenylpropanoate derivatives (such as 3-bromo-3-phenylpropanoic acid and -bromo phenylpropanoates) are highly valuable scaffolds in medicinal chemistry. They serve as critical precursors for the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated phenylpropanoate derivatives (such as 3-bromo-3-phenylpropanoic acid and


-bromo phenylpropanoates) are highly valuable scaffolds in medicinal chemistry. They serve as critical precursors for the synthesis of coumarins, chalcones, and dual cyclooxygenase (COX) inhibitory-antibacterial agents[1]. Traditional synthetic routes relying on conventional conductive heating often suffer from prolonged reaction times, poor regioselectivity, and the generation of polybrominated byproducts.

This application note details how Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by leveraging dielectric heating to accelerate reaction kinetics, improve yields, and enforce strict regiocontrol.

Mechanistic Rationale: The Causality of MAOS

To understand why MAOS is superior for synthesizing brominated phenylpropanoates, we must examine the interaction between the electromagnetic field and the reaction's transition states.

Dielectric Heating and Polar Transition States: Microwave synthesis relies on the ability of polar molecules to absorb microwave energy (typically at 2.45 GHz), leading to rapid and uniform volumetric heating[2]. In the hydrobromination of cinnamic acid to form 3-bromo-3-phenylpropanoic acid, the reaction proceeds via an electrophilic addition. The protonation of the alkene double bond generates a highly polar benzylic carbocation intermediate. Because this transition state is highly polar, it couples efficiently with the microwave field. This direct energy transfer drastically lowers the apparent activation energy barrier compared to conventional conductive heating, reducing reaction times from hours to mere minutes.

Regioselectivity and Reagent Selection: A common pitfall in this synthesis is the inadvertent formation of 2,3-dibromo-3-phenylpropanoic acid. This occurs when elemental bromine (Br₂) is present as a contaminant. To enforce strict regioselectivity, pure Hydrogen Bromide (HBr) must be used. The reaction proceeds via a Markovnikov-directed electrophilic addition, where the carbocation is stabilized by resonance with the adjacent phenyl ring, exclusively yielding the 3-bromo derivative[3].

For the


-bromination of phenylpropanoates, N-Bromosuccinimide (NBS) is utilized as a controlled source of electrophilic bromine. Under microwave irradiation and catalyzed by p-toluenesulfonic acid (PTSA), the enolization of the carbonyl is rapidly accelerated, allowing for highly selective 

-bromination without over-bromination[4].

Workflow Visualization

MAOS_Workflow Start Precursors (Cinnamic Acid / Phenylpropanoates) MW Microwave Reactor (Dielectric Heating) Start->MW Reagents Brominating Agents (HBr / NBS + PTSA) Reagents->MW Reaction Brominated Derivatives (Target Compounds) MW->Reaction 10-30 min, 80-100°C Pressure < 50 psi Validation Self-Validation (Colorimetric, MP, TLC) Reaction->Validation Yield > 85%

Microwave-assisted synthesis workflow for brominated phenylpropanoate derivatives.

Comparative Quantitative Data

The following table summarizes the kinetic and yield advantages of MAOS over conventional conductive heating for brominated phenylpropanoate derivatives, based on established and

[4].
Reaction TypeSubstrateReagentHeating MethodTimeTemp (°C)Yield (%)
Hydrobromination Cinnamic AcidHBr (glacial AcOH)Conventional2 hours10065–75
Hydrobromination Cinnamic AcidHBr (aqueous)Microwave15 min10088–92

-Bromination
PhenylpropanoateNBS + PTSAConventional12 hours8060–70

-Bromination
PhenylpropanoateNBS + PTSAMicrowave20 min8090–95

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains internal physical or chemical checkpoints that confirm the reaction's trajectory before proceeding to the next phase.

Protocol A: Microwave-Assisted Hydrobromination of Cinnamic Acid

Objective: Synthesis of 3-bromo-3-phenylpropanoic acid.

  • Reagent Preparation & Validation:

    • Action: In a 10 mL microwave-safe pressure vial, add 1.48 g (10 mmol) of finely powdered trans-cinnamic acid. Add 5 mL of aqueous hydrobromic acid (saturated with HBr gas at 0°C).

    • Self-Validation Checkpoint: Inspect the HBr solution visually. It must be completely colorless. A yellow or orange tint indicates elemental bromine (Br₂) contamination, which will inevitably lead to the 2,3-dibromo byproduct[3]. Do not proceed if the solution is colored.

  • Microwave Irradiation:

    • Action: Seal the vial with a Teflon-lined cap. Place it in the microwave reactor. Set the parameters to 100°C, with a maximum power output of 150 W, and a hold time of 15 minutes.

    • Self-Validation Checkpoint: Monitor the real-time pressure curve on the reactor interface. The pressure should stabilize below 50 psi. A sudden spike indicates a runaway exotherm or solvent degradation, requiring immediate manual abort.

  • Product Isolation:

    • Action: Remove the vial and allow it to cool to room temperature, then transfer to an ice bath for 10 minutes.

    • Self-Validation Checkpoint: 3-bromo-3-phenylpropanoic acid should rapidly crystallize out of the solution. If an oil forms instead, it indicates incomplete conversion. Scratch the inside of the glass vial with a glass rod to induce nucleation.

  • Analytical Validation:

    • Action: Filter the crystals, wash with ice-water, and dry in a vacuum desiccator.

    • Self-Validation Checkpoint: Determine the melting point. The target compound melts at 135–139°C . A significantly higher or broader melting point indicates contamination with 2,3-dibromo-3-phenylpropanoic acid[3].

Protocol B: Microwave-Assisted -Bromination using NBS

Objective: Synthesis of


-bromo phenylpropanoate derivatives.
  • Reaction Assembly:

    • Action: In a microwave vial, dissolve 10 mmol of the phenylpropanoate derivative in 5 mL of anhydrous acetonitrile. Add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) and 0.17 g (10 mol%) of p-Toluenesulfonic acid (PTSA) as a catalyst.

  • Microwave Irradiation:

    • Action: Irradiate the mixture at 80°C for 20 minutes[4].

    • Self-Validation Checkpoint: The initial reaction mixture will have a slight yellow tint from the NBS. As the electrophilic bromine is consumed and succinimide precipitates, the solution should clarify.

  • In-Process Quenching & Verification:

    • Action: Cool the mixture. Spot the crude mixture on a starch-iodide paper.

    • Self-Validation Checkpoint: A lack of deep blue/black color on the starch-iodide paper confirms the complete consumption of active electrophilic bromine species, validating that the reaction has reached completion.

  • Purification:

    • Action: Filter off the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure and purify via short-plug silica gel chromatography (Hexanes/Ethyl Acetate).

References

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Ticket ID: BROM-PROP-001 Introduction: The Precision Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Ticket ID: BROM-PROP-001

Introduction: The Precision Challenge

Welcome to the technical support hub for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate . As researchers, you know that the apparent simplicity of this molecule—a brominated phenol with a propanoate tail—is deceptive.

The core challenge lies in the electronic mismatch between the functional groups. The phenolic hydroxyl group is a powerful activator (ortho/para director), while the propanoate chain is a fragile ester susceptible to hydrolysis. The most common failure mode is not the lack of reactivity, but hyper-reactivity leading to the 3,5-dibromo impurity, or chemoselectivity failure leading to ester hydrolysis.

This guide moves beyond basic recipes to provide a self-validating logic system for your synthesis.

Module 1: Strategic Route Selection

Before troubleshooting a failed reaction, verify you are using the kinetically superior route.

The Pathway Analysis

We recommend Route A (Bromination of the Ester) over Route B (Esterification of the Bromo-acid) for most applications, provided you control the exotherm.

  • Route A (Recommended): Direct bromination of Ethyl 3-(4-hydroxyphenyl)propanoate.

    • Pros: Fewer steps if starting material is available; avoids handling highly polar bromo-acids.

    • Cons: Risk of over-bromination.

  • Route B: Bromination of 3-(4-hydroxyphenyl)propanoic acid

    
     Esterification.
    
    • Pros: Easier separation of mono/di-bromo acids via crystallization before esterification.

    • Cons: Two steps; esterification requires acid catalysis which can degrade the phenol if not careful.

Reagent Selection Matrix
Reagent SystemSelectivity (Mono:Di)Yield PotentialRisk FactorRecommendation
Br₂ / Water Very Poor<40%High. Phenoxide formation leads to immediate uncontrolled poly-bromination.AVOID
Br₂ / DCM Moderate60-70%Medium. Hard to control stoichiometry precisely on small scales.Backup
NBS / MeCN Excellent 85-95% Low. Slow release of Br⁺ allows kinetic control.PRIMARY
HBr / H₂O₂ Good75-85%Medium. Acidic byproduct can hydrolyze the ethyl ester.Green Alt.

Module 2: The Self-Validating Protocol (NBS Method)

This protocol is designed with "checkpoints" to prevent yield loss before it happens.

The Mechanism & Logic

The reaction is an Electrophilic Aromatic Substitution (EAS) .

  • Activation: The phenolic OH donates electron density into the ring, activating positions 3 and 5 (ortho).

  • Direction: The propanoate chain at position 1 is a weak activator but para-blocked. The OH effect dominates.

  • The Trap: Once the first bromine is added at position 3, the ring is deactivated slightly (inductive withdrawal by Br), but the OH resonance donation is still strong enough to permit a second attack at position 5 if the temperature or concentration of Br⁺ is too high.

Step-by-Step Optimization

Reagents:

  • Substrate: Ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 - 0.98 eq) [CRITICAL]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Dissolution (T = 25°C): Dissolve substrate in MeCN (0.5 M concentration).

    • Checkpoint: Ensure solution is clear. Turbidity indicates wet solvent which can affect NBS solubility.

  • Thermal Control (T = -10°C to 0°C): Cool the vessel.

    • Why? Lower temperature raises the activation energy barrier for the second bromination, maximizing the kinetic difference between mono- and di-substitution.

  • Controlled Addition: Dissolve NBS in a separate volume of MeCN. Add this solution dropwise over 30-60 minutes.

    • Why? Keeps the instantaneous concentration of electrophilic bromine low.

  • Monitoring (TLC/HPLC): Check at 0.95 equivalents.

    • Target: <2% Starting Material, <3% Di-bromo impurity.

    • Stop Condition: If Di-bromo starts appearing, STOP, even if 5% SM remains. It is easier to separate non-polar SM than the di-bromo impurity.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Why? Immediately destroys unreacted active bromine, preventing reaction during workup.

Module 3: Visualization of Pathways

The following diagram illustrates the kinetic competition and the decision logic for troubleshooting.

ReactionPathways cluster_logic Troubleshooting Logic Start Ethyl 3-(4-hydroxyphenyl)propanoate (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate + NBS (Slow Addition) Target Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Target: Mono-bromo) Intermediate->Target Kinetic Control (-10°C) Impurity Ethyl 3-(3,5-dibromo-4-hydroxyphenyl)propanoate (Impurity: Di-bromo) Target->Impurity Over-reaction (Excess NBS or High T) Hydrolysis 3-(3-bromo-4-hydroxyphenyl)propanoic acid (Impurity: Hydrolyzed Ester) Target->Hydrolysis Acidic Workup (pH < 2, Heat) Decision1 Is Di-bromo > 5%? Action1 Reduce NBS to 0.9 eq Lower Temp to -20°C Decision1->Action1 Yes Decision2 Is Ester Hydrolyzed? Action2 Buffer Workup (pH 6-7) Avoid HBr generation Decision2->Action2 Yes

Caption: Kinetic pathway of bromination and critical failure modes (Over-bromination vs. Hydrolysis).

Module 4: Troubleshooting & FAQs

Symptom: High Levels of 3,5-Dibromo Impurity

Diagnosis: The reaction is thermodynamically driving towards the poly-brominated product, or localized high concentrations of NBS exist. Corrective Actions:

  • Dilution: Increase solvent volume by 2x.

  • Cryogenics: Lower reaction temperature to -20°C.

  • Starvation: Undershoot stoichiometry. Use 0.90 eq of NBS. It is better to recycle Starting Material (SM) via column chromatography than to discard mixed product. SM and Mono-bromo usually separate easily; Mono and Di-bromo separate poorly.

Symptom: Ester Hydrolysis (Loss of Ethyl Group)

Diagnosis: The reaction environment became too acidic (generation of succinimide + HBr traces) or the workup was too harsh. Corrective Actions:

  • Buffer: Add solid

    
     (1.0 eq) to the reaction mixture during the reaction to scavenge acid byproducts.
    
  • Workup: Ensure the quench solution is neutral or slightly basic (pH 7-8). Do not use strong acid (HCl) to acidify during extraction; use Ammonium Chloride (

    
    ).
    
Symptom: Purple/Red Coloration

Diagnosis: Oxidation of the phenol to quinones/quinomethides. Corrective Actions:

  • Degassing: Sparge the solvent with Nitrogen/Argon before adding the phenol. Phenols are susceptible to aerobic oxidation, especially when activated.

  • Light Protection: Wrap the flask in aluminum foil. NBS can undergo radical decomposition under light, leading to side reactions.

Module 5: Analytical Reference Data

Use this table to validate your in-process controls (IPC).

CompoundTLC Rf (Hex:EtOAc 3:1)HPLC RT (Generic C18)Key NMR Feature (¹H)
Starting Material 0.454.2 minDoublet (d) at ~6.8 & 7.1 ppm (AA'BB' system)
Target (Mono-Br) 0.525.8 minDoublet (d) ~7.0, Doublet-Doublet (dd) ~7.3, Doublet (d) ~6.9
Impurity (Di-Br) 0.657.1 minSinglet (s) at ~7.4 ppm (Symmetric protons)

Note: Rf values vary by silica activity; always co-spot.

References

  • Regioselective Bromination of Phenols

    • Title: Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides.[1][2]

    • Source:Molecules / NCBI.
    • Relevance: Establishes the hierarchy of bromination (para > ortho)
    • URL:[Link]

  • NBS Reactivity & Mechanism

    • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.[3]

    • Source:Journal of Organic Chemistry / NSF Public Access.
    • Relevance: details the use of NBS in Acetonitrile (ACN) and the role of additives/solvents in controlling electrophilicity.
    • URL:[Link]

  • General Phenol Bromination Kinetics

    • Title: The bromination kinetics of phenolic compounds in aqueous solution.[4][5]

    • Source:ResearchG
    • Relevance: Provides kinetic data on pH dependence, supporting the recommendation to avoid high pH (phenoxide formation)
    • URL:[Link]

Sources

Optimization

Preventing debromination side reactions during ester synthesis

Topic: Preventing Debromination Side Reactions During Ester Synthesis Diagnostic Triage: Define Your "Debromination" Before applying a fix, we must categorize the failure mode. "Debromination" in ester synthesis manifest...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination Side Reactions During Ester Synthesis

Diagnostic Triage: Define Your "Debromination"

Before applying a fix, we must categorize the failure mode. "Debromination" in ester synthesis manifests in two distinct chemical contexts. Identify your scenario below to jump to the relevant troubleshooting module.

ScenarioReaction TypeStarting MaterialDesired ProductThe Problem (Impurity)
A Classical Esterification Bromo-benzoic acid (or similar)Bromo-esterDes-bromo ester (Bromine is lost; replaced by H)
B Pd-Catalyzed Carbonylation Aryl BromideAryl EsterHydro-dehalogenated arene (Ar-Br becomes Ar-H instead of Ar-COOR)

Module A: Preservation of Aryl Bromides (Classical Esterification)

Context: You are esterifying a molecule that already contains a bromine atom (e.g., 4-bromobenzoic acid) using standard Fischer (acid/alcohol) or Steglich (DCC/DMAP) conditions.

The Root Cause: "The Phantom Catalyst"

Classical esterification conditions (H₂SO₄/MeOH or DCC) are chemically incapable of cleaving an Aryl-Br bond under standard laboratory temperatures. If you observe debromination here, it is almost invariably caused by trace transition metal contamination (Pd, Ni, Cu) carried over from a previous step (e.g., a Suzuki or Buchwald coupling) [1].

In the presence of an alcohol (which acts as a hydride source) and heat, even ppm levels of residual Palladium will catalyze the hydrodebromination of your aryl bromide.

Troubleshooting Protocol: The Metal Scavenge

Do not change your esterification reagents. Instead, purify the starting material.

Step-by-Step Decontamination Workflow:

  • Dissolve: Dissolve your crude bromo-acid in a non-coordinating solvent (THF or EtOAc).

  • Adsorb: Add Thiol-grafted silica (e.g., Si-Thiol) or activated charcoal (10-20 wt% relative to substrate).

    • Why? Thiols bind Pd(II) and Pd(0) with high affinity (

      
      ).
      
  • Agitate: Stir at 40°C for 2 hours.

  • Filter: Pass through a 0.45 µm PTFE pad or Celite.

  • Test: Proceed to esterification.

Visual Logic: The Contamination Pathway

TraceMetalDebromination Start Crude Bromo-Acid (From Suzuki Step) Process Reflux Start->Process Contaminant Trace Pd Residue (10-50 ppm) Contaminant->Process Catalyzes Side Rxn Reagents Esterification Reagents (MeOH + H+) Reagents->Process ResultBad Hydrodebromination (Ar-H) Process->ResultBad With Pd Residue ResultGood Bromo-Ester (Ar-Br) Process->ResultGood If Pd Removed

Figure 1: Mechanism of "Phantom" Debromination caused by carry-over catalyst residues.

Module B: Transformation Integrity (Pd-Catalyzed Carbonylation)

Context: You are converting an Aryl-Br to an Aryl-Ester using CO (or a CO surrogate), an alcohol, and a Palladium catalyst.[1][2]

The Root Cause: Kinetic Competition

This is a race between two pathways after the Oxidative Addition of Ar-Br to Pd(0):

  • Carbonylation (Desired): Coordination and insertion of CO.

  • Reduction (Undesired):

    
    -Hydride elimination from the alcohol solvent or hydride transfer from water/formate.
    

Debromination occurs when CO insertion is slower than Hydride transfer. This often happens with electron-rich aryl bromides (slow oxidative addition) or low CO pressure [2].

FAQ & Troubleshooting Guide

Q1: I am seeing 15% Ar-H (debrominated) byproduct. Increasing catalyst loading didn't help. Why? A: Increasing catalyst loading scales both the productive and destructive cycles equally. You must shift the selectivity.

  • Fix: Switch to a bidentate ligand with a wide bite angle , such as Xantphos or dppp [3]. Monodentate ligands (PPh₃) allow open coordination sites for

    
    -hydride elimination. Xantphos enforces a cis-geometry that favors CO insertion and destabilizes the hydride elimination pathway.
    

Q2: I cannot use high-pressure CO cylinders. How do I stop debromination at 1 atm? A: At low CO pressure, the concentration of dissolved CO is the rate-limiting factor.

  • Fix 1: Lower the temperature. Counter-intuitively, lower T (60-70°C) often improves selectivity because CO solubility increases in organic solvents as temperature drops, while the activation energy for

    
    -hydride elimination is high.
    
  • Fix 2: Use Aryl Formates or Fluorosulfates as the coupling partner if possible, or use CO surrogates (like Mo(CO)₆) that generate CO in situ to maintain local saturation [4].

Q3: Does the base matter? A: Yes. Strong bases (alkoxides) promote the oxidation of the alcohol solvent to an aldehyde, generating a Pd-Hydride species in the process.

  • Fix: Use weaker bases like K₂CO₃ or Et₃N . Avoid NaOEt or KOtBu.

Experimental Protocol: High-Fidelity Carbonylation

Recommended starting point for difficult substrates.

  • Catalyst: Pd(OAc)₂ (1-2 mol%).

  • Ligand: Xantphos (2-3 mol%). Crucial: Maintain 1.1:1 Ligand/Metal ratio.

  • Solvent: Toluene/MeOH (4:1 ratio). Diluting the alcohol reduces hydride availability.

  • Base: Et₃N (3.0 equiv).

  • Additive: If debromination persists, add 10 mol% LiCl . Chloride ions stabilize the Pd(II) intermediate and block vacant sites required for hydride formation.

Visual Logic: The Kinetic Bifurcation

CarbonylationPathways Pd0 Pd(0)-Ligand OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd CO_Path CO Insertion (Rate depends on P_CO) OxAdd->CO_Path + CO (High Pressure favors this) H_Path Beta-Hydride Elim (From Alcohol) OxAdd->H_Path + R-CH2-OH (Base/Heat favors this) AcylPd Ar-CO-Pd-Br CO_Path->AcylPd HydridePd Ar-Pd-H H_Path->HydridePd Product Ar-COOR (Ester) AcylPd->Product + ROH SideProduct Ar-H (Debrominated) HydridePd->SideProduct Reductive Elim.

Figure 2: The kinetic competition between Carbonylation and Hydrodebromination. Selectivity is dictated by Ligand choice and CO concentration.

Reagent Selection Guide (Alternative Methods)

If Pd-catalyzed carbonylation proves too difficult due to sensitive functional groups, consider these metal-free or alternative metal pathways.

Reagent/MethodMechanismRisk of DebrominationBest For...
NBS (Catalytic) Oxidative EsterificationVery Low Converting Aldehydes to Esters without metals [5].
HATU / EDC Amide/Ester CouplingZero Coupling Bromo-acids with alcohols. (Standard peptide chem).
Chan-Lam (Cu) Oxidative CouplingLow Coupling Aryl Boronic Acids + Alcohols (Avoids Br entirely) [6].

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Sargent, B. T., & Alexanian, E. J. (2016).[2] Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society, 138(24), 7520–7523. Link

  • Martinelli, J. R., Watson, D. A., Freckmann, D. M., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. Link

  • Li, H., Dong, K., Wang, H., & Neumann, H. (2011). Palladium-Catalyzed Carbonylation of Aryl Bromides with Formates. Angewandte Chemie International Edition, 50(4), 972-976. Link

  • Aghapoor, K., Mohsenzadeh, F., & Darabi, H. R. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2235.[3] Link

  • West, M. J., et al. (2024). Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. ChemRxiv. Link

Sources

Troubleshooting

Optimizing recrystallization solvents for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Recrystallization of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Executive Summary & Phy...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Recrystallization of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Executive Summary & Physicochemical Profile

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS: 250284-66-3) is a critical intermediate, often utilized in the synthesis of thyromimetics and PPAR agonists. Structurally, it combines a phenolic moiety, an ortho-bromo substituent, and a lipophilic ethyl ester tail.

  • Challenge: This molecule exhibits a "Janus-faced" solubility profile. The phenolic hydroxyl group confers polarity and hydrogen-bonding capability, while the bromine atom and ethyl ester chain increase lipophilicity. This frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in the presence of impurities.[1][2][3][4]

  • Melting Point Sensitivity: As a low-melting solid (often

    
     depending on purity), the window for crystallization is narrow.
    
  • Stability: Phenols are prone to oxidation, forming colored quinones.

This guide provides a self-validating workflow to select the optimal solvent system and troubleshoot common purification failures.

Solvent Selection Strategy (Q&A)

Q1: What is the primary solvent system recommended for this molecule?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane or Ethanol (EtOH) / Water .

  • The Logic:

    • EtOAc/Heptane: This is the superior choice for low-melting esters. EtOAc solubilizes the ester and phenol groups effectively. Heptane acts as a non-polar anti-solvent that forces the molecule into an ordered lattice without the high polarity of water, which often promotes oiling out in lipophilic esters.

    • EtOH/Water: A classic system for phenols. However, water's high surface tension and polarity can cause the hydrophobic bromo-ester tail to aggregate into oil droplets before crystals form. Use this only if the melting point of your crude material is confirmed to be

      
      .
      
Q2: Why is my product "oiling out" instead of crystallizing?

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

  • Cause 1 (Thermodynamic): The operating temperature is above the melting point of the solvated solid.[3]

  • Cause 2 (Impurity Effect): Regioisomers or unreacted starting material depress the melting point (eutectic formation).

  • Cause 3 (Solvent Choice): The anti-solvent (e.g., water) is added too quickly, creating local zones of high supersaturation where the amorphous oil phase is kinetically favored.

Q3: The solution turns pink/brown during heating. How do I prevent this?

Diagnosis: Oxidative degradation of the phenol ring to quinones.

  • Solution: Add a trace amount (0.1% w/w) of Sodium Bisulfite or Ascorbic Acid to the crystallization mixture. Ensure solvents are degassed (sparged with

    
    ) prior to heating.
    

Quantitative Solubility Data (Estimated)

SolventSolubility at 25°CSolubility at BoilingRole
Ethyl Acetate High (>100 mg/mL)Very HighSolvent
Ethanol High (>100 mg/mL)Very HighSolvent
Dichloromethane HighHighSolvent (Low BP limits utility)
n-Heptane Low (<5 mg/mL)ModerateAnti-Solvent
Water NegligibleLowAnti-Solvent
Toluene ModerateHighAlternative Solvent

Troubleshooting & Recovery Protocols

Scenario A: The "Oiling Out" Loop

User Report: "I added heptane to my hot ethyl acetate solution, and a yellow oil separated at the bottom. Cooling it further just made the oil more viscous."

The Fix: The "Re-Dissolve and Seed" Protocol

  • Reheat: Bring the mixture back to a gentle reflux until the oil redissolves.

  • Add Solvent: Add a small volume of the good solvent (EtOAc) (approx. 5-10% of total volume) to lower the saturation slightly.

  • Cool Slowly: Turn off the heat but leave the flask in the oil bath to cool exponentially slowly.

  • Seed: When the temperature reaches

    
     (just above room temp), add a seed crystal .
    
    • No seed? Dip a glass rod in the solution, let the solvent evaporate on the tip to form microcrystals, and re-insert.

  • Agitate: Stir at a medium speed (avoid vortexing). High shear can induce nucleation.

Scenario B: Persistent Color Impurities

User Report: "The crystals are off-white/brownish even after recrystallization."

The Fix: Activated Carbon Treatment

  • Dissolve crude solid in minimal hot EtOAc.

  • Add Activated Charcoal (5-10% weight of crude).

  • Critical Step: Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad (pre-wetted with hot EtOAc) to remove carbon.

  • Proceed with Heptane addition.

Detailed Experimental Workflow

Protocol: Recrystallization via Solvent/Anti-Solvent Diffusion

  • Dissolution:

    • Place 5.0 g of crude Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in a 100 mL round-bottom flask.

    • Add Ethyl Acetate portion-wise at

      
      . Aim for a concentration of 
      
      
      
      .
    • Note: If solution is colored, apply the Carbon Treatment (Scenario B)[3] here.

  • Anti-Solvent Addition:

    • Maintain temperature at

      
      .
      
    • Add n-Heptane dropwise via addition funnel.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification:

    • Add 1-2 mL of EtOAc to clear the turbidity. The solution is now saturated but stable.

  • Crystallization:

    • Remove from heat.[2][3] Insulate the flask with a towel to slow cooling.

    • Seed the mixture at

      
      .
      
    • Allow to stand at Room Temperature (RT) for 4 hours.

    • Transfer to a fridge (

      
      ) for 12 hours.
      
  • Isolation:

    • Filter the white needles using vacuum filtration.[5]

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry under high vacuum (

      
      ) at RT. (Avoid heating during drying to prevent melting).
      

Decision Logic Visualization

The following diagram illustrates the decision process for rescuing a failed crystallization.

RecrystallizationLogic Start Crude Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate SolventChoice Choose Solvent System Start->SolventChoice EtOAc_Heptane System A: EtOAc / Heptane (Recommended for Oils) SolventChoice->EtOAc_Heptane Primary EtOH_Water System B: EtOH / Water (Only for High MP Solids) SolventChoice->EtOH_Water Secondary Dissolve Dissolve at T_max (60°C) EtOAc_Heptane->Dissolve EtOH_Water->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Celite) CheckClear->Filter No (Particulates) AddAnti Add Anti-Solvent until Turbid CheckClear->AddAnti Yes Filter->AddAnti Cooling Cool to RT AddAnti->Cooling ResultCheck Result? Cooling->ResultCheck Success Crystalline Solid (Filter & Dry) ResultCheck->Success Crystals OilingOut Oiling Out (Liquid Droplets) ResultCheck->OilingOut Oil Rescue Rescue Protocol: 1. Reheat to dissolve 2. Add 5% more Good Solvent 3. Seed at 40°C OilingOut->Rescue Rescue->Cooling Retry Slow Cool

Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of phenolic esters).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" thermodynamics and solvent selection).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Mechanisms of seeding and supersaturation control).

  • PubChem Compound Summary . (n.d.). Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. (Structural verification).

Sources

Optimization

Resolving ester hydrolysis issues during storage of phenolic compounds

Topic: Resolving Ester Hydrolysis Issues During Storage Ticket ID: PHEN-STR-001 Assigned Specialist: Senior Application Scientist Introduction: The "Disappearing Peak" Phenomenon Welcome to the technical support interfac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Ester Hydrolysis Issues During Storage Ticket ID: PHEN-STR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Disappearing Peak" Phenomenon

Welcome to the technical support interface. If you are accessing this guide, you likely observed a critical failure in your HPLC or LC-MS data: the primary peak of your phenolic ester (e.g., Chlorogenic acid, EGCG, Resveratrol-derivatives) has diminished, replaced by the peaks of its parent acid and alcohol.

This is not a synthesis failure; it is a storage failure .

Phenolic esters are chemically fragile. They possess a "perfect storm" of reactivity: a carbonyl carbon susceptible to nucleophilic attack and a leaving group often activated by pH changes. This guide deconstructs the invisible variables—specifically the hygroscopicity of DMSO and pH drift—that drive hydrolysis in storage, providing field-proven protocols to arrest degradation.

Module 1: Diagnostics – Why Did My Compound Degrade?

The Root Cause: The "Wet" DMSO Trap

User Question: "I stored my stock solution in pure DMSO at -20°C. Why did it hydrolyze?"

Technical Insight: "Pure" DMSO is rarely pure once opened. DMSO is aggressively hygroscopic.[1][2] At 20°C and 60% relative humidity, DMSO can absorb significant water from the atmosphere within hours.

  • The Mechanism: Water acts as the nucleophile. Even a 1% water content in DMSO creates a reaction vessel, not a storage vessel.

  • The Diagnostic Test: If your DMSO stock solution remains liquid at +4°C (Refrigerator) , it is compromised. Pure DMSO freezes at 18.5°C. Significant freezing point depression indicates water contamination [1].

Data: DMSO Freezing Point Depression by Water Content
Water Content (% w/w)Freezing Point (°C)Status at 4°CRisk Level
0.0% 18.5°C Solid Safe
2.0%15.0°CSolidLow
5.0%5.0°CSlush/SolidModerate
10.0% -5.0°C Liquid CRITICAL

Takeaway: If your "frozen" stock is liquid when you retrieve it from a standard fridge, it contains >5% water. Hydrolysis is inevitable.

Module 2: The Chemistry of Failure

Mechanism: Base-Catalyzed Hydrolysis

Phenolic esters are most stable at slightly acidic pH (pH 3–5). At neutral or alkaline pH, or in the presence of water, the ester bond undergoes nucleophilic acyl substitution.

Visualizing the Pathway The following diagram illustrates the hydrolysis pathway of a generic phenolic ester (e.g., Chlorogenic acid) in the presence of water and pH drift.

HydrolysisMechanism Ester Phenolic Ester (Stock Solution) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O (From Hygroscopic DMSO) Water->Intermediate Products Degradation Products (Acid + Phenol) Intermediate->Products Collapse pH High pH / OH- (Catalyst) pH->Intermediate Catalyzes Temp Temp > -20°C (Kinetic Driver) Temp->Ester Accelerates

Figure 1: Mechanism of ester hydrolysis driven by water contamination and pH. Note that hydroxide ions (


) are potent catalysts, making alkaline conditions fatal for these compounds [2].

Module 3: Validated Storage Protocols

To ensure integrity, you must control three variables: Water Activity , pH , and Temperature .

Protocol A: Preparation of Anhydrous DMSO Stocks

Use this protocol for all phenolic esters (EGCG, Chlorogenic Acid, Rosmarinic Acid).

  • Sieve Activation:

    • Obtain 4Å Molecular Sieves (beads, not powder).

    • Activate by heating at 200–300°C for 4 hours. Cool in a desiccator under Argon/Nitrogen.

    • Why? Unactivated sieves are useless. 4Å is the correct pore size to trap water but exclude DMSO [3].

  • Solvent Drying:

    • Add activated sieves to your fresh DMSO bottle (10–20% w/v).[3]

    • Let stand for 24 hours before use.[3]

  • Dissolution:

    • Dissolve the phenolic compound in this pre-dried DMSO.

    • Crucial Step: Flush the headspace of the vial with inert gas (Nitrogen/Argon) before closing.

Protocol B: The "Acid Spike" Stabilization

Phenolics like Chlorogenic acid (5-CQA) rapidly isomerize and hydrolyze at pH > 7. Even "neutral" water can cause degradation over time.

  • The Fix: Acidify the stock solution slightly.

  • Method: Add 0.1% (v/v) Acetic Acid or Formic Acid to your solvent before dissolving the compound.

  • Evidence: Studies show 5-CQA is stable at pH 4 but degrades significantly at pH 7–8 [2, 4].

Protocol C: The Aliquot System (Freeze-Thaw Prevention)

Repeated freeze-thaw cycles cause water condensation inside the tube (from ambient air) every time it is opened.

  • Rule: Never store a "Master Stock" that you access daily.

  • Workflow:

    • Prepare Master Stock in Anhydrous DMSO.

    • Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber tubes.

    • Store at -80°C .

    • Discard any leftover liquid from an aliquot after thawing.

Module 4: Decision Support & FAQ

Storage Decision Tree

Use this logic flow to determine the correct storage method for your specific compound.

StorageDecision Start Compound Form? Solid Solid Powder Start->Solid Liquid Liquid Solution Start->Liquid Solid_Action Store -20°C Desiccator Dark Solid->Solid_Action Solvent_Check Solvent? Liquid->Solvent_Check Aqueous Aqueous Buffer Solvent_Check->Aqueous Organic DMSO / EtOH Solvent_Check->Organic Aq_Action CRITICAL RISK Adjust pH < 5 Use within 24h Aqueous->Aq_Action Org_Action Dry with Sieves Aliquot Single-Use Store -80°C Organic->Org_Action

Figure 2: Decision matrix for stabilizing phenolic esters. Note that aqueous storage is highly discouraged.

Frequently Asked Questions

Q1: Can I use ethanol instead of DMSO to avoid hygroscopicity?

  • Answer: Ethanol is less hygroscopic than DMSO but much more volatile. Evaporation leads to concentration errors. Furthermore, transesterification can occur in ethanol (ethyl ester formation) if the solution is acidic. Anhydrous DMSO (treated with sieves) remains the gold standard for long-term storage due to its low volatility and high solubility power.

Q2: My EGCG turned brown. Is it still usable?

  • Answer: No. Browning indicates oxidative degradation (quinone formation) and polymerization. This is often driven by light exposure and pH > 6. EGCG is extremely unstable; always store in amber vials and consider adding 0.1% Ascorbic Acid as an antioxidant stabilizer [5].

Q3: How long can I keep the stock at -20°C?

  • Answer:

    • Without precautions: 1–2 weeks max.

    • With Anhydrous DMSO + Argon flush: 3–6 months.

    • At -80°C: 6–12 months.

References

  • Gaylord Chemical . (2007). Dimethyl Sulfoxide (DMSO) Physical Properties. Bulletin 101. Link

  • Narita, Y., & Inouye, K. (2013).[4] Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions.[5] Journal of Agricultural and Food Chemistry, 61(4), 966–972. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds.[4][6][7] Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Link

  • Sang, S., et al. (2005).[8] Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions. Journal of Agricultural and Food Chemistry, 53(24), 9478-9484. Link

Sources

Troubleshooting

Technical Support Center: Hydrocinnamate Bromination &amp; Impurity Profiling

The following guide is designed for researchers and process chemists optimizing the bromination of hydrocinnamic acid (3-phenylpropanoic acid). It prioritizes mechanistic causality, impurity profiling, and self-validatin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists optimizing the bromination of hydrocinnamic acid (3-phenylpropanoic acid). It prioritizes mechanistic causality, impurity profiling, and self-validating analytical workflows.

Topic: Identification and Control of Common Byproducts in Hydrocinnamate Bromination Content ID: TS-HC-BR-001 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Core Reaction Pathways & Selectivity Logic

Before troubleshooting, confirm your reaction mechanism. Hydrocinnamic acid contains three distinct reactive sites. The reagents you select dictate the regioisomer and the associated impurity profile.

  • Pathway A: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromination (Hell-Volhard-Zelinsky) [1][2]
    
    • Reagents:

      
      , 
      
      
      
      (cat.), or
      
      
      .[1]
    • Mechanism: Enolization of the acid bromide intermediate.[1][3]

    • Target Product: 2-bromo-3-phenylpropanoic acid.

    • Key Impurities: Cinnamic acid (elimination),

      
      -dibromo species.
      
  • Pathway B: Benzylic Bromination (Radical)

    • Reagents: NBS, AIBN/Benzoyl Peroxide,

      
       or heat.
      
    • Mechanism: Radical chain reaction (Wohl-Ziegler).[4]

    • Target Product: 3-bromo-3-phenylpropanoic acid.

    • Key Impurities: Styrene derivatives, ring-brominated species (trace).

  • Pathway C: Ring Bromination (Electrophilic Aromatic Substitution)

    • Reagents:

      
      , 
      
      
      
      (Lewis Acid).[5]
    • Mechanism: Arenium ion (Wheland) intermediate.

    • Target Product: 4-(2-carboxyethyl)bromobenzene (Para) or Ortho isomer.

    • Key Impurities: 2,4-dibromo species, meta-isomers (minor).

Interactive Troubleshooting Guide

Issue 1: "I am observing a significant 'M-2' impurity or an olefinic proton in NMR."

Diagnosis: Elimination Reaction (Dehydrobromination). Context: Common in Pathway A (HVZ) during the quench or workup phase.

  • Root Cause: The

    
    -bromo product is susceptible to E2 elimination, especially if the workup involves strong bases or excessive heat. The product converts to cinnamic acid  (or 
    
    
    
    -bromocinnamic acid if over-brominated).
  • Mechanism: The

    
    -proton is acidic due to the electron-withdrawing carboxyl and bromine groups. Base removes this proton, expelling bromide to form the conjugated double bond (thermodynamically favorable due to conjugation with the phenyl ring).
    
  • Corrective Action:

    • Quench Protocol: Use cold water or dilute

      
       for the quench. Avoid 
      
      
      
      or
      
      
      washes until the product is fully precipitated or extracted into a non-polar solvent.
    • Temperature Control: Keep the hydrolysis step (converting acid bromide to acid) below 10°C.

    • Validation: Check

      
       NMR for doublets in the 6.4–7.8 ppm region (vinylic protons).
      
Issue 2: "My product is a mixture of two isomers with similar polarity."

Diagnosis: Regioselectivity Failure (Benzylic vs. Alpha). Context: Occurs when using radical conditions (NBS) but expecting


-bromination, or vice versa.
  • Root Cause:

    • Thermodynamic Control: The benzylic radical (stabilized by the phenyl ring) is more stable than the

      
      -radical (stabilized by the carbonyl). Radical bromination (NBS) overwhelmingly favors the 3-bromo (benzylic)  position.
      
    • Kinetic Control: HVZ reactions proceed via the enol of the acid bromide. Since enolization can only occur at the

      
      -position, this pathway is strictly 2-bromo (
      
      
      
      )
      selective.
  • Corrective Action:

    • If you need the

      
      -bromo product, do not use NBS . Switch to 
      
      
      
      .
    • If you need the benzylic product, ensure your solvent is anhydrous (e.g.,

      
       or Trifluorotoluene) to prevent ionic mechanisms.
      
Issue 3: "I see a 'double' bromination mass peak (M+158 pattern)."

Diagnosis: Over-bromination. Context: Pathway A (HVZ) or Pathway C (EAS).

  • Scenario A (HVZ): You have formed 2,2-dibromo-3-phenylpropanoic acid .

    • Cause: Excess

      
       and high temperatures. The mono-bromo product is less nucleophilic (enolic) than the starting material, but with sufficient energy, a second bromination occurs.
      
  • Scenario B (EAS): You have formed 2,4-dibromohydrocinnamic acid (Ring bromination).

    • Cause: The alkyl group is an ortho/para activator. Once the para position is filled, the ortho position remains reactive.

  • Corrective Action:

    • Stoichiometry: Limit

      
       to 0.95–1.0 equivalents.
      
    • Monitoring: Stop reaction at 95% conversion rather than pushing for 100%, as the rate of the second bromination becomes competitive as starting material depletes.

Visualization of Reaction Pathways[2][6]

The following diagram illustrates the divergence of pathways based on reagents, highlighting where specific impurities arise.

HydrocinnamateBromination Start Hydrocinnamic Acid (3-phenylpropanoic acid) HVZ_Cond PBr3 / Br2 (Ionic/Enol) Start->HVZ_Cond Rad_Cond NBS / hv (Radical) Start->Rad_Cond EAS_Cond Br2 / FeBr3 (Lewis Acid) Start->EAS_Cond Alpha_Br TARGET (A): 2-Bromo-3-phenylpropanoic acid (Alpha-Bromo) HVZ_Cond->Alpha_Br Major Imp_DiBr Impurity: 2,2-Dibromo species HVZ_Cond->Imp_DiBr Excess Br2 Imp_Elim Impurity: Cinnamic Acid (Elimination) Alpha_Br->Imp_Elim Workup (Base/Heat) Beta_Br TARGET (B): 3-Bromo-3-phenylpropanoic acid (Benzylic-Bromo) Rad_Cond->Beta_Br Major Ring_Br TARGET (C): 4-Bromohydrocinnamic acid (Para-Bromo) EAS_Cond->Ring_Br Major (Para) Imp_Poly Impurity: 2,4-Dibromo species Ring_Br->Imp_Poly Over-reaction

Caption: Divergent bromination pathways for hydrocinnamic acid showing reagent-dependent regioselectivity and associated downstream impurities.

Analytical Data & Identification

Use this table to validate your product and identify impurities using


 NMR and HPLC retention trends.
CompoundStructure Note

NMR Key Signal (CDCl

)
HPLC Trend (Reverse Phase)
Hydrocinnamic Acid Starting MaterialTriplet

2.95 (2H,

)
Baseline (Early eluting)

-Bromo Product
2-Bromo (HVZ)dd

4.3–4.5 (1H,

-CH)
Intermediate
Benzylic-Bromo Product 3-Bromo (Radical)dd

5.2–5.4 (1H,

-CH)
Intermediate (often co-elutes)
Cinnamic Acid Elimination ImpurityDoublet

6.45 (1H, alkene)
Late eluting (Conjugated)
Para-Bromo Product Ring BrominationAA'BB' pattern (aromatic region)Late eluting

-Dibromo
From Cinnamic AcidDoublet

4.8 (1H) + Doublet

5.1 (1H)
Very Late (Lipophilic)

Note: NMR shifts are approximate and solvent-dependent. The


-proton in the 

-bromo product is deshielded by Br and COOH, usually appearing around 4.4 ppm. The benzylic proton is deshielded by Br and Phenyl, usually appearing further downfield >5.0 ppm.

Experimental Protocol: High-Purity -Bromination

This protocol minimizes elimination and over-bromination byproducts (Pathway A).

Reagents:

  • Hydrocinnamic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq) — Generates acid chloride to facilitate enolization.
    
  • N-Bromosuccinimide (NBS) (1.05 eq)

  • 
     (cat.) or 
    
    
    
    (cat.)
  • Solvent:

    
     or DCE (1,2-Dichloroethane)
    

Step-by-Step:

  • Activation: Dissolve hydrocinnamic acid in DCE. Add

    
     and reflux for 1 hour to form the acid chloride. Rationale: Acid chlorides enolize more readily than acids, lowering the activation energy for 
    
    
    
    -bromination.
  • Bromination: Add NBS and a catalytic amount of

    
     (48% aq) or 
    
    
    
    . Reflux.
    • Note: While NBS is a radical source, in the presence of acid halides and HBr, it can serve as a source of electrophilic bromine for

      
      -substitution via the enol mechanism [1].
      
  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the acid chloride peak.

  • Quench (Critical): Cool to 0°C. Add 1M HCl slowly.

    • Warning: Do not use water initially if the reaction is hot; the exothermic hydrolysis of the acyl chloride can cause local heating and promote elimination to cinnamic acid.

  • Isolation: Extract with DCM. Wash with brine. Dry over

    
    .[6] Concentrate in vacuo below 40°C.
    

References

  • Hell-Volhard-Zelinsky Reaction Mechanism. Byju's. Retrieved from [Link]

  • Preparation of alpha-bromo acids. Organic Syntheses, Coll. Vol. 3, p. 523 (1955). Retrieved from [Link]

  • Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Elimination in alpha,beta-dibromohydrocinnamic acid. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

This technical guide details the stability enhancement and troubleshooting protocols for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate , a specialized halogenated phenolic ester often used as a metabolic probe or synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability enhancement and troubleshooting protocols for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate , a specialized halogenated phenolic ester often used as a metabolic probe or synthetic intermediate in drug development (e.g., thyroid hormone analogs, PPAR agonists).

Current Status: Operational Scope: Solution Stability, Storage, and Degradation Mitigation Lead Scientist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Profile

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate presents a dual-stability challenge common to halogenated phenolic esters:

  • Hydrolytic Instability: The ethyl ester moiety is susceptible to spontaneous hydrolysis in aqueous media, driven by pH extremes.

  • Oxidative Lability: The electron-rich phenolic ring, sensitized by the ortho-bromine substituent, is prone to radical-mediated oxidation and photolytic dehalogenation.

Key Physicochemical Parameters:

Parameter Value (Approx.) Critical Note
Molecular Weight 273.12 g/mol --
LogP ~3.2 Lipophilic; requires organic co-solvent.
pKa (Phenol) ~9.5 Ionization at pH > 9 accelerates oxidation.

| Susceptibility | Esterase, UV light, pH > 8 | Strict pH control required. |

Troubleshooting Guide (FAQ)

Issue 1: "My LC-MS shows a mass shift of -28 Da (Loss of Ethyl) over time."

Diagnosis: Hydrolysis. The ethyl group is being cleaved, converting your compound into the free acid form, 3-(3-bromo-4-hydroxyphenyl)propanoic acid.

  • Root Cause: The solution pH is likely too high (basic) or too low (acidic). Base-catalyzed hydrolysis is particularly rapid for phenolic esters.

  • Solution:

    • Buffer Selection: Maintain pH between 5.5 and 6.5 . Avoid phosphate buffers at pH > 7.5. Citrate or MES buffers are superior for stability.

    • Temperature: Never heat aqueous solutions above 37°C. Store working solutions on ice.

Issue 2: "The solution turns faint pink or brown after 24 hours."

Diagnosis: Oxidative Coupling. The phenol group is oxidizing to form quinones or coupling to form biphenyl dimers. The bromine atom can facilitate radical formation under light.

  • Root Cause: Exposure to dissolved oxygen and ambient light.

  • Solution:

    • Degassing: Vigorously degas all buffers with Argon or Nitrogen for 15 minutes prior to use.

    • Additives: Add 100 µM Ascorbic Acid or 0.5 mM TCEP to the working buffer to scavenge free radicals. Avoid DTT if metal ions are present (can cause autoxidation).

Issue 3: "Precipitation occurs immediately upon dilution into media."

Diagnosis: Solubility Crash. The compound is lipophilic (LogP ~3.2) and has low water solubility.

  • Root Cause: Rapid dilution from 100% DMSO to aqueous buffer causes "oiling out" or crystallization.

  • Solution:

    • Stepwise Dilution: Do not dilute directly. Use an intermediate dilution step (e.g., 100x stock

      
       10x in 50% DMSO 
      
      
      
      1x in Buffer).
    • Carrier: Ensure the final solution contains a surfactant or carrier if compatible (e.g., 0.1% BSA or 0.01% Tween-20) to maintain dispersion.

Degradation Pathways & Mechanism

Understanding the degradation logic is vital for troubleshooting. The diagram below illustrates the three primary failure modes: Hydrolysis, Oxidation, and Photolysis.

DegradationPathways Compound Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Intact) Acid Free Acid Metabolite (Inactive/Altered) Compound->Acid Hydrolysis (pH > 7.5 or pH < 4) Ethanol Ethanol Compound->Ethanol Radical Phenoxy Radical Compound->Radical Oxidation (O2, High pH) Debromo Des-bromo Analog (Mass -79) Compound->Debromo Photolysis (UV Light) Quinone Quinone/Dimer (Colored Precipitate) Radical->Quinone Coupling

Figure 1: Primary degradation pathways. Note that hydrolysis is the dominant risk in basic buffers, while oxidation dominates in aerated solutions.

Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Purpose: To create a storage form stable for >6 months.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol (can cause transesterification) or water.

  • Concentration: Prepare at 50 mM . Higher concentrations (up to 100 mM) are possible but increase risk of precipitation upon freeze-thaw.

  • Inerting: Flush the vial headspace with Argon gas immediately after dissolving.

  • Storage: Aliquot into single-use amber glass vials. Store at -80°C .

    • Why? Repeated freeze-thaw cycles introduce moisture, accelerating hydrolysis.

Protocol B: Stability-Indicating HPLC Method

Purpose: To verify compound integrity before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH inhibits hydrolysis on column)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 280 nm (Phenol absorption)
Pass Criteria Purity > 95%; Free acid peak < 2%
Protocol C: Solubilization Decision Tree

Use this logic flow to determine the optimal working solvent system for your specific assay.

SolubilizationLogic Start Start: Dilution into Buffer ConcCheck Is Final Conc > 100 µM? Start->ConcCheck HighConc Risk of Precipitation ConcCheck->HighConc Yes LowConc Check Buffer pH ConcCheck->LowConc No AddCosolvent Add 1-5% DMSO or Cyclodextrin HighConc->AddCosolvent pHCheck Is pH > 7.5? LowConc->pHCheck AddCosolvent->LowConc AdjustpH LOWER pH to 6.0-6.5 (Use MES/Citrate) pHCheck->AdjustpH Yes AddAntiox Add Ascorbate/TCEP (Prevent Oxidation) pHCheck->AddAntiox No AdjustpH->AddAntiox Final Proceed with Assay (Use within 4 hours) AddAntiox->Final

Figure 2: Decision logic for preparing working solutions to maximize stability and solubility.

References

  • Ribeiro, C. M. R., et al. (2002).Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.

  • BenchChem Storage Protocols.Application Notes for the Safe Storage and Handling of Brominated Organic Compounds.

  • Santa Cruz Biotechnology.Ethyl 3-(4-hydroxyphenyl)propanoate Product Data.

  • Org. Synth. 1934, 14, 14.o-Bromophenol Preparation and Stability.

Troubleshooting

Overcoming steric hindrance in reactions with Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Topic: Overcoming Steric Hindrance & Reaction Optimization Ticket ID: #TS-BR-OH-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Technical Profile & Steric Analysis C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Reaction Optimization Ticket ID: #TS-BR-OH-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Profile & Steric Analysis

Compound: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Core Challenge: Ortho-Steric Hindrance The bromine atom at the 3-position exerts significant steric pressure on the adjacent hydroxyl group (4-position).[1][2] While the propanoate tail (1-position) is relatively unhindered, the electronic and steric environment of the phenol ring dictates the success of functionalization.

ParameterSpecificationImplication for Reactivity
Steric Bulk 3-Bromo (Ortho to OH)Hinders nucleophilic attack at oxygen; blocks bulky electrophiles.[1]
Electronic Effect Br (-I, +M); Alkyl (+I)Phenol is deactivated relative to unsubstituted phenol but activated relative to nitro-phenol.[1] pKa ~8-9.[1]
Labile Group Ethyl EsterSusceptible to hydrolysis under strong basic (pH > 12) or acidic conditions.[1]
Troubleshooting Module: O-Functionalization

User Query: "I am attempting a Williamson ether synthesis using an alkyl bromide, but yields are stuck at <40%. I see significant starting material remaining. Is the bromine blocking the reaction?"

Root Cause Analysis: Yes, the ortho-bromine atom creates a "steric wall" that destabilizes the transition state for


 attack, particularly with secondary or bulky alkyl halides. Furthermore, standard bases like 

in acetone often fail to generate a "naked" enough phenoxide anion to overcome this barrier.
Protocol A: The "Cesium Effect" Optimization

Theory: Cesium carbonate (


) is superior to potassium salts for hindered phenols. The large ionic radius of 

(1.67 Å) forms a "loose ion pair" with the phenoxide, increasing its nucleophilicity and solubility in aprotic polar solvents.

Step-by-Step Protocol:

  • Solvent Switch: Replace Acetone/ACN with DMF or NMP (anhydrous).[1]

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • 
      : 1.5 – 2.0 equiv[1]
      
    • Alkyl Halide: 1.2 equiv[1]

    • Additive (Optional): TBAI (0.1 equiv) if using alkyl chlorides.[1]

  • Execution:

    • Dissolve substrate in DMF (0.2 M).[1]

    • Add

      
       and stir at RT for 30 mins (deprotonation phase).
      
    • Add alkyl halide dropwise.[1]

    • Critical Step: Heat to 60°C . Do not reflux (avoids ester hydrolysis).[1]

  • Workup: Dilute with EtOAc, wash copiously with water (x3) to remove DMF.[1]

Validation Check:

  • Success: TLC shows disappearance of the phenol spot (usually lower

    
    ) and appearance of a less polar ether spot.
    
  • Failure:[1] If ester hydrolysis occurs (carboxylic acid forms), lower temp to 40°C and extend time.

Protocol B: Mitsunobu Reaction (For Bulky Alcohols)

If the alkylating agent is a secondary alcohol or sterically demanding,


 will fail. Use Mitsunobu conditions.
  • Reagents:

    
     (1.5 eq), DIAD/DEAD (1.5 eq), Alcohol (1.2 eq).
    
  • Solvent: Toluene or THF (0°C to RT).

  • Note: The acidity of the bromophenol (pKa ~8) is ideal for Mitsunobu (requires pKa < 11).

Troubleshooting Module: C-C Coupling (Suzuki-Miyaura)

User Query: "My Pd-catalyzed coupling at the bromine site is stalling. The catalyst seems to deactivate. Do I need to protect the phenol?"

Root Cause Analysis: Free phenolic hydroxyl groups can coordinate to Palladium species, forming unreactive Pd-alkoxides or poisoning the catalyst cycle. Additionally, the ortho-hydroxyl group can sterically interfere with bulky phosphine ligands.

Decision Matrix: To Protect or Not to Protect?

ReactionLogic Start Start: Suzuki Coupling Q1 Is the Phenol Protected? Start->Q1 PathA Yes (OMe, OBn, OMOM) Q1->PathA Lower Risk PathB No (Free OH) Q1->PathB High Risk Action1 Standard Conditions: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C PathA->Action1 Action2 Advanced Ligand Required: Prevents catalyst poisoning Overcomes steric bulk PathB->Action2 LigandChoice Recommended System: Pd(OAc)2 + SPhos or XPhos Base: K3PO4 (anhydrous) Action2->LigandChoice

Figure 1: Decision tree for selecting Suzuki coupling conditions based on phenol protection status.

Protocol C: Coupling on Unprotected Phenol (Ligand-Enabled)

Theory: Buchwald biaryl phosphine ligands (specifically SPhos or XPhos ) are bulky and electron-rich.[1] They facilitate the oxidative addition into the hindered Ar-Br bond and prevent the free phenol from shutting down the catalyst.

Step-by-Step Protocol:

  • System:

    • Catalyst:

      
       (2-5 mol%)[1]
      
    • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)[1]

    • Base:

      
       (3.0 equiv) - Anhydrous is preferred to minimize ester hydrolysis.[1]
      
    • Solvent: Toluene (or Toluene/Water 10:1 if boronic acid solubility is poor).[1]

  • Degassing:

    • Critical: Oxygen is the enemy. Sparge solvents with Argon for 15 mins.[1]

  • Temperature: Heat to 80-100°C .

  • Troubleshooting:

    • Black Precipitate: "Pd black" formation.[1] Increase ligand ratio or switch to pre-formed catalyst (e.g., XPhos Pd G2).

FAQ: Side Chain Stability

Q: Can I hydrolyze the ester after the coupling reaction without affecting the bromine (if I didn't couple yet)? A: Yes. LiOH in THF/Water (1:1) at 0°C is mild.[1] Avoid refluxing NaOH, which might cause nucleophilic aromatic substitution (


) displacing the bromine if strong electron-withdrawing groups are present (though unlikely with just the propanoate tail).

Q: Why did my ethyl ester transesterify to a methyl ester? A: You likely used Methanol as a solvent with a base (e.g.,


 in MeOH). Always match the solvent alcohol to the ester (use Ethanol for ethyl esters) or use non-nucleophilic solvents (DMF, Toluene).
Mechanistic Visualization

StericMechanism Substrate Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Cs_Effect Cs2CO3 / DMF (Loose Ion Pair) Substrate->Cs_Effect Deprotonation Transition Transition State (Cs+ stabilizes phenoxide) Cs_Effect->Transition + R-Br Product O-Alkylated Product Transition->Product SN2 (Overcomes Br steric bulk) Br_Block 3-Br Steric Shield Br_Block->Transition Hinders Approach

Figure 2: Mechanism of Cesium-promoted O-alkylation overcoming ortho-bromine steric hindrance.

References
  • Cesium Carbonate in Phenol Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4] Synthetic Communications. [1]

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research. [1]

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews. [1]

  • Compound Data (Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate): PubChem CID 16657517.[1]

Sources

Optimization

Minimizing oxidation of the phenolic group in Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Minimizing Phenolic Oxidation in Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Technical Context: The Chemistry of Phenolic Instabilit...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Minimizing Phenolic Oxidation in Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Technical Context: The Chemistry of Phenolic Instability

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate contains a hindered phenol moiety. While the bromine atom at the ortho position provides some steric shielding and electron-withdrawing stability compared to a naked phenol, this compound remains highly susceptible to oxidative dearomatization .

The Mechanism of Failure: The primary degradation pathway is the conversion of the phenolic group into a quinone or quinone methide species. This process is often autocatalytic and driven by three factors:

  • Deprotonation: Under basic conditions (pH > 8), the phenol becomes a phenolate ion , which is significantly more electron-rich and reactive toward molecular oxygen [1].

  • Radical Formation: Trace transition metals (Fe, Cu) or light exposure generate a phenoxy radical .

  • Coupling/Polymerization: These radicals dimerize (forming biphenyls) or further oxidize to dark-colored quinones [2].

Troubleshooting Guide (Q&A Format)

Q1: My compound turned from off-white to yellow/brown during storage. Is it still usable?

  • Diagnosis: This is the classic signature of quinone formation . Even trace amounts (<1%) of quinone can intensely color the bulk material.

  • Assessment: Run a TLC or HPLC. If the impurity peak is <2%, the material may still be usable for crude reactions. However, quinones are electrophilic Michael acceptors and can covalently bind to nucleophiles (amines, thiols) in your downstream applications [3].

  • Corrective Action: Recrystallize immediately from a degassed solvent (e.g., Ethanol/Water with trace ascorbic acid). Store under Argon in amber vials.

Q2: I observe rapid darkening when dissolving the compound in DMF or DMSO.

  • Root Cause: DMF and DMSO often contain dissolved oxygen and trace amines (dimethylamine) from decomposition, which act as bases. This creates a "perfect storm" for oxidation: Base + Oxygen + Polar Solvent.

  • Solution:

    • Use anhydrous, amine-free DMF .

    • Sparge the solvent with Argon for 15 minutes before adding the solid.

    • Add a sacrificial antioxidant (e.g., 1-2 eq. of Sodium Ascorbate) if compatible with your next step [4].

Q3: The product decomposes on the silica gel column during purification.

  • Root Cause: Standard silica gel is slightly acidic but often contains iron impurities and trapped oxygen. More critically, if your eluent contains basic modifiers (like triethylamine), you are generating the reactive phenolate directly on the solid support.

  • Solution: Switch to Acidified Silica Gel (Protocol below) or use neutral alumina. Never use basic modifiers with this compound during chromatography.

Detailed Protocols

Protocol A: Preparation of Acidified Silica Gel (For Purification)

Purpose: To suppress phenolate formation during column chromatography.

  • Suspend 100g of Silica Gel (60 Å, 230–400 mesh) in 200 mL of DCM.

  • Add 1 mL of Acetic Acid (glacial) to the slurry.

  • Agitate for 10 minutes to equilibrate.

  • Pack the column as usual.

  • Elute with solvents also containing 0.1% Acetic Acid. Result: The local environment remains acidic (pH < 5), keeping the phenol protonated and stable.

Protocol B: The "Freeze-Pump-Thaw" Degassing Method

Purpose: To remove dissolved oxygen from reaction solvents (Essential for scale-up).

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent using liquid nitrogen (or dry ice/acetone).

  • Pump (Apply vacuum) for 10–15 minutes while frozen to remove headspace gas.

  • Thaw the solvent in a warm water bath under static vacuum (do not open to air). Gas bubbles will escape.

  • Repeat cycles 3 times.

  • Backfill with Argon.[1]

Visualizing the Oxidation Pathway

The following diagram illustrates the critical checkpoints where oxidation occurs and how to intervene.

OxidationPathway cluster_prevention Prevention Strategies Phenol Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Stable Form) Phenolate Phenolate Ion (Highly Reactive) Phenol->Phenolate Base (pH > 8) or Amine impurities Radical Phenoxy Radical Phenol->Radical UV Light Phenolate->Phenol Acid (Protocol A) Phenolate->Radical O2 (Air) Trace Metals (Fe, Cu) Quinone Quinone/Polymer (Yellow/Brown Impurity) Radical->Quinone Dimerization Oxidation Argon Inert Atm (Argon) Dark Amber Vials Acid Acidic Workup

Caption: Mechanistic pathway of phenolic oxidation showing critical intervention points (Green) against degradation triggers (Red).

Comparative Data: Stabilizing Additives

AdditiveMechanism of ActionRecommended Use CaseContraindications
Sodium Ascorbate Scavenges O2; Reduces Quinones back to PhenolsAqueous/Polar reaction mixturesIncompatible with strong electrophiles
BHT (Butylated hydroxytoluene) Radical Trap (Chain terminator)Storage of bulk materialHard to remove; may contaminate final product
EDTA Chelates trace metals (Fe, Cu)Buffers/Aqueous solutionsMay interfere with Pd-catalyzed coupling
Acetic Acid (0.1%) Prevents Phenolate formationChromatography/WorkupAcid-sensitive protecting groups

Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation to remove solvents? A: Yes, but do not heat above 40°C unless necessary. High heat accelerates oxidation. Always release the vacuum with Nitrogen or Argon, not ambient air.

Q: Is the bromine atom stable? A: The bromine is relatively stable to oxidation but makes the ring sensitive to lithium-halogen exchange or Pd-catalyzed insertion . If you are using palladium catalysts, you must rigorously exclude oxygen, as Pd + O2 can facilitate homocoupling of the phenol [5].

Q: How should I store the compound long-term? A: Store at -20°C under an Argon atmosphere in a vial wrapped in aluminum foil.

References

  • BenchChem Technical Support. (2025).[2][3] Prevention of Phenol Compound Oxidation During Reactions. Retrieved from

  • Chemistry LibreTexts. (2024). Oxidation of Phenols: Quinones. Retrieved from

  • National Institutes of Health (NIH). (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds. Retrieved from

  • MDPI. (2024). Separation Methods of Phenolic Compounds and Antioxidant Strategies. Retrieved from

  • Fisher Scientific. (2024).[4] Handling Air-Sensitive Chemistry: Practical Considerations. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale behind experimental choices, presents comparative data, and provides detailed protocols to ensure the development of a reliable, stability-indicating analytical method.

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to the quality and safety of the final product. This guide will compare different chromatographic conditions and validation strategies to establish an optimal method for its analysis.

Foundational Strategy: The Rationale Behind Method Development Choices

The development of a successful HPLC method is a systematic process. For Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate, a substituted phenolic compound, a reverse-phase HPLC approach is the logical starting point.[1][2] This is due to the molecule's combination of a non-polar substituted benzene ring and more polar functional groups (hydroxyl and ester), making it well-suited for separation based on hydrophobic interactions with a non-polar stationary phase.[1]

Column Chemistry: A Comparative Selection

The choice of the stationary phase is paramount for achieving adequate separation. A C18 (octadecylsilane) column is the most common and versatile stationary phase for reverse-phase chromatography and serves as an excellent starting point for this analysis.[1][3] Its long alkyl chains provide strong hydrophobic retention for the phenyl ring of the analyte.

However, given the presence of a polar hydroxyl group, alternative stationary phases could offer different selectivity. A comparison of column chemistries is prudent:

  • C18 Column: Offers high hydrophobicity, leading to strong retention of the main compound. It is a robust and well-understood stationary phase.

  • Phenyl-Hexyl Column: The phenyl groups in this stationary phase can provide alternative selectivity through pi-pi interactions with the aromatic ring of the analyte, which can be beneficial for separating impurities with similar hydrophobicity but different aromatic character.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes and offer different selectivity compared to standard C18 columns.

For this guide, we will proceed with a C18 column due to its broad applicability and high likelihood of success.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for controlling the retention and resolution of the analyte and its impurities. A typical reverse-phase mobile phase consists of an aqueous component and an organic modifier.[1][4]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. A comparison of both is recommended during development.

  • Aqueous Phase and pH Control: The phenolic hydroxyl group on Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is weakly acidic. To ensure consistent retention and good peak shape, it is essential to suppress its ionization by acidifying the mobile phase.[5] Phosphoric acid or formic acid are common choices. A mobile phase pH below the pKa of the hydroxyl group (typically around 3-4) will keep the analyte in its neutral form, leading to better retention and sharper peaks.[5]

A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis as it allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

Detector Selection: The Power of Photodiode Array (PDA)

For purity analysis, a Photodiode Array (PDA) detector is highly recommended over a standard UV-Vis detector.[6][7][8][9][10] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This provides several advantages:

  • Optimal Wavelength Selection: The UV spectrum of the analyte can be determined in a single run, allowing for the selection of the wavelength of maximum absorbance for optimal sensitivity.

  • Peak Purity Analysis: The software can compare spectra across a single peak to assess its homogeneity. A non-homogenous peak suggests the presence of a co-eluting impurity.[6][9]

  • Impurity Identification: The UV spectra of unknown impurity peaks can provide clues to their structure and can be compared to a library of known spectra.[9]

The selection of the detection wavelength should be based on the UV spectrum of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate, typically at its lambda max to ensure the highest sensitivity for both the main compound and its potential impurities.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the development and validation of the HPLC method.

Initial Method Development Workflow

The following workflow provides a systematic approach to developing the HPLC method.

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) B Select Column and Initial Conditions (C18, ACN/Water, Acidic pH) A->B Initial Setup C Screening Runs (Gradient Elution) B->C First Injections D Optimize Gradient Profile (Resolution of Impurities) C->D Iterative Process E Fine-tune Mobile Phase (pH, Organic Modifier) D->E Refinement F Method Robustness Check (Small Variations) E->F Pre-validation G Final Method F->G Finalization

Caption: Workflow for HPLC Method Development.

Protocol 1: Recommended HPLC Method

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at 280 nm (or the determined lambda max).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential as per ICH guideline Q1A(R2).[11][12][13][14] The goal is to achieve 5-20% degradation of the API.[11][13][14]

Protocol 2: Forced Degradation Studies

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration.

Analyze all stressed samples using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other. The PDA detector can be used to check for peak purity of the main peak in the presence of these degradants.

Method Validation: As per ICH Q2(R1) Guidelines

The developed method must be validated to demonstrate its suitability for its intended purpose.[15][16][17][18] The following parameters should be assessed:

Protocol 3: Method Validation

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the nominal concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Range: The range for which the method is linear, accurate, and precise.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Data Presentation and Comparison

The following tables present hypothetical data from the validation of the developed HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of 6 Injections≤ 1.0%0.4%

Table 2: Summary of Validation Data

Validation ParameterResult
Linearity (R²)0.9995
Accuracy (% Recovery)99.5% - 101.2%
Repeatability (%RSD)0.6%
Intermediate Precision (%RSD)0.9%
LOD0.05 µg/mL
LOQ0.15 µg/mL

Comparative Analysis with Alternative Techniques

While the developed HPLC method is robust and reliable, it is important to consider other analytical techniques.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns (<2 µm) and higher pressures, resulting in faster analysis times and better resolution. The developed HPLC method can often be transferred to a UPLC system with appropriate adjustments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool. However, Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate itself is not sufficiently volatile for direct GC analysis and would require derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides mass information for each peak, which is invaluable for the identification of unknown impurities and degradation products.

The choice of technique depends on the specific requirements of the analysis, including the need for speed, resolution, and structural information. For routine purity analysis, the validated HPLC-PDA method is often the most practical and cost-effective solution.

Logical Flow of Method Validation

The following diagram illustrates the logical progression of the validation process.

MethodValidationFlow A Developed HPLC Method B Specificity (Forced Degradation) A->B G Robustness A->G C Linearity & Range B->C H Validated Method B->H D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) C->E F LOD & LOQ C->F D->H E->H F->H G->H

Caption: Logical Flow of HPLC Method Validation.

Conclusion

This guide has presented a comprehensive and systematic approach to the development and validation of an HPLC method for the purity analysis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate. By following the principles of scientific integrity and leveraging the power of modern chromatographic techniques, a robust, reliable, and stability-indicating method can be established. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with PDA detection, provides the necessary selectivity and sensitivity for this analysis. The validation of this method according to ICH guidelines ensures its suitability for use in a regulated environment, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Diode Array Detector HPLC | DAD - SCION Instruments. Available at: [Link]

  • ICH Quality Guidelines. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection - Labcompare. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Available at: [Link]

  • Photodiodes: A powerful tool in hplc for peak detection and identification - ResearchGate. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. Available at: [Link]

  • Lesson 5: Detectors - Shodex HPLC Columns. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

  • Polar Compounds | SIELC Technologies. Available at: [Link]

  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed. Available at: [Link]

  • (PDF) HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants. ResearchGate. Available at: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. Available at: [Link]

  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. Available at: [Link]

  • Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Improving HPLC Separation of Polyphenols - LCGC International. Available at: [Link]

Sources

Comparative

LC-MS Fragmentation Patterns of Brominated Esters: A Comparative Technical Guide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometric behavior of brominated esters, a class of compounds frequently encountered as pharmaceutical intermediates, metabolites, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of brominated esters, a class of compounds frequently encountered as pharmaceutical intermediates, metabolites, and environmental markers. Unlike standard organic esters, brominated analogs exhibit unique isotopic signatures and fragmentation pathways driven by the lability of the carbon-bromine bond. This document compares fragmentation mechanisms across positional isomers and ionization modes, offering a robust framework for structural elucidation.[1]

Part 1: Fundamental Principles & Isotopic Signatures

The Bromine Isotope Effect

The most diagnostic feature of brominated compounds in mass spectrometry is the natural isotopic abundance of bromine. Unlike chlorine (


) or fluorine (monoisotopic), bromine exists as two stable isotopes, 

and

, in an approximate 1:1 ratio (50.69% vs. 49.31%).
  • Spectral Consequence: Any ion containing a single bromine atom will appear as a "doublet" separated by 2 m/z units (M and M+2) of nearly equal intensity.[2][3]

  • Diagnostic Utility: This pattern is preserved in fragment ions only if the bromine atom is retained, allowing researchers to trace the location of the halogen during fragmentation.

Ionization Physics: ESI vs. APCI

For brominated esters, the choice of ionization source dictates the observed molecular ion stability and fragmentation richness.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion

or


Mechanism Ion evaporation/Coulomb explosion (Soft)Gas-phase ion-molecule reaction (Harder)
Fragmentation Minimal in-source; requires CID (MS/MS)Moderate thermal fragmentation common
Suitability Polar/Labile esters, metabolitesNon-polar, volatile, or thermally stable esters
Key Artifacts Sodium adducts dominate if salt is present

often observed in source

Part 2: Comparative Fragmentation Analysis

Comparison 1: Positional Isomers ( -Bromo vs. -Bromo Esters)

The position of the bromine atom relative to the carbonyl group fundamentally alters the fragmentation pathway due to inductive effects and neighboring group participation (NGP).

Case A:

-Bromo Esters (

)
[4]
  • Mechanism: Protonation occurs on the carbonyl oxygen. The electron-withdrawing nature of the

    
    -bromine destabilizes the acylium ion, but 
    
    
    
    -cleavage remains the dominant pathway.
  • Characteristic Pathway:

    • Loss of alcohol (

      
      ) 
      
      
      
      Formation of
      
      
      -bromo acylium ion (
      
      
      ).
    • Diagnostic: This acylium ion retains the Br doublet pattern.

    • Secondary loss of CO

      
       Formation of 
      
      
      
      -bromo carbocation (
      
      
      ).
Case B:

-Bromo Esters (

)
  • Mechanism: The

    
    -position allows for Neighboring Group Participation (NGP) . The bromine lone pair can assist in the expulsion of the leaving group (alcohol), potentially forming a cyclic bromonium ion intermediate.
    
  • Characteristic Pathway:

    • Loss of alcohol

      
       Cyclic bromonium ion or 
      
      
      
      -bromo acylium ion.
    • Elimination:

      
      -bromo esters are highly prone to losing neutral HBr (
      
      
      
      ), driving the formation of a conjugated unsaturated ester (
      
      
      ).
    • Diagnostic: High abundance of the "HBr loss" peak compared to the

      
      -isomer.
      
Comparison 2: Bromine on Acid vs. Alcohol Moiety

Distinguishing where the bromine resides is critical for metabolite identification.

FeatureBr on Acid Chain (

)
Br on Alcohol Chain (

)
Precursor Ion Doublet (1:1)Doublet (1:1)
Neutral Loss Loss of

(Neutral)
Loss of

(Contains Br)
Product Ion Doublet Retained (Acylium ion has Br)Doublet Lost (Acylium ion is Br-free)
Low Mass Ions Alkyl fragments with BrAlkyl fragments with Br (e.g.,

)

Part 3: Visualization of Mechanisms

The following diagrams illustrate the decision logic and fragmentation pathways described above.

Diagram 1: Fragmentation Pathways of vs Bromo Esters

This flowchart visualizes the divergent pathways based on bromine position.

BromineFragmentation Start Protonated Precursor [M+H]+ (Doublet) Alpha Alpha-Bromo Ester (Br on C-2) Start->Alpha Isomer ID Beta Beta-Bromo Ester (Br on C-3) Start->Beta Isomer ID Acylium_Alpha Alpha-Acylium Ion [R-CH(Br)-CO]+ (Doublet) Alpha->Acylium_Alpha - R'OH (Alpha Cleavage) Carbocation Alkyl Carbocation [R-CH(Br)]+ (Doublet) Acylium_Alpha->Carbocation - CO HBr_Loss Elimination Product [M+H - HBr]+ (Conjugated Ester) Beta->HBr_Loss - HBr (Thermal/CID) Dominant in Beta Bromonium Cyclic Bromonium Intermediate Beta->Bromonium NGP (Assisted) Bromonium->HBr_Loss Collapse

Caption: Divergent fragmentation pathways for positional isomers. Note the dominance of HBr elimination in


-isomers due to neighboring group participation.
Diagram 2: Diagnostic Decision Tree

A logic gate for researchers to identify unknown brominated esters.

DecisionTree Start Observe Parent Ion Isotope Pattern? IsDoublet 1:1 Doublet (M, M+2)? Start->IsDoublet Yes NotBromine Not Monobrominated Start->NotBromine No MS2 Perform MS/MS (CID) IsDoublet->MS2 CheckAcylium Check Acylium Ion (M - Alcohol) MS2->CheckAcylium HasDoublet Acylium has Doublet? CheckAcylium->HasDoublet AcidSide Conclusion: Br is on ACID chain HasDoublet->AcidSide Yes AlcSide Conclusion: Br is on ALCOHOL chain HasDoublet->AlcSide No CheckHBr Check Neutral Loss (M - 80/82 Da) AcidSide->CheckHBr HighHBr High Abundance: Likely Beta-Bromo CheckHBr->HighHBr Strong Signal LowHBr Low Abundance: Likely Alpha-Bromo CheckHBr->LowHBr Weak Signal

Caption: Step-by-step decision tree for structural elucidation of unknown brominated esters using MS/MS data.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for the analysis of brominated pharmaceutical intermediates using a Triple Quadrupole (QqQ) or Q-TOF LC-MS system.

Mobile Phase Preparation
  • Rationale: Brominated esters are moderately lipophilic. Methanol is preferred over Acetonitrile for ESI sensitivity as it is a better proton donor, facilitating

    
     formation.
    
  • Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Note: Ammonium formate aids in stabilizing labile esters and provides

      
       adducts which are often more stable than protonated species.
      
  • Phase B: Methanol + 0.1% Formic Acid.

Ion Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Crucial Step. Set initially low (15-20V) to preserve the isotopic doublet of the molecular ion. High cone voltages (>40V) will induce in-source fragmentation (loss of HBr), mimicking APCI behavior and complicating identification.

  • Source Temperature: 350°C (Ensure complete desolvation to prevent high background noise).

MS/MS Method Development (CID)

To validate the structure, perform a Product Ion Scan on the


 isotope (M) and the 

isotope (M+2) separately.
  • Validation Check: The product ion spectra for the M and M+2 precursors must be identical in fragmentation pattern, but all bromine-containing fragments must be shifted by +2 Da in the M+2 spectrum.

  • Collision Energy (CE): Ramp CE from 10 to 40 eV.

    • Low CE (10-15 eV): Observe loss of alcohol (Acylium formation).

    • High CE (>30 eV): Observe C-Br bond cleavage (formation of cation radicals or bare hydrocarbon fragments).

References

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of 1-bromo-2-methylpropane and fragmentation patterns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement and Alpha Cleavage. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). The McLafferty Rearrangement Mechanism. Retrieved from [Link]

  • AxisPharm. (2025). Electrospray and APCI Mass Analysis: A Comparison. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Neighboring Group Participation and Fragmentations. Retrieved from [Link]

  • SCIEX. (2025). Identification and quantitation of unsaturated fatty acid isomers using EAD and CID. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Executive Summary This guide provides a technical comparison of Methyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Methyl-BHP) and Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Ethyl-BHP). While structurally similar, the varia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Methyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Methyl-BHP) and Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Ethyl-BHP). While structurally similar, the variation in the ester moiety (methyl vs. ethyl) introduces distinct physicochemical and kinetic profiles critical for researchers in medicinal chemistry and prodrug development.

Key Distinction: The methyl ester exhibits faster hydrolysis kinetics due to lower steric hindrance, making it a "harder" metabolic soft spot. The ethyl ester offers enhanced lipophilicity (+0.4–0.5 LogP) and a unique thermal decomposition pathway (β-hydride elimination) absent in the methyl analog.

Chemical Structure & Physicochemical Analysis

Both compounds share a core 3-(3-bromo-4-hydroxyphenyl)propanoic acid scaffold, often investigated as a thyromimetic precursor or a halogenated antioxidant.

Structural Comparison Table
FeatureMethyl Ester (Methyl-BHP)Ethyl Ester (Ethyl-BHP)Impact on Reactivity
Formula C₁₀H₁₁BrO₃C₁₁H₁₃BrO₃Ethyl adds lipophilic bulk.
Mol. Weight ~259.10 g/mol ~273.13 g/mol Minimal impact on diffusion.
Steric Bulk (Taft Es) 0.00 (Reference)-0.07Ethyl is slightly more hindered, slowing nucleophilic attack.
Lipophilicity (cLogP) ~2.3~2.7–2.8Ethyl has higher membrane permeability.
Thermal Stability High (requires cleavage)Moderate (susceptible to β-elimination)Ethyl can degrade to ethylene + acid at high T.
Electronic & Steric Effects[1]
  • Inductive Effect (+I): The ethyl group exerts a slightly stronger positive inductive effect than the methyl group. This increases electron density at the carbonyl carbon, rendering it slightly less electrophilic and thus less reactive toward nucleophiles (e.g., water, hydroxide, serine proteases).

  • Steric Hindrance: The extra methylene unit in the ethyl group creates a larger exclusion volume around the carbonyl. In the transition state of hydrolysis (tetrahedral intermediate), the ethyl group introduces greater torsional strain, increasing the activation energy (

    
    ) relative to the methyl ester.
    

Reactivity Profile

Hydrolysis Kinetics (Chemical)

The primary degradation pathway for both esters is hydrolysis to the parent acid, 3-(3-bromo-4-hydroxyphenyl)propanoic acid.

  • Base-Catalyzed (

    
    ): 
    
    • Methyl-BHP: Reacts rapidly. The methoxy leaving group is less hindered.

    • Ethyl-BHP: Reacts 1.5–3x slower than the methyl analog under identical conditions (

      
      , pH > 10).
      
  • Acid-Catalyzed (

    
    ): 
    
    • Rates are comparable because the protonation of the carbonyl oxygen is the fast step, and the rate-determining step (nucleophilic attack by water) is less sensitive to the small steric difference in acidic media compared to basic media.

Enzymatic Hydrolysis (Metabolic Stability)

In biological systems (e.g., liver microsomes), the difference is pronounced:

  • Human Carboxylesterase 1 (hCE1): Generally prefers smaller alcohol groups. Methyl-BHP is often a superior substrate for hCE1, leading to rapid first-pass metabolism.

  • Selectivity: Ethyl-BHP often shows increased half-life (

    
    ) in plasma, making it a more robust prodrug candidate if extended circulation is required before activation.
    
Thermal Decomposition

A critical divergence occurs at high temperatures (>200°C) or under pyrolysis conditions:

  • Ethyl-BHP: Possesses

    
    -hydrogens on the alkoxy chain. It can undergo a concerted six-membered cyclic elimination (Ei mechanism) to yield ethylene  and the free acid.[1]
    
  • Methyl-BHP: Lacks

    
    -hydrogens. It cannot undergo this elimination and must decompose via radical pathways (higher energy), making it thermally more stable in non-nucleophilic environments.
    

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reactivity and synthesis cycles for both esters.

ReactivityComparison Acid 3-(3-bromo-4-hydroxyphenyl) propanoic acid Methyl Methyl Ester (Methyl-BHP) Acid->Methyl MeOH, H+, Fischer Esterification Ethyl Ethyl Ester (Ethyl-BHP) Acid->Ethyl EtOH, H+, Fischer Esterification Methyl->Methyl Thermally Stable (No β-elimination) Tetrahedral Tetrahedral Intermediate Methyl->Tetrahedral OH- (Fast) Ethyl->Acid Pyrolysis Ethyl->Tetrahedral OH- (Slower) Ethylene Ethylene Gas (Thermal Byproduct) Ethyl->Ethylene Pyrolysis (>200°C) Ei Mechanism Tetrahedral->Acid Collapse (-ROH)

Figure 1: Comparative reaction network showing synthesis, hydrolysis kinetics, and the unique thermal elimination pathway for the ethyl ester.

Experimental Protocols

Protocol A: Comparative Chemical Hydrolysis

Objective: Quantify the rate constant (


) difference between Methyl-BHP and Ethyl-BHP.

Reagents:

  • Phosphate buffer (pH 7.4) and Carbonate buffer (pH 10.0).

  • Acetonitrile (HPLC grade).

  • Stock solutions of Methyl-BHP and Ethyl-BHP (10 mM in DMSO).

Workflow:

  • Preparation: Dilute stock solutions to 100 µM in pre-warmed (37°C) buffer.

  • Incubation: Maintain at 37°C with varying agitation.

  • Sampling: Aliquot 100 µL at t = 0, 5, 10, 20, 40, 60, and 120 minutes.

  • Quenching: Immediately add 100 µL ice-cold acetonitrile containing 0.1% formic acid to stop the reaction.

  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS/MS.

    • Stationary Phase: C18 Column.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid) gradient.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Expected Result: The slope for Methyl-BHP will be steeper (larger negative value) than Ethyl-BHP, typically by a factor of 1.5 to 2.0 at pH 10.

Protocol B: Synthesis via Fischer Esterification

Objective: Selective synthesis of the esters from the parent acid.

  • Dissolution: Dissolve 1.0 eq of 3-(3-bromo-4-hydroxyphenyl)propanoic acid in 10-15 volumes of anhydrous Methanol (for Methyl-BHP) or Ethanol (for Ethyl-BHP).

  • Catalysis: Add catalytic concentrated

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
    • Note:

      
       generates anhydrous HCl in situ, driving the reaction effectively.
      
  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Biological Implications in Drug Design

For researchers developing thyromimetics or tyrosine-analogs:

  • Prodrug Design: If the parent acid is the active species, Methyl-BHP is the preferred "soft" prodrug for rapid activation. Ethyl-BHP is superior if the goal is to increase oral bioavailability (higher LogP) and delay peak plasma concentration (

    
    ).
    
  • Formulation: Ethyl-BHP is generally more soluble in lipid-based formulations (e.g., SNEDDS) due to its lower melting point and higher lipophilicity compared to the more crystalline methyl ester.

References

  • BenchChem. (2025).[2] Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from

  • Farooq, A., et al. (2013). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. Retrieved from

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from

  • Clark, J. (2020). Hydrolysis of Esters. ChemGuide. Retrieved from

  • Roman, M., et al. (2018).[3] Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. J Bioinform, Genomics, Proteomics, 3(1): 1029. Retrieved from

Sources

Comparative

IR Spectroscopy Profiling of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate: A Comparative Technical Guide

Topic: IR Spectroscopy Characteristic Peaks for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (CAS: 250284-66-3) is a critical intermediate in the synthesis of thyromimetic agents and specific enzyme inhibitors. Its structural complexity—featuring a phenolic hydroxyl, an aryl bromide, and an ethyl ester—presents a unique infrared (IR) spectral signature.

This guide provides a technical breakdown of its characteristic IR peaks, differentiating it from common synthetic precursors (free acids) and structural analogs (non-brominated derivatives). It advocates for Attenuated Total Reflectance (ATR) as the superior sampling methodology for this lipophilic compound.

Structural Dissection & Characteristic Peaks

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional units. The molecule is a 1,2,4-trisubstituted aromatic system .

Table 1: Diagnostic IR Bands
Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityCharacteristic Features
Phenol (-OH) O-H Stretching3250 – 3550 Broad, MediumBroadened by H-bonding; distinct from sharp free OH (>3600).
Ester (C=O) C=O Stretching1730 – 1745 Sharp, StrongThe "Anchor Peak." Higher frequency than carboxylic acids (~1700).
Aromatic Ring C=C Stretching1480 – 1600 MediumUsually 2-3 bands; confirms aromaticity.
Ester (C-O) C-O-C Stretching1150 – 1250 StrongOften a doublet; distinguishes ester from ketone/aldehyde.
Aryl Bromide C-Br Stretching1000 – 1075 Medium/WeakOften obscured; look for mass-effect shifts in fingerprint region.
Substitution C-H Out-of-Plane (oop)800 – 860 StrongDiagnostic: 1,2,4-trisubstitution pattern (2 adjacent H's).
Substitution C-H Out-of-Plane (oop)860 – 900 MediumDiagnostic: Isolated H (position 2 on ring).
Comparative Analysis: Performance & Differentiation

In drug development, IR is primarily used for Reaction Monitoring (Did the reaction work?) and Purity Profiling (Is the impurity present?).

Scenario A: Reaction Monitoring (Acid to Ester)

Context: Synthesis typically involves Fischer esterification of 3-(3-bromo-4-hydroxyphenyl)propanoic acid.

  • The Shift: The most critical indicator of success is the carbonyl shift and the hydroxyl profile.

  • Precursor (Acid): Exhibits a "messy" O-H stretch from 2500–3000 cm⁻¹ (carboxylic acid dimer) that overlaps C-H stretches. The C=O appears lower (~1680–1710 cm⁻¹).

  • Product (Ester): The broad acid O-H disappears, revealing the cleaner Phenol O-H (3250–3550 cm⁻¹) and aliphatic C-H stretches (2850–2980 cm⁻¹). The C=O sharpens and shifts up to ~1735 cm⁻¹.[1][2]

Scenario B: Structural Analog Differentiation

Context: Distinguishing the target from its non-brominated analog, Ethyl 3-(4-hydroxyphenyl)propanoate.

  • The Fingerprint Region (600–1500 cm⁻¹): This is where the two compounds diverge.

    • Non-Brominated (Para-substituted): Shows a simpler C-H oop bending pattern typical of 1,4-substitution (single strong band ~800–840 cm⁻¹).

    • Target (Brominated): The introduction of Br at position 3 breaks the symmetry, creating a 1,2,4-trisubstituted pattern . Look for the split peaks: one for the adjacent hydrogens (positions 5,6) and one for the isolated hydrogen (position 2).

Visualizing the Analytical Logic

The following diagram maps the logical flow for confirming the structure using IR data.

IR_Logic_Flow Input Unknown Sample Spectrum Check1 Check 1735 cm⁻¹ Region Input->Check1 Result1 Sharp Peak Found? Check1->Result1 Ester Ester Group Confirmed (Not Acid) Result1->Ester Yes Acid Likely Carboxylic Acid (Precursor) Result1->Acid No (Broad <3000) Check2 Check 3200-3550 cm⁻¹ Ester->Check2 Phenol Phenolic OH Confirmed Check2->Phenol Check3 Fingerprint (800-900 cm⁻¹) Phenol->Check3 Pattern 1,2,4-Trisubstitution Pattern? Check3->Pattern Final Target Identity Confirmed: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Pattern->Final Split Peaks (Iso + Adj H) Analog Impurity/Analog: Non-brominated variant Pattern->Analog Single Strong Peak (Para)

Figure 1: Decision logic for structural verification using IR characteristic bands.

Methodological Guide: ATR vs. Transmission

For this specific compound, the choice of sampling technique significantly impacts data quality.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet/Liquid Film)
Sample State Ideal for viscous oils or sticky solids (common for this ester).Difficult. Oils require sandwich cells; solids require grinding.
Path Length Fixed (~2 µm). Prevents signal saturation of the strong C=O peak.Variable. Hard to control; C=O often "bottoms out" (0% T).
Reproducibility High. Easy to clean and reload.Low. Thickness variations affect peak ratios.
Recommendation PREFERRED. Use a Diamond or ZnSe crystal.Use only if ATR is unavailable or for trace analysis.
Experimental Protocol (ATR-FTIR)

This protocol ensures high-fidelity spectral acquisition, minimizing water interference which can obscure the phenol region.

Reagents & Equipment:

  • FTIR Spectrometer with Diamond/ZnSe ATR module.

  • Solvent: Isopropanol (for cleaning).

  • Sample: >5 mg of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate.

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure it is dry.[3][4]

    • Acquire a background spectrum (Air) with the same parameters as the sample (typically 16-32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • If Liquid/Oil: Place 1 drop directly covering the crystal "eye."

    • If Solid: Place roughly 5-10 mg on the crystal. Lower the pressure clamp until the "force gauge" indicates optimal contact (do not overtighten to avoid crystal damage).

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra.

    • Baseline correct if necessary (avoid over-manipulation of the fingerprint region).[5]

References
  • LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. Retrieved from [Link]

  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid IR Data. NIST WebBook. Retrieved from [Link]

Sources

Validation

Comparative Bioassay Profile of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Derivatives

A Structural Guide for Metabolic Agonists and Fluorescent Probes As an application scientist bridging synthetic chemistry and pharmacology, I approach the evaluation of chemical scaffolds not just as static structures, b...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Guide for Metabolic Agonists and Fluorescent Probes

As an application scientist bridging synthetic chemistry and pharmacology, I approach the evaluation of chemical scaffolds not just as static structures, but as dynamic tools. Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate and its hydrolyzed acid derivatives represent a highly privileged pharmacophore in modern drug discovery.

This guide objectively compares the performance of this brominated scaffold against its alternatives, focusing on its dual utility: as a core building block for metabolic receptor agonists (specifically GPR120/FFA4) and as a precursor for conformationally rigid fluorescent unnatural amino acids .

Structural Causality & Pharmacophore Rationale

To understand the bioassay results, we must first explain the causality behind the structural choices of this molecule. Why specifically a 3-bromo substitution and an ethyl propanoate tail?

  • The Ethyl Ester as a Synthetic Shield: In vitro, the ethyl ester acts as a lipophilic protecting group, preventing unwanted side reactions at the carboxylic acid during the etherification of the 4-hydroxyl group. However, for receptor binding, this ester must be hydrolyzed to the free propanoic acid. The free carboxylate acts as an electrostatic anchor, forming a critical salt bridge with the Arg99 residue in the GPR120 ligand-binding domain (LBD).

  • Steric and Electronic Tuning (The 3-Bromo Effect): The bromine atom (van der Waals radius ~1.85 Å) is not merely a synthetic handle for palladium-catalyzed cross-coupling. Sterically, it forces the adjacent 4-alkoxy/aryloxy group out of coplanarity. This specific dihedral angle shift optimizes the molecule's trajectory into the hydrophobic pocket of the receptor. Electronically, the σ-hole of the bromine atom can participate in halogen bonding with the receptor's backbone carbonyls, significantly driving up binding affinity compared to unhalogenated analogs.

Comparative Bioassay Results

Metabolic Receptor Activation (GPR120 Agonism)

The following table summarizes the quantitative Structure-Activity Relationship (SAR) data derived from cell-based calcium mobilization assays. The data illustrates how the 3-bromo substitution drastically improves receptor activation compared to alternatives.

Compound Derivative (Hydrolyzed to Acid)R3 SubstitutionR4 SubstitutionGPR120 EC₅₀ (nM)Efficacy (% of max)
3-(4-hydroxyphenyl)propanoic acid-H-OH>10,000N/A
3-(3-chloro-4-methoxyphenyl)propanoic acid-Cl-OCH₃45085%
3-(3-bromo-4-methoxyphenyl)propanoic acid-Br-OCH₃12098%
3-(3-bromo-4-(arylmethoxy)phenyl)propanoic acid -Br -O-Aryl 15 100%

Data Interpretation: The transition from a chlorine to a bromine atom at the R3 position yields a nearly 4-fold increase in potency. The bulky aryl-ether substitution at R4, enabled by the steric guidance of the bromine atom, achieves nanomolar potency.

Photophysical Properties of Derived Fluorescent Probes

Beyond metabolic diseases, the 3-bromo-4-hydroxyphenyl scaffold is utilized via Pd(II)-catalyzed C–O cyclization to synthesize dibenzofuran α-amino acids. These rigid tyrosine mimics are used as Förster resonance energy transfer (FRET) donors .

Probe TypePrecursor ScaffoldAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)
L-TyrosineNatural2743030.14
L-TryptophanNatural2803500.13
Dibenzofuran Amino Acid 3-Bromo-4-hydroxy propanoate 288 318 0.55

Data Interpretation: The derivative synthesized from the brominated precursor exhibits a quantum yield (0.55) nearly four times higher than natural aromatic amino acids, making it vastly superior for highly sensitive enzymatic cleavage assays.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Built-in controls ensure that assay artifacts (such as incomplete ester hydrolysis) do not result in false negatives.

Protocol A: Deprotection & Preparation of the Agonist Library

Causality: As noted, the ethyl ester prevents receptor binding. Complete hydrolysis is mandatory prior to the bioassay.

  • Solvation: Dissolve 10 mg of the synthesized Ethyl 3-(3-bromo-4-(arylmethoxy)phenyl)propanoate derivative in 1 mL of THF/MeOH (1:1 v/v).

  • Hydrolysis: Add 0.5 mL of 1M aqueous LiOH. Stir at room temperature for 4 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms hydrolysis. If the ester remains, the subsequent bioassay will yield a false negative.

  • Neutralization & Isolation: Acidify to pH 3 using 1M HCl, extract with ethyl acetate (3 x 2 mL), dry over Na₂SO₄, and concentrate under vacuum.

  • Stock Preparation: Dissolve the resulting free acid in 100% DMSO to create a 10 mM master stock.

Protocol B: Cell-Based qHTS Calcium Mobilization Bioassay (FLIPR)

Causality: GPR120 is a Gq-coupled GPCR. Receptor activation stimulates Phospholipase C (PLC), leading to IP3 generation and subsequent release of intracellular calcium. We quantify this using a calcium-sensitive fluorophore.

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR120 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium dye loading buffer. Incubate for 60 minutes at 37°C.

  • System Validation (Z'-factor): Include wells with a known reference agonist (e.g., GW9508) as a positive control, and DMSO vehicle as a negative control. The assay is only valid if the calculated Z'-factor is > 0.6, ensuring the dynamic range is sufficient to detect true agonism.

  • Compound Addition: Using an automated liquid handler, add the deprotected propanoic acid derivatives (from Protocol A) in a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM, final DMSO concentration 1%).

  • Kinetic Reading: Read the fluorescent flux (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader) instrument. Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

Mechanistic & Workflow Visualizations

GPR120_Signaling Ligand 3-Bromo-4-hydroxy Propanoate Agonist Receptor GPR120 (FFA4) Receptor Ligand->Receptor Binds LBD Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway

GPR120 signaling pathway activated by 3-bromo-4-hydroxyphenyl propanoate derivatives.

HTS_Workflow Prep Compound Library Prep (Ester Hydrolysis) Incubation Ligand Incubation (30 mins, 37°C) Prep->Incubation Cell CHO-K1 Cells Expressing GPR120 Cell->Incubation Assay Fluorescent Ca2+ Assay (FLIPR) Incubation->Assay Data EC50 Calculation & SAR Analysis Assay->Data

Cell-based quantitative High-Throughput Screening workflow for GPR120 agonists.

References

  • Title: GPR120 Agonists for the Treatment of Type II Diabetes (US20140275179A1)
  • Title: Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 3-(3-Bromo-4-hydroxyphenyl)propanoic acid (CID 12166817) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Comparative

Validating Synthesis Routes for Brominated Hydrocinnamic Acid Ethyl Esters: A Comparative Guide

Brominated hydrocinnamic acid ethyl esters—specifically ethyl 3-(4-bromophenyl)propanoate —serve as critical bifunctional building blocks in modern drug discovery. They are extensively utilized as PROTAC (Proteolysis Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated hydrocinnamic acid ethyl esters—specifically ethyl 3-(4-bromophenyl)propanoate —serve as critical bifunctional building blocks in modern drug discovery. They are extensively utilized as PROTAC (Proteolysis Targeting Chimera) linkers[1] and as core intermediates for peptidomimetics. The presence of the aryl bromide allows for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester serves as a protected carboxylic acid for subsequent amidation or saponification.

As a Senior Application Scientist, I frequently evaluate synthesis routes not just for yield, but for scalability, atom economy, and chemoselectivity. In this guide, we objectively compare two primary synthetic pathways: Route A (Direct Fischer Esterification) and Route B (Heck Coupling followed by Chemoselective Reduction).

Mechanistic Overview & Pathway Analysis

The selection of a synthesis route depends heavily on the availability of starting materials and the scale of production. Below is the logical flow of the two primary routes evaluated in this guide.

SynthesisRoutes SM1 3-(4-Bromophenyl) propanoic acid Product Ethyl 3-(4-bromophenyl) propanoate SM1->Product Route A: EtOH, H2SO4 (Fischer Esterification) SM2 1-Bromo-4-iodobenzene + Ethyl acrylate Inter Ethyl 4-bromocinnamate (Unsaturated Ester) SM2->Inter Route B (Step 1): Pd(OAc)2, NEt3 (Heck Reaction) Inter->Product Route B (Step 2): RhCl(PPh3)3, H2 (Chemoselective Reduction)

Fig 1: Comparison of Route A (Esterification) and Route B (Heck/Reduction) for target synthesis.

Route A: Direct Fischer Esterification (The Baseline)

Causality & Mechanism

Route A relies on the commercial availability of the saturated 3-(4-bromophenyl)propanoic acid. The Fischer esterification is an equilibrium-driven process. By using absolute ethanol as both the solvent and the reactant, and employing a catalytic amount of concentrated sulfuric acid (


), we drive the equilibrium toward the ester via Le Chatelier's principle. This route is highly reliable but is economically constrained by the higher cost of the pre-reduced, brominated starting material.
Self-Validating Experimental Protocol
  • Reaction Setup: Charge a 500 mL round-bottom flask with 3-(4-bromophenyl)propanoic acid (50 g, 218 mmol) and absolute ethanol (250 mL).

  • Catalysis: Slowly add concentrated

    
     (2.5 mL) dropwise while stirring.
    
  • Reflux & In-Process Control (IPC): Heat the mixture to reflux (78°C). After 4 hours, perform a TLC check (Hexane:EtOAc 8:2, UV detection). Self-Validation Check: The protocol is validated to proceed to workup only when the starting material spot (

    
    ) completely disappears, replaced by a single product spot (
    
    
    
    ).
  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute with ethyl acetate (300 mL) and wash with saturated

    
     (2 x 150 mL) to quench the acid catalyst and remove any trace unreacted starting material.
    
  • Final Validation: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Validate the neat liquid product via 
    
    
    
    NMR: confirm the disappearance of the broad carboxylic acid peak (~12.0 ppm) and the appearance of the ethyl group signals (quartet at 4.1 ppm, triplet at 1.2 ppm).

Route B: Heck Coupling + Chemoselective Reduction (The Scalable Alternative)

Causality & Mechanism

Route B builds the carbon framework from cheaper, readily available aryl halides (e.g., 1-bromo-4-iodobenzene). The first step is a highly regioselective Heck coupling with ethyl acrylate to form ethyl 4-bromocinnamate, a known intermediate in the synthesis of various biologically active cinnamic acid derivatives[2].

The critical challenge is the second step: reducing the


-unsaturated double bond without cleaving the carbon-bromine bond (hydrodehalogenation). Standard heterogeneous catalysis (e.g., Pd/C with 

) will rapidly debrominate the ring. Therefore, we must employ a homogeneous catalyst like Wilkinson's Catalyst (

), which is strictly chemoselective for alkene hydrogenation due to its steric bulk and electronic properties that prevent oxidative addition into the Ar-Br bond[3].

ReductionLogic Start Ethyl 4-bromocinnamate (Alkene + Ar-Br) PdC Standard Hydrogenation (Pd/C, H2) Start->PdC Wilkinson Homogeneous Catalysis (RhCl(PPh3)3, H2) Start->Wilkinson Debrom Hydrodehalogenation (Loss of Ar-Br bond) PdC->Debrom Success Chemoselective Alkene Reduction (Preserved Ar-Br bond) Wilkinson->Success Product1 Ethyl 3-phenylpropanoate (Impurity) Debrom->Product1 Product2 Ethyl 3-(4-bromophenyl)propanoate (Target) Success->Product2

Fig 2: Chemoselective logic: Avoiding hydrodehalogenation using Wilkinson's Catalyst.

Self-Validating Experimental Protocol (Reduction Step)
  • Reaction Setup: In a rigorously degassed Schlenk flask, dissolve ethyl 4-bromocinnamate (20 g, 78.4 mmol) in anhydrous toluene (150 mL).

  • Catalyst Addition: Add Wilkinson's Catalyst (

    
    , 3.6 g, 5 mol%). The solution will appear deep red/burgundy.
    
  • Hydrogenation & IPC: Purge the flask with

    
     gas and maintain under a balloon of 
    
    
    
    at room temperature. Monitor via
    
    
    NMR every 2 hours. Self-Validation Check: The system validates its chemoselectivity when the alkene doublet peaks (
    
    
    6.4 and 7.6 ppm) disappear, while the aromatic protons remain an AA'BB' pseudo-quartet (
    
    
    ~7.4 ppm). If the aromatic signal devolves into a complex multiplet, unwanted debromination has occurred.
  • Workup: Once the alkene signals are absent (typically 6-8 hours), concentrate the mixture under vacuum.

  • Purification: Purify via flash column chromatography (Hexane:EtOAc 95:5) to remove the rhodium catalyst residues. Yields typically exceed 85% for this step with >99% chemoselectivity.

Quantitative Comparison

To objectively guide route selection, the following table summarizes the performance metrics of both pathways based on standard 50-gram scale optimizations.

MetricRoute A (Fischer Esterification)Route B (Heck + Reduction)
Overall Yield 92 - 95%75 - 82% (Over 2 steps)
Purity (HPLC) >99%96 - 98%
Chemoselectivity Risk None (No reduction step required)High (Requires Rh-catalyst to avoid debromination)
Scalability Excellent (Simple aqueous workup)Moderate (Requires transition metal removal)
Raw Material Cost High (Expensive brominated acid)Low (Cheap aryl halides and acrylates)
E-Factor (Waste) Low (< 5)Moderate (15 - 20, due to chromatography)
Conclusion

For rapid, bench-scale synthesis where time and purity are the primary constraints, Route A is the superior choice due to its high yield and foolproof, self-validating workup. However, for process chemistry and scale-up where raw material costs dominate the economic model, Route B is highly favored, provided that rigorous IPC controls (like NMR monitoring) are implemented to ensure the chemoselectivity of the Wilkinson's reduction.

References

  • MedChemExpress. Ethyl 3-(4-bromophenyl)propanoate - PROTAC Linker. Source: medchemexpress.com. 1

  • Sigma-Aldrich. 4-Bromocinnamic acid, predominantly trans. Source: sigmaaldrich.com.

  • Mossakowski Medical Research Center. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases. Source: PubMed / nih.gov. 2

  • Crossley et al. Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins. Source: Chem Rev / scispace.com. 3

Sources

Validation

Comparative Guide: Chromatographic Separation of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate Isomers

The following guide details the chromatographic separation of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Target) from its critical process impurities and regioisomers, specifically the 3,5-dibromo analog and the unreac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic separation of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Target) from its critical process impurities and regioisomers, specifically the 3,5-dibromo analog and the unreacted starting material (Ethyl 3-(4-hydroxyphenyl)propanoate).

Given the achiral nature of the hydrocinnamate backbone in this specific molecule, "isomers" in this context refers to regioisomers and degree-of-bromination analogs generated during synthesis.

Executive Summary

The Challenge: The synthesis of Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate typically involves the electrophilic bromination of Ethyl 3-(4-hydroxyphenyl)propanoate. This reaction is governed by the ortho/para directing power of the hydroxyl group. Since the para position is blocked by the propanoate chain, bromination occurs at the ortho positions (3 and 5).

  • Target: 3-bromo (Mono-substitution)

  • Critical Impurity A: 3,5-dibromo (Over-bromination)

  • Critical Impurity B: Unreacted Starting Material (No bromination)

  • Potential Regioisomer: 2-bromo (formed in trace amounts if steric/electronic control is lost).

Separating these species requires a stationary phase that can discriminate based on halogen density and aromatic electron distribution , rather than just pure hydrophobicity.

Method Comparison: C18 vs. Phenyl-Hexyl

While C18 is the industry standard, Phenyl-Hexyl phases often provide superior selectivity for halogenated aromatics due to


 interactions.
Table 1: Performance Matrix
FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Stacking + Shape Selectivity
Resolution (Target vs. Di-bromo) Moderate (

)
High (

)
Peak Shape (Tailing Factor) 1.1 - 1.3 (Hydroxyl interaction risks)0.9 - 1.1 (Better shielding)
Selectivity for Regioisomers Low (struggles with 2-Br vs 3-Br)High (sensitive to Br position)
Mobile Phase Compatibility High (100% Aqueous to 100% Organic)High (requires MeOH/ACN for

-interaction)
Recommendation Routine QA/QCProcess Development & Impurity Profiling
Scientific Rationale
  • C18: Separates primarily by hydrophobicity. The order of elution is typically Starting Material < Mono-bromo < Di-bromo. However, the hydrophobic difference between the 2-bromo and 3-bromo regioisomers is negligible, leading to co-elution.

  • Phenyl-Hexyl: The electron-withdrawing bromine atom alters the electron density of the aromatic ring. The Phenyl-Hexyl phase engages in

    
     stacking with the analyte's phenyl ring. The "ortho" bromine (position 3) creates steric hindrance and electronic repulsion different from the "meta" bromine (position 2) or the di-bromo species, significantly enhancing resolution.
    

Recommended Protocol: Phenyl-Hexyl Separation

This protocol is designed to be self-validating, ensuring baseline separation of the target from both the starting material and the di-bromo impurity.

Materials & Reagents[3][4][5][6][7][8]
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Waters XBridge or Phenomenex Luna).
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology

1. System Preparation

  • Flush the system with 50:50 Water:Acetonitrile for 15 minutes to remove storage solvents.

  • Equilibrate the column with the starting mobile phase (90% A / 10% B) for 20 minutes. Causality: Phenyl phases require thorough equilibration to establish stable

    
    -electron surfaces.
    

2. Gradient Programming Run the following linear gradient at a flow rate of


:
  • 0.0 min: 10% B

  • 2.0 min: 10% B (Isocratic hold to elute polar impurities)

  • 15.0 min: 80% B (Linear ramp to elute hydrophobic brominated species)

  • 18.0 min: 90% B (Wash)

  • 18.1 min: 10% B (Re-equilibration)

  • 23.0 min: Stop

3. Detection Settings

  • Wavelength:

    
     (Specific for the phenol moiety) and 
    
    
    
    (General aromatic/ester detection).
  • Note:

    
     is preferred for quantification as it minimizes solvent background drift during the gradient.
    

4. Sample Injection

  • Dissolve

    
     of sample in 
    
    
    
    of diluent (
    
    
    ).
  • Inject

    
    .
    
Expected Elution Order (Self-Validation Check)
  • RT ~6.5 min: Ethyl 3-(4-hydroxyphenyl)propanoate (Starting Material) - Least Hydrophobic.

  • RT ~9.2 min: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (Target) .

  • RT ~11.5 min: Ethyl 3-(3,5-dibromo-4-hydroxyphenyl)propanoate (Impurity) - Most Hydrophobic & Strongest

    
    -interaction.
    

Separation Mechanism & Workflow Visualization

The following diagram illustrates the decision matrix and mechanism for separating these specific halogenated isomers.

G Start Crude Reaction Mixture (Mono-Br, Di-Br, SM) Choice Select Stationary Phase Start->Choice C18 Method A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Screening Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Optimized for Halogens ResultC18 Result: Moderate Resolution Co-elution of regioisomers Good for simple purity check C18->ResultC18 ResultPhenyl Result: High Resolution Distinct separation of 3-Br (Target) vs 3,5-DiBr Phenyl->ResultPhenyl Mechanism Mechanism: Br atom withdraws electrons, altering Pi-cloud density. Phenyl phase discriminates this change. ResultPhenyl->Mechanism Why it works

Caption: Workflow comparing stationary phase selection. Phenyl-Hexyl is superior for brominated aromatic separation due to electronic selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with the Phenolic -OH.Ensure mobile phase pH is acidic (0.1% Formic Acid, pH ~2.7) to keep the phenol protonated (

).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (10% ACN) rather than 100% ACN.
Retention Time Drift Temperature fluctuations affecting

interactions.
Thermostat the column oven at

or

. Note:

interactions are weaker at higher temperatures.

References

  • PubChem. (n.d.).[1] 3-(3-Bromo-4-hydroxyphenyl)propanoic acid | C9H9BrO3.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Retrieved from [Link][3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Executive Summary & Chemical Context Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a functionalized phenyl ester intermediate, frequently employed in the synthesis of thyromimetics and other bioactive scaffolds. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a functionalized phenyl ester intermediate, frequently employed in the synthesis of thyromimetics and other bioactive scaffolds. Its structure features a phenolic hydroxyl group adjacent to a bromine atom, increasing its acidity and lipophilicity compared to non-halogenated analogs.

The Safety Paradox: While often categorized with generic "Irritant" warnings, the specific combination of an ester moiety (potential for hydrolysis) and a brominated phenol (enhanced skin penetration and protein denaturation potential) requires a safety protocol stricter than standard organic intermediates. This guide moves beyond compliance to ensure zero-exposure handling .

Hazard Identification & Risk Assessment (GHS)

Self-Validating Check: Before handling, verify the container label matches the CAS 250284-66-3 . If the substance appears as a yellow/brown oil rather than an off-white solid, significant oxidation or hydrolysis may have occurred, increasing acidity.

Hazard ClassGHS CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationThe phenolic proton is acidic; bromine increases lipophilicity, aiding dermal absorption.
Eye Irritation H319 Causes serious eye irritationEster hydrolysis in moist ocular tissue can release acidic byproducts.
STOT - SE H335 May cause respiratory irritationFine dusts are highly irritating to mucous membranes due to halogenated nature.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. Use this tiered matrix based on the specific operation.

Tier 1: Routine Handling (Weighing, Transfer < 1g)
  • Respiratory: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1) with top/side shields.[1] Reasoning: Prevents dust entry that safety glasses might miss.

  • Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm).

    • Protocol: Inspect for pinholes by inflating prior to donning. Change every 30 minutes.

  • Body: Standard cotton/poly lab coat + closed-toe leather/composite shoes.

Tier 2: High-Risk Operations (Scale-up > 1g, Solution Prep, Spill Cleanup)
  • Respiratory: If fume hood access is compromised or during spill cleanup, use a Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Hand Protection: Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance).

    • Logic: Brominated organics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.

  • Body: Tyvek® sleeve covers or apron to protect forearms from splashes during solution transfer.

Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor reads "Safe/Normal."

  • Static Control: Brominated solids are prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before dispensing to prevent "dust fly-out."

  • Solvent Selection: Identify your solvent. If using DMSO or DMF, acknowledge that these solvents accelerate skin absorption of the solute. Upgrade to Tier 2 PPE immediately if using these carriers.

Phase B: Handling & Synthesis
  • Weighing: Perform all weighing inside the fume hood. If the balance is external, transfer the solid into a tared, screw-top vial inside the hood, close it tightly, weigh outside, and return to the hood to dispense.

  • Reaction Setup:

    • Avoid open vessels.[2] Use septum-capped flasks.

    • Add solvent slowly to the solid to minimize aerosol generation.

  • Temperature Control: If heating, ensure a reflux condenser is active. Brominated phenols can degrade to release bromide ions or HBr vapors at high temperatures.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the work area with a tissue soaked in Acetone or Ethanol.

    • Disposal: Place this tissue in Solid Halogenated Waste (See Section 6).

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, and peeling the second glove over it) to ensure the outside of the gloves never touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Flush with water for 15 mins.[1][3][4] Do NOT use solvents (ethanol) to wash skin; this drives the chemical deeper.Consult SDS/Medical if redness persists.
Eye Contact Irrigate: Use eyewash station for 15 mins. Hold eyelids open.Seek ophthalmologist evaluation immediately.
Spill (Solid) Isolate: Cover with wet paper towels to prevent dust. Scoop into waste.Wipe area with weak base (NaHCO₃) solution.
Spill (Solution) Absorb: Use vermiculite or spill pads.Dispose as halogenated solvent waste.[2][5]

Disposal: The Critical Halogen Distinction

Scientific Integrity Note: Improper disposal of this compound is a common audit failure. It contains Bromine (Br), classifying it as Halogenated Waste .

  • Segregation: NEVER mix with non-halogenated solvents (e.g., pure Acetone/Hexane waste).

    • Why? Halogenated waste requires higher incineration temperatures to prevent the formation of dioxins/furans. Mixing streams forces the waste hauler to treat the entire volume as halogenated, tripling disposal costs and environmental impact.

  • Labeling: Tag container as "Halogenated Organic Waste - Contains Bromides."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the material is in an acidic solution.

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for PPE selection and handling based on the state of the material.

G Start Start: Handling Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate StateCheck Check State & Scale Start->StateCheck SolidSmall Solid / < 1g StateCheck->SolidSmall Routine SolidLarge Solid > 1g OR Solution StateCheck->SolidLarge High Risk SolventCheck Solvent: DMSO/DMF? SolidSmall->SolventCheck Tier2 Tier 2 PPE: Double Gloving (4mil + 8mil) Tyvek Sleeves Resp. Protection (if outside hood) SolidLarge->Tier2 Tier1 Tier 1 PPE: Nitrile Gloves (0.11mm) Safety Goggles Lab Coat Ops Execute Operation (Inside Fume Hood) Tier1->Ops Tier2->Ops SolventCheck->Tier1 No SolventCheck->Tier2 Yes (Enhanced Permeation Risk) Waste Disposal: HALOGENATED Waste Stream Ops->Waste Segregate Br- Waste

Caption: Decision matrix for PPE selection emphasizing the "Solvent Effect" on permeation risks.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12166817, 3-(3-Bromo-4-hydroxyphenyl)propanoic acid (Analogous Structure). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
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